molecular formula C11H9BrN2O2S B184532 Benzenesulfonamide, p-bromo-N-(3-pyridyl)- CAS No. 3665-12-1

Benzenesulfonamide, p-bromo-N-(3-pyridyl)-

Cat. No.: B184532
CAS No.: 3665-12-1
M. Wt: 313.17 g/mol
InChI Key: CJFQZXSNXVPFPH-UHFFFAOYSA-N
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Description

Benzenesulfonamide, p-bromo-N-(3-pyridyl)- is a useful research compound. Its molecular formula is C11H9BrN2O2S and its molecular weight is 313.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonamide, p-bromo-N-(3-pyridyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, p-bromo-N-(3-pyridyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-9-3-5-11(6-4-9)17(15,16)14-10-2-1-7-13-8-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFQZXSNXVPFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190111
Record name Benzenesulfonamide, p-bromo-N-(3-pyridyl)-
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Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3665-12-1
Record name Benzenesulfonamide, p-bromo-N-(3-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003665121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, p-bromo-N-(3-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Scaffold

Benzenesulfonamide, p-bromo-N-(3-pyridyl)-, with the CAS number 3665-12-1, is a significant heterocyclic compound within the landscape of medicinal chemistry and drug discovery.[1][2] This molecule serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] The structural architecture of this compound is noteworthy, combining a benzenesulfonamide core, a known pharmacophore with a wide range of biological activities, with a pyridine ring, a common motif in many bioactive molecules. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.[1] This guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of this important building block.

Synthesis of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-: A Step-by-Step Protocol

The synthesis of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- is typically achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 3-aminopyridine. The lone pair of electrons on the nitrogen atom of the 3-aminopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Synthesis of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- cluster_0 Reactants cluster_1 Product 4-bromobenzenesulfonyl_chloride 4-Bromobenzenesulfonyl Chloride Benzenesulfonamide_p-bromo-N-(3-pyridyl)- Benzenesulfonamide, p-bromo-N-(3-pyridyl)- 4-bromobenzenesulfonyl_chloride->Benzenesulfonamide_p-bromo-N-(3-pyridyl)- + 3-Aminopyridine (Base) 3-aminopyridine 3-Aminopyridine

Caption: General reaction scheme for the synthesis of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-.

Experimental Protocol (Adapted from a related synthesis):

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • 3-Aminopyridine

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Ethyl acetate/Hexanes for recrystallization

Procedure:

  • Dissolution of Amine: In a round-bottom flask, dissolve 3-aminopyridine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.1 equivalents) dropwise with stirring.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield the pure Benzenesulfonamide, p-bromo-N-(3-pyridyl)- as a solid.

Characterization of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed:

Physical Properties:
PropertyValueSource
Molecular Formula C₁₁H₉BrN₂O₂S[1]
Molecular Weight 313.17 g/mol [1]
Melting Point 187-188 °C[1]
Appearance White to off-white solid(Expected)
Spectroscopic Data:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and the p-bromophenyl rings. The protons on the pyridine ring will appear as a set of multiplets in the aromatic region. The protons on the p-bromophenyl ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The NH proton of the sulfonamide group is expected to appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl group and the bromine atom, as well as the electronic nature of the pyridine ring.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch3200-3400 (broad)
Aromatic C-H stretch3000-3100
Asymmetric SO₂ stretch~1350
Symmetric SO₂ stretch~1160
S-N stretch~900
C-Br stretch500-600

Note: The FTIR data for the non-brominated analog, N-pyridin-3-yl-benzenesulfonamide, shows a characteristic S=O stretch vibration at 1350.22 cm⁻¹.[3]

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of the compound (C₁₁H₉BrN₂O₂S). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any fragments containing the bromine atom.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_confirmation Confirmation Synthesis Synthesized Compound (Crude Product) Purification Recrystallization / Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS MP Melting Point Analysis Purification->MP Confirmation Structure and Purity Confirmed NMR->Confirmation FTIR->Confirmation MS->Confirmation MP->Confirmation

Caption: A typical workflow for the synthesis, purification, and characterization of an organic compound.

Applications in Drug Discovery and Medicinal Chemistry

Benzenesulfonamide, p-bromo-N-(3-pyridyl)- is a valuable building block for the synthesis of novel therapeutic agents. The sulfonamide moiety is a well-established pharmacophore present in a wide array of drugs with diverse biological activities, including antibacterial, diuretic, and anticancer properties.

The primary application of this compound lies in its use as an intermediate for the development of kinase inhibitors .[1] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By acting as a scaffold, this molecule allows for the introduction of various substituents through modification of the pyridine ring or by utilizing the bromine atom for cross-coupling reactions. This enables the generation of a library of compounds that can be screened for inhibitory activity against specific kinases.

Conclusion: A Versatile Intermediate with High Potential

Benzenesulfonamide, p-bromo-N-(3-pyridyl)- represents a strategically important molecule for synthetic and medicinal chemists. Its straightforward synthesis and the presence of multiple functional groups that can be readily modified make it an attractive starting material for the development of novel drug candidates. The combination of the proven benzenesulfonamide pharmacophore with the versatile pyridine ring and the reactive bromine handle ensures that this compound will continue to be a valuable tool in the quest for new and improved therapeutics. Further research into the biological activities of derivatives of this compound is warranted and holds significant promise for the future of drug discovery.

References

  • MySkinRecipes. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. [Link]

  • Hoffman Fine Chemicals. 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. [Link]

  • MySkinRecipes. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide (Thai). [Link]

  • Wiley-VCH. Supporting Information. 2007. [Link]

  • ResearchGate. 13C-NMR spectrum of compound (4i). [Link]

  • ResearchGate. 1H NMR spectrum of N-pyridin-3yl-benzenesulfonamide. [Link]

  • SpectraBase. 4-Bromo-2,5-dimethoxy-N-(3-pyridinylmethyl)benzenesulfonamide - Optional[MS (GC)] - Spectrum. [Link]

  • Google Patents. Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors.
  • ResearchGate. 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]

  • ResearchGate. 1H NMR and 13C NMR of the prepared compounds. [Link]

  • Ike, D. et al. Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences. 2022. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • SpectraBase. 4-bromo-N-(3-pyridinylmethyl)benzamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Google Patents. Compounds and compositions as protein kinase inhibitors.
  • ResearchGate. Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. [Link]

  • Dadras, A. et al. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports. 2021. [Link]

  • Google Patents. United States Patent. [Link]

  • Google Patents. (12) United States Patent. [Link]

  • ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. [Link]

  • Google P

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"p-bromo-N-(3-pyridyl)benzenesulfonamide chemical properties and structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to p-Bromo-N-(3-pyridyl)benzenesulfonamide: Structure, Properties, and Synthetic Utility

Executive Summary: This document provides a comprehensive technical overview of p-bromo-N-(3-pyridyl)benzenesulfonamide, a key intermediate in medicinal chemistry and drug discovery. The sulfonamide moiety is a privileged structural motif found in a wide array of FDA-approved drugs, exhibiting diverse pharmacological activities.[1] This guide details the chemical structure, physicochemical properties, and spectroscopic signature of p-bromo-N-(3-pyridyl)benzenesulfonamide. Furthermore, it presents a detailed, field-proven protocol for its synthesis and purification. The document concludes with an expert analysis of its applications as a versatile building block, particularly in the development of kinase inhibitors and other targeted therapeutic agents, leveraging the reactivity of its aryl bromide handle for chemical library diversification.

Chemical Identity and Physicochemical Properties

p-Bromo-N-(3-pyridyl)benzenesulfonamide is a synthetic organic compound featuring a core benzenesulfonamide structure. This scaffold is substituted with a bromine atom at the para-position of the benzene ring and a pyridyl group on the sulfonamide nitrogen.

Nomenclature and Chemical Identifiers
  • Systematic Name: 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide[2]

  • Common Name: p-Bromo-N-(3-pyridyl)benzenesulfonamide[3]

  • CAS Number: 3665-12-1[2][4]

  • Molecular Formula: C₁₁H₉BrN₂O₂S[2][3]

  • InChIKey: CJFQZXSNXVPFPH-UHFFFAOYSA-N[3][4]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic workflows. The melting point indicates a stable, crystalline solid at ambient temperatures.

PropertyValueSource(s)
Molecular Weight 313.17 g/mol [2][4]
Physical State Solid[5]
Melting Point 187-188 °C[2][6]
Boiling Point (Predicted) 445.7 ± 51.0 °C[2][6]
Density (Predicted) 1.666 ± 0.06 g/cm³[2][6]
Storage Conditions Room temperature, dry, sealed[2][6]
Molecular Structure

The molecule consists of three key components: a 4-bromophenyl ring, a central sulfonamide linker (-SO₂NH-), and a pyridin-3-yl group. The geometry and electronic nature of these groups dictate the molecule's reactivity and its potential interactions with biological targets.

Caption: 2D structure of 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide.

Spectroscopic and Structural Characterization

While specific spectra for this exact compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structural motifs and data from closely related analogs, such as N-pyridin-3-yl-benzenesulfonamide.[7][8]

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on both aromatic rings. The p-substituted bromophenyl ring will exhibit two doublets in the range of δ 7.6-7.9 ppm, integrating to 2H each. The protons of the 3-pyridyl ring will appear as more complex multiplets between δ 7.5 and 8.5 ppm. A broad singlet corresponding to the acidic sulfonamide proton (N-H) is anticipated, likely downfield (δ > 8.0 ppm), and its position can be concentration-dependent.[8]

  • ¹³C NMR: The spectrum will show 11 distinct carbon signals. The carbon atom attached to the bromine (C-Br) will be in the range of δ 125-130 ppm. The carbons of the p-bromophenyl ring will appear in the aromatic region (δ 120-140 ppm), as will the five carbons of the pyridine ring.[7]

  • FT-IR (KBr, cm⁻¹): Key vibrational bands are expected for the N-H stretch (around 3200-3300 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), asymmetric and symmetric S=O stretches of the sulfonamide group (around 1350 and 1160 cm⁻¹, respectively), and C-S and C-N stretches.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic molecular ion (M⁺) peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio at m/z 312 and 314. Key fragmentation patterns would include the cleavage of the S-N bond and the loss of SO₂.

Synthesis and Purification

The construction of N-aryl sulfonamides is a cornerstone reaction in organic synthesis.[9] The most direct and reliable method involves the nucleophilic substitution reaction between an arylsulfonyl chloride and an amine.

Retrosynthetic Analysis and Strategy

The target molecule is readily disconnected at the S-N bond, identifying 4-bromobenzenesulfonyl chloride and 3-aminopyridine as the logical starting materials. This is a standard and highly efficient approach for forming the sulfonamide linkage. The reaction requires a base to neutralize the HCl byproduct.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of analogous N-pyridyl sulfonamides.[7][10]

Reaction: 4-bromobenzenesulfonyl chloride + 3-aminopyridine → 4-bromo-N-(pyridin-3-yl)benzenesulfonamide

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-aminopyridine (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane (DCM). Pyridine can act as both the solvent and the base.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add 4-bromobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution. Causality: The slow, cooled addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation:

    • If DCM was used, add aqueous NaHCO₃ to quench the reaction and neutralize HCl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • If pyridine was used as the solvent, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and dissolve the pyridine hydrochloride salt.

  • Crude Product Collection: Collect the resulting solid precipitate by vacuum filtration, washing thoroughly with cold water to remove any residual salts.

Purification

The crude solid is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a pure crystalline solid. The purity should be confirmed by melting point analysis and ¹H NMR spectroscopy.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 4-Bromobenzenesulfonyl Chloride reaction 1. Combine at 0 °C 2. Stir at RT for 12-24h 3. Monitor by TLC start1->reaction start2 3-Aminopyridine + Pyridine (Base/Solvent) start2->reaction workup Precipitation in Ice Water reaction->workup filtration Vacuum Filtration & Water Wash workup->filtration purification Recrystallization (Ethanol/Water) filtration->purification product Pure p-Bromo-N-(3-pyridyl) benzenesulfonamide purification->product

Caption: Workflow for the synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not typically an active pharmaceutical ingredient itself but serves as a high-value intermediate for the synthesis of more complex, biologically active molecules.[2][6]

The Sulfonamide Moiety as a Privileged Scaffold

The sulfonamide functional group is a key pharmacophore present in drugs with a vast range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[11][12][13] Its ability to act as a hydrogen bond donor and acceptor allows it to effectively interact with biological targets like enzymes and receptors.

Role as a Synthetic Intermediate

This molecule is a building block for constructing libraries of potential drug candidates. Its value lies in the combination of the proven sulfonamide scaffold with two distinct aromatic rings that can be further functionalized. Research into novel sulfonamide derivatives has identified potent inhibitors of critical cancer-related targets, such as Cyclin-Dependent Kinase 9 (CDK9).[14][15]

The Utility of the Aryl Bromide Handle

The para-bromo substituent is a critical feature for synthetic diversification. It serves as a reactive "handle" for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the straightforward introduction of a wide variety of substituents (aryl, alkyl, alkynyl, amino groups, etc.) at this position, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[2]

Pathway to Targeted Inhibitors

The strategic use of p-bromo-N-(3-pyridyl)benzenesulfonamide allows for the assembly of complex molecules designed to inhibit specific biological pathways. For example, it can serve as a foundational piece for creating potent and selective kinase inhibitors.

G cluster_input Building Block cluster_reaction Synthetic Diversification cluster_output Therapeutic Candidates start p-Bromo-N-(3-pyridyl) benzenesulfonamide reaction Cross-Coupling Rxn (e.g., Suzuki, Buchwald) at Bromo-position start->reaction library Diverse Compound Library reaction->library inhibitor Targeted Inhibitors (e.g., Kinase Inhibitors) library->inhibitor SAR Screening

Caption: Role as a building block for developing targeted inhibitors.

Safety and Handling

p-Bromo-N-(3-pyridyl)benzenesulfonamide should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes.[3] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[16]

References

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals.
  • Synthesis and Biological Evaluation of New Sulfonamide Deriv
  • 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. MySkinRecipes.
  • CAS RN 206259-00-9 | 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. Hoffman Fine Chemicals.
  • 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. CymitQuimica.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. PubMed.
  • Sulfonamide synthesis by alkylation or aryl
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
  • (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates.
  • Synthesis of N-Arylsulfonamides. Thieme Chemistry.
  • 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. MySkinRecipes.
  • Recent developments in the synthesis of N-aryl sulfonamides.
  • p-Bromo-N-(3-pyridyl)benzenesulfonamide. Echemi.
  • N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • 3763-34-6|4-Bromo-N-(pyridin-4-yl)benzenesulfonamide. BLDpharm.
  • p-Bromo-N-(3-pyridyl)
  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.
  • Figure 3. 1 H NMR spectrum of N-pyridin-3yl-benzenesulfonamide.
  • View of Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. EarthLine Publishers.

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A Guide to the Spectroscopic Characterization of N-(p-Tolyl)glycine (CAS 3665-12-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Molecular Structure and Functional Groups

A clear understanding of the molecular structure of N-(p-Tolyl)glycine is the foundation for interpreting its spectroscopic data.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Shim, Tune) h1_acq ¹H Spectrum Acquisition instrument_setup->h1_acq c13_acq ¹³C Spectrum Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) & Peak Picking baseline->integrate

Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Predicted IR Absorption Bands for N-(p-Tolyl)glycine:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300-2500O-H stretchCarboxylic AcidBroad
~3300N-H stretchSecondary AmineMedium
~3000C-H stretch (aromatic)Aromatic RingMedium
2950-2850C-H stretch (aliphatic)-CH₂-, -CH₃Medium
~1710C=O stretchCarboxylic AcidStrong
~1600, ~1500C=C stretchAromatic RingMedium
~1400O-H bendCarboxylic AcidMedium
~1250C-N stretchAryl AmineMedium
~820C-H out-of-plane bendp-disubstituted benzeneStrong

Note: The presence of strong hydrogen bonding can lead to significant broadening of the O-H and N-H stretching bands. The infrared spectrum of glycine shows characteristic absorptions for the amino and carboxyl groups. [1]

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid N-(p-Tolyl)glycine sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean before and after use.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR absorption spectrum.

ir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Solid Sample on ATR Crystal background_scan Collect Background Spectrum sample_scan Collect Sample Spectrum background_scan->sample_scan subtract_bg Background Subtraction sample_scan->subtract_bg

Figure 3: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used for structural elucidation.

Predicted Mass Spectrum of N-(p-Tolyl)glycine:

  • Molecular Ion (M⁺): The molecular weight of N-(p-Tolyl)glycine (C₉H₁₁NO₂) is approximately 165.18 g/mol . The molecular ion peak is expected at m/z = 165.

  • Key Fragmentation Pathways:

    • Loss of the carboxylic acid group: A common fragmentation pathway for amino acids is the loss of the -COOH group (45 Da), which would result in a fragment ion at m/z = 120. [2]This fragment corresponds to the [M - COOH]⁺ ion.

    • Cleavage of the N-Cα bond: Cleavage of the bond between the nitrogen and the alpha-carbon can lead to the formation of a tolylaminium radical cation.

    • Benzylic cleavage: While not a primary fragmentation for this molecule, cleavage of the bond between the aromatic ring and the nitrogen is possible.

Table of Predicted Fragment Ions:

m/zProposed Fragment
165[M]⁺
120[M - COOH]⁺
106[C₇H₈N]⁺
91[C₇H₇]⁺ (tropylium ion)

Note: The relative intensities of the fragment ions will depend on the ionization method used (e.g., Electron Ionization, Electrospray Ionization).

Experimental Protocol for MS Data Acquisition (ESI)
  • Sample Preparation: Dissolve a small amount of N-(p-Tolyl)glycine in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1-10 µg/mL.

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a liquid chromatography (LC) system or a direct infusion pump.

    • Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source.

    • Acquire mass spectra in either positive or negative ion mode. For N-(p-Tolyl)glycine, positive ion mode is likely to be more informative.

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 165) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

ms_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Solvent infuse Infuse into Mass Spectrometer ionize Ionization (e.g., ESI) infuse->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum identify_peaks Identify Molecular Ion & Fragment Peaks spectrum->identify_peaks

Figure 4: General workflow for mass spectrometry data acquisition.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of N-(p-Tolyl)glycine (CAS 3665-12-1). By understanding the principles of NMR, IR, and MS, and by considering the predicted spectral features based on the molecule's structure, researchers can confidently identify and characterize this compound. The provided protocols offer a starting point for experimental work, and the visual workflows serve to clarify the analytical processes. As with any analytical endeavor, the interpretation of spectroscopic data should be approached with a combination of theoretical knowledge and careful experimental practice.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Potrzebowski, M. J., Tekely, P., & Dusausoy, Y. (1998). Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance, 11(3-4), 253–257. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) for Glycine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Glycine. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2018). Glycine as a ¹³C CPMAS Setup Sample. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). HMDB0000123: Glycine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of the fragmentation of singly charged glycine cations... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) glycine monomer and (b) poly-glycine polymer. Retrieved from [Link]

  • PubMed. (1998). Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2002). Use of a single glycine residue to determine the tilt and orientation of a transmembrane helix. A new structural label for infrared spectroscopy. Retrieved from [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

  • PubMed. (1975). Quantitation of glycine in plasma and urine by chemical ionization mass fragmentography. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (2009). Infrared absorption spectra of single crystals of glycine silver nitrate and monoglycine nitrate. Retrieved from [Link]

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Pharmacological Profile of Novel Benzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The inherent versatility of the benzenesulfonamide scaffold allows for extensive chemical modification, leading to compounds with a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the pharmacological profile of novel benzenesulfonamide derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic potential, with a focus on their applications as anticancer, anticonvulsant, and antimicrobial agents.

A significant focus of recent research has been on the development of benzenesulfonamide derivatives as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] Certain CA isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX), are overexpressed in hypoxic solid tumors and play a crucial role in tumor cell survival and proliferation by regulating pH.[1][3] Consequently, selective inhibition of hCA IX has emerged as a promising strategy for the development of novel anticancer therapies.[1][3]

Beyond oncology, benzenesulfonamide derivatives have shown significant promise in neurology, particularly as anticonvulsant agents. Several clinically used antiepileptic drugs, such as acetazolamide and topiramate, are CA inhibitors.[4] The development of potent CA inhibitors with prolonged antiepileptic effects is an active area of investigation.[4] Furthermore, the benzenesulfonamide scaffold has been explored for its antimicrobial properties, with research focused on developing new agents to combat the growing challenge of antibiotic resistance.[5][6]

This guide will provide a comprehensive overview of these key therapeutic areas, supported by detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

I. Synthetic Strategies for Novel Benzenesulfonamide Derivatives

The synthesis of novel benzenesulfonamide derivatives often involves multi-step reaction sequences, allowing for the introduction of diverse functional groups to explore structure-activity relationships. Common synthetic approaches leverage commercially available starting materials and established chemical transformations.

General Synthetic Schemes

A prevalent strategy for synthesizing benzenesulfonamide derivatives involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.[5] This versatile reaction allows for the incorporation of various side chains, which can significantly influence the pharmacological properties of the final compound. For instance, the synthesis of 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylbenzyl)acetamides begins with the reaction of homosulfanilamide hydrochloride with 2-chloroacetyl chloride, followed by coupling with various substituted piperazines.[4]

Another common approach is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate triazole-containing benzenesulfonamides.[7][8] This method is highly efficient and allows for the modular assembly of complex molecules from simpler building blocks.[8]

More advanced synthetic routes may involve palladium-mediated amidation or multi-component reactions to achieve greater structural diversity.[5] For example, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors were synthesized using a combination of Sonogashira coupling and Goldberg amination reactions.[9]

Representative Synthetic Protocol: Synthesis of Substituted Benzenesulfonamoylalkanamides

This protocol outlines a general procedure for the synthesis of substituted benzenesulfonamides starting from amino acids and substituted benzenesulfonyl chlorides.[10]

Step 1: Formation of the Benzenesulfonamide Core

  • Dissolve the desired amino acid (12.5 mmol) and sodium carbonate (15 mmol) in water (15 mL) with continuous stirring until all solids dissolve.

  • Cool the solution to -5°C in an ice-salt bath.

  • Add the appropriate benzenesulfonyl chloride (15 mmol) in four portions over a period of 1 hour, maintaining the temperature below 0°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 1:9 methanol/dichloromethane.

  • Upon completion, acidify the reaction mixture to pH 2 using 20% aqueous hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield the substituted benzenesulfonamoylalkanamide.[10]

Step 2: Palladium-Mediated Amidation

  • To a solution of the benzenesulfonamide from Step 1 in a suitable solvent, add a catalytic amount of a palladium catalyst (e.g., Pd2(dba)3).

  • Add the desired amine (e.g., butylamine).

  • Stir the reaction mixture under an inert atmosphere at an appropriate temperature until the reaction is complete, as monitored by TLC.

  • Upon completion, perform an appropriate workup and purification (e.g., column chromatography) to isolate the final carboxamide derivative.[5]

Diagram: General Synthetic Workflow

G Start Starting Materials (e.g., Substituted Benzenesulfonyl Chloride, Amines) Reaction1 Step 1: Sulfonamide Formation (e.g., Schotten-Baumann reaction) Start->Reaction1 Intermediate Benzenesulfonamide Intermediate Reaction1->Intermediate Reaction2 Step 2: Further Functionalization (e.g., Click Chemistry, Palladium Coupling) Intermediate->Reaction2 Product Novel Benzenesulfonamide Derivative Reaction2->Product Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Product->Purification G Start Novel Benzenesulfonamide Derivatives InVitro In Vitro Evaluation Start->InVitro Enzyme Enzyme Inhibition Assays (e.g., CA, Kinase) InVitro->Enzyme Cellular Cell-Based Assays (e.g., Cytotoxicity, Antimicrobial) InVitro->Cellular SAR Structure-Activity Relationship (SAR) Analysis Enzyme->SAR Cellular->SAR InVivo In Vivo Evaluation Efficacy Disease Models (e.g., Xenograft, Seizure) InVivo->Efficacy Toxicity Preliminary Toxicity (e.g., Acute Toxicity, Rotarod) InVivo->Toxicity Lead Lead Compound Identification Efficacy->Lead Toxicity->Lead SAR->InVivo

Caption: A typical workflow for the pharmacological profiling of novel benzenesulfonamide derivatives.

III. Structure-Activity Relationship (SAR) and Mechanistic Insights

The systematic modification of the benzenesulfonamide scaffold and the analysis of the resulting changes in biological activity provide crucial insights into the structure-activity relationship (SAR). This understanding is essential for the rational design of more potent and selective drug candidates.

Key Structural Features Influencing Activity
  • The Sulfonamide Group: The primary sulfonamide (-SO2NH2) group is a key pharmacophore for CA inhibition, as it coordinates to the zinc ion in the enzyme's active site. [11]* Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring can significantly impact inhibitory potency and isoform selectivity. [11][12]These substituents can form additional interactions with hydrophobic and hydrophilic regions of the CA active site. [11]For example, the "tail approach," which involves appending different molecular moieties to the benzenesulfonamide scaffold, has been successfully used to modulate CA isoform specificity. [12][13]* Linker and Terminal Groups: In more complex derivatives, the linker connecting the benzenesulfonamide core to a terminal group, as well as the nature of the terminal group itself, play a critical role in determining biological activity. For instance, in a series of pyrazoline benzenesulfonamide derivatives, the electronic properties and positioning of substituents on aromatic rings were found to be critical for modulating anticancer efficacy and selectivity. [14]

Mechanistic Insights from Molecular Modeling and X-ray Crystallography

Computational methods, such as molecular docking, and experimental techniques like X-ray crystallography provide detailed information about the binding modes of benzenesulfonamide derivatives with their target proteins.

  • Molecular Docking: In silico docking studies can predict the binding orientation and affinity of a ligand within the active site of a target protein, helping to rationalize observed SAR and guide the design of new analogs. [15][16]* X-ray Crystallography: The crystal structures of inhibitors bound to their target enzymes offer a high-resolution view of the key interactions, such as hydrogen bonds and van der Waals contacts, that govern binding affinity and selectivity. [7][12]For example, the X-ray crystal structure of certain sulfonamides in adduct with hCA II has provided a clear understanding of the factors that determine their inhibitory power. [7]

Diagram: Mechanism of Carbonic Anhydrase Inhibition

G cluster_0 Enzyme-Inhibitor Complex CA Carbonic Anhydrase Active Site Zn Zn²⁺ H2O H₂O Zn->H2O Sulfonamide Benzenesulfonamide Inhibitor Sulfonamide->CA van der Waals & Hydrogen Bonds Sulfonamide->Zn Coordination SO2NH2 -SO₂NH₂ Benzene Benzene Ring Tail Tail Group

Caption: A simplified representation of a benzenesulfonamide inhibitor binding to the zinc ion in the active site of carbonic anhydrase.

IV. Therapeutic Applications and Future Directions

The diverse pharmacological activities of novel benzenesulfonamide derivatives have positioned them as promising candidates for the treatment of various diseases.

Anticancer Agents

Many benzenesulfonamide derivatives exhibit potent anticancer activity, primarily through the inhibition of tumor-associated CA isoforms IX and XII. [7][17]This leads to the disruption of pH regulation in the tumor microenvironment, ultimately inhibiting tumor growth and survival. [1]Some derivatives have also been shown to target other key cancer-related proteins, such as tubulin and protein kinases. [9][18]For example, compound BA-3b, a benzenesulfonamide derivative, demonstrated potent anti-proliferative activity against several cancer cell lines by targeting tubulin. [18]Another compound, K22, exhibited significant PLK4 inhibitory activity and anti-proliferative efficacy against breast cancer cells. [9]

Anticonvulsant Agents

The role of carbonic anhydrase in the central nervous system has made it an attractive target for the development of anticonvulsant drugs. [4]Novel benzenesulfonamide derivatives that selectively inhibit CA isoforms II and VII, which are implicated in epileptogenesis, have shown promising anticonvulsant activity in preclinical models. [4][19]These compounds have demonstrated the ability to abolish seizures with a long duration of action and a favorable safety profile. [19]

Antimicrobial Agents

The benzenesulfonamide scaffold has been a fruitful source of antimicrobial agents. Novel derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi. [5][20][21]The mechanism of action of these compounds can vary, and some have shown synergistic effects when combined with other antimicrobial drugs. [21][22]For example, the incorporation of a coumarin ring or a chloro-substituted imidazole moiety into the benzenesulfonamide structure has been shown to enhance antimicrobial activity. [6]

Other Therapeutic Potential

The pharmacological versatility of benzenesulfonamides extends to other therapeutic areas as well. For instance, some derivatives have been investigated as inhibitors of the TRPV4 channel for the treatment of acute lung injury, while others have been explored for their potential in treating Alzheimer's disease by inhibiting amyloid-β aggregation. [23][24]

Future Directions

The future of benzenesulfonamide drug discovery lies in the development of highly selective inhibitors that target specific disease-related protein isoforms, thereby minimizing off-target effects and improving the therapeutic index. The use of structure-based drug design, combinatorial chemistry, and high-throughput screening will continue to accelerate the discovery of novel benzenesulfonamide derivatives with enhanced pharmacological profiles. Furthermore, the exploration of novel drug delivery systems can help to improve the pharmacokinetic properties and targeted delivery of these promising therapeutic agents.

V. Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative novel benzenesulfonamide derivatives from various studies.

Table 1: Carbonic Anhydrase Inhibitory Activity

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Series 4 & 5 41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4[7]
Compound 26 -33.2--[4]
Compound 31 -41.5--[4]
Triazoles (Series) 8.3 - 873.71.6 - 9.4≤ 9.51.4 - 55.3[25]
Benzamides (3a-g) 4.07 - 29.7010.68 - 37.16--[26]

Table 2: Anticancer Activity (IC50, µM)

CompoundCell LineIC50 (µM)TargetReference
BA-3b Various Cancer Lines0.007 - 0.036Tubulin[18]
K22 MCF-7 (Breast)1.3PLK4[9]
AL106 U87 (Glioblastoma)58.6TrkA[15][16][27]
Compound 4c MDA-MB-231 (Breast)-CA IX[3]
Compound 4e MDA-MB-231 (Breast)3.58CA IX[3]
Compound 23 MDA-MB-231 (Breast)20.5-[28][29]

Table 3: Antimicrobial Activity (MIC, mg/mL)

CompoundMicroorganismMIC (mg/mL)Reference
Compound 4d E. coli6.72[5][10]
Compound 4h S. aureus6.63[5][10]
Compound 4a P. aeruginosa6.67[5][10]
Compound 4f B. subtilis6.63[5][10]
Compound 4e A. niger6.28[5][10]

VI. Conclusion

Novel benzenesulfonamide derivatives represent a highly versatile and promising class of compounds with a wide range of pharmacological activities. Their amenability to chemical modification has allowed for the development of potent and selective inhibitors of various enzymes and receptors, leading to promising drug candidates for the treatment of cancer, epilepsy, and microbial infections. The continued application of rational drug design principles, guided by a deep understanding of structure-activity relationships and molecular mechanisms of action, will undoubtedly lead to the discovery of new and improved benzenesulfonamide-based therapies in the future.

References

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  • El-Sayed, M. A. A. et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(7), 998. [Link]

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The Pyridyl-Benzenesulfonamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The pyridyl-benzenesulfonamide core, a unique structural amalgam of a pyridine ring and a benzenesulfonamide moiety, has carved a significant niche in the landscape of medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2] The pyridine ring, a bioisostere of a phenyl group but with distinct electronic properties, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, while the sulfonamide group is a well-established pharmacophore known for its hydrogen bonding capabilities and its role as a transition state mimetic for amide hydrolysis.[3] This combination of features has made pyridyl-benzenesulfonamide derivatives attractive candidates for the development of novel therapeutics targeting a spectrum of diseases, from cancer and inflammation to infectious diseases and neurological disorders.[1][4]

This technical guide provides a comprehensive literature review of pyridyl-benzenesulfonamide compounds in medicinal chemistry, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. It is designed to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the design and optimization of this versatile scaffold.

General Synthetic Strategies: Building the Core

The synthesis of pyridyl-benzenesulfonamide compounds is generally straightforward, with the most common approach involving the reaction of an aminopyridine with a benzenesulfonyl chloride derivative.[1][5] This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine or an aqueous solution of sodium carbonate, to neutralize the hydrochloric acid generated during the reaction.[5] The versatility of this method allows for the facile introduction of a wide variety of substituents on both the pyridine and benzene rings, enabling extensive exploration of the chemical space and optimization of biological activity.

More complex derivatives can be synthesized using modern cross-coupling reactions. For instance, palladium-catalyzed reactions like the Sonogashira coupling have been employed to synthesize linear 1-(phenyl)-2-(pyridyl)acetylenes containing a sulfonamide pharmacophore.[6] This highlights the adaptability of synthetic routes to create diverse molecular architectures around the core scaffold.

Diagram: General Structure of Pyridyl-Benzenesulfonamide

Caption: General chemical structure of the pyridyl-benzenesulfonamide scaffold.

Therapeutic Applications: A Multifaceted Scaffold

The pyridyl-benzenesulfonamide motif has been successfully employed in the design of inhibitors for a variety of enzymes and receptors, leading to promising candidates in several therapeutic areas.

Anticancer Agents

A significant body of research has focused on the development of pyridyl-benzenesulfonamide derivatives as anticancer agents.[4][7] These compounds have been shown to target various hallmarks of cancer, including cell proliferation, survival, and metastasis.[3]

Kinases are a major class of drug targets in oncology, and several pyridyl-benzenesulfonamide-based compounds have been identified as potent kinase inhibitors.

  • PI3K/mTOR Dual Inhibitors: The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer.[8][9] A series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides have been synthesized as dual PI3K/mTOR inhibitors.[8][9] Compound 17e from this series was identified as a potent inhibitor of Class I PI3Ks and mTOR, exhibiting an IC50 of 80 nM against PC-3 cancer cells.[8][9] Another study reported propynyl-substituted benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacy against hepatocellular carcinoma.[10]

  • Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a key regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[11][12] Researchers have designed and synthesized N-(1H-indazol-6-yl)benzenesulfonamide derivatives as highly potent PLK4 inhibitors.[11][12] Compound K22 from this series displayed remarkable PLK4 inhibitory activity with an IC50 of 0.1 nM and significant anti-proliferative efficacy against MCF-7 breast cancer cells (IC50 = 1.3 µM).[11][12]

  • Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors: While primarily associated with Parkinson's disease, LRRK2 is also being explored as a potential target in cancer. Pyrazole biaryl sulfonamides have been identified as novel G2019S-LRRK2 kinase inhibitors.[13]

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and progression.[14][15] The sulfonamide moiety is a classic zinc-binding group for CA inhibitors. Pyrazoline benzenesulfonamide derivatives have been explored as selective inhibitors of tumor-associated CAs.[4] Similarly, 4-(pyrazolyl)benzenesulfonamide ureas have been developed as potent inhibitors of hCA IX and XII.[14]

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. A series of sulfonamide-functionalized pyridine carbothioamides were designed as tubulin polymerization inhibitors.[16] Compounds 3 and 5 from this study exhibited potent cytotoxicity against several cancer cell lines, with IC50 values for tubulin polymerization of 1.1 µM and 1.4 µM, respectively, outperforming colchicine.[16]

Diagram: Simplified PI3K/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation |--| Inhibitor Pyridyl-Benzenesulfonamide Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Sources

An In-depth Technical Guide to the Discovery and Synthetic History of p-bromo-N-(3-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and strategic importance of p-bromo-N-(3-pyridyl)benzenesulfonamide, a key heterocyclic building block in contemporary drug discovery. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthetic pathway is readily accessible through established and robust chemical transformations. This guide will detail the logical synthesis, rooted in the fundamental reaction between sulfonyl chlorides and amines, and explore the compound's critical role as a scaffold for developing targeted therapeutics, particularly kinase inhibitors for oncology and antimicrobial agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into its preparation and application.

Introduction: The Strategic Importance of a Versatile Scaffold

p-bromo-N-(3-pyridyl)benzenesulfonamide (CAS No. 3665-12-1) is a sulfonamide derivative that has garnered significant interest in medicinal chemistry. Its structure uniquely combines three key features that make it a valuable intermediate in the synthesis of bioactive molecules:

  • A Sulfonamide Linkage: This functional group is a well-established pharmacophore, present in a wide array of approved drugs, including antibacterials, diuretics, and anticonvulsants. It is known for its ability to form crucial hydrogen bonds with biological targets.

  • A Pyridine Ring: This nitrogen-containing heterocycle is a common motif in pharmaceuticals, often contributing to aqueous solubility and the ability to interact with enzyme active sites through hydrogen bonding and π-stacking interactions.

  • A Brominated Phenyl Ring: The bromine atom serves as a versatile synthetic handle. It allows for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

The convergence of these features makes p-bromo-N-(3-pyridyl)benzenesulfonamide a particularly attractive starting point for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[1] The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, and the p-bromophenyl group can be modified to extend into and interact with adjacent hydrophobic pockets, enhancing potency and selectivity.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide is straightforward and relies on the classic formation of a sulfonamide bond from a sulfonyl chloride and an amine. A logical retrosynthetic analysis breaks the target molecule down into two readily available starting materials: 4-bromobenzenesulfonyl chloride and 3-aminopyridine .

retrosynthesis target p-bromo-N-(3-pyridyl)benzenesulfonamide disconnection C-N disconnection (Sulfonamide bond) target->disconnection intermediates Starting Materials disconnection->intermediates sm1 4-bromobenzenesulfonyl chloride intermediates->sm1 sm2 3-aminopyridine intermediates->sm2

Caption: Retrosynthetic analysis of p-bromo-N-(3-pyridyl)benzenesulfonamide.

This synthetic approach is highly reliable and widely applicable for the preparation of a vast range of N-substituted sulfonamides.

Synthesis of Starting Materials

The successful synthesis of the target molecule is predicated on the availability of high-quality starting materials. Both 4-bromobenzenesulfonyl chloride and 3-aminopyridine can be prepared via well-documented and scalable methods.

Synthesis of 4-Bromobenzenesulfonyl Chloride

4-Bromobenzenesulfonyl chloride is typically prepared via the chlorosulfonation of bromobenzene. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile, +SO2Cl.

Reaction:

Experimental Protocol: Synthesis of 4-Bromobenzenesulfonyl Chloride

This protocol is adapted from established and reliable procedures for the chlorosulfonation of aromatic compounds.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap for hydrogen chloride gas, add chlorosulfonic acid (e.g., 2.5 equivalents).

  • Cooling: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Addition of Bromobenzene: Slowly add bromobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.

ParameterValueReference
Molecular FormulaC6H4BrClO2S[2]
Molecular Weight255.52 g/mol [3]
AppearanceWhite to off-white solid
Melting Point73-75 °C[3]

Table 1: Properties of 4-Bromobenzenesulfonyl Chloride.

Synthesis of 3-Aminopyridine

3-Aminopyridine can be synthesized via several methods, with the Hofmann rearrangement of nicotinamide being a common and effective laboratory-scale preparation.[4][5]

Reaction (Hofmann Rearrangement):

Experimental Protocol: Synthesis of 3-Aminopyridine

This protocol is based on the procedure published in Organic Syntheses.[4]

  • Preparation of Hypobromite Solution: In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water. Slowly add bromine while maintaining the temperature at 0 °C.

  • Reaction with Nicotinamide: Add nicotinamide to the cold hypobromite solution with vigorous stirring.

  • Heating: After the initial reaction, warm the solution to approximately 70-75 °C for about 45 minutes.

  • Work-up and Extraction: Cool the reaction mixture to room temperature, saturate with sodium chloride, and extract the product with a suitable organic solvent like diethyl ether.

  • Isolation and Purification: Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from a mixture of benzene and ligroin to yield white crystals.[4]

ParameterValueReference
Molecular FormulaC5H6N2[5]
Molecular Weight94.11 g/mol [5]
AppearanceWhite to pale yellow crystalline solid[4]
Melting Point63-64 °C[4]

Table 2: Properties of 3-Aminopyridine.

Synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide

The final step in the synthesis is the coupling of 4-bromobenzenesulfonyl chloride with 3-aminopyridine. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Reaction:

Experimental Protocol: Synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide

This protocol is based on the well-established synthesis of the analogous N-pyridin-3-yl-benzenesulfonamide.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminopyridine (1 equivalent) in a suitable solvent such as pyridine or dichloromethane. Pyridine can act as both the solvent and the base.

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath and slowly add a solution of 4-bromobenzenesulfonyl chloride (1 to 1.1 equivalents) in the same solvent.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into water or a dilute acid solution (e.g., 1M HCl) to precipitate the product and dissolve the excess pyridine.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure p-bromo-N-(3-pyridyl)benzenesulfonamide.

ParameterValueReference
Molecular FormulaC11H9BrN2O2S[1]
Molecular Weight313.17 g/mol [1]
AppearanceSolid
Melting Point187-188 °C[1]

Table 3: Properties of p-bromo-N-(3-pyridyl)benzenesulfonamide.

synthesis_workflow cluster_sm1 Starting Material 1 Synthesis cluster_sm2 Starting Material 2 Synthesis cluster_final Final Product Synthesis bromobenzene Bromobenzene sm1_reaction Chlorosulfonation bromobenzene->sm1_reaction chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->sm1_reaction sm1_product 4-bromobenzenesulfonyl chloride sm1_reaction->sm1_product final_reaction Sulfonamide Formation sm1_product->final_reaction nicotinamide Nicotinamide sm2_reaction Hofmann Rearrangement nicotinamide->sm2_reaction naobr NaOH / Br2 naobr->sm2_reaction sm2_product 3-aminopyridine sm2_reaction->sm2_product sm2_product->final_reaction final_product p-bromo-N-(3-pyridyl)benzenesulfonamide final_reaction->final_product base Base (e.g., Pyridine) base->final_reaction

Caption: Experimental workflow for the synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide.

Applications in Drug Discovery and Development

The true value of p-bromo-N-(3-pyridyl)benzenesulfonamide lies in its application as a versatile building block for the synthesis of more complex molecules with therapeutic potential.

Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of anticancer drugs.[7]

The p-bromo-N-(3-pyridyl)benzenesulfonamide scaffold is well-suited for the design of kinase inhibitors. The pyridyl-sulfonamide moiety can mimic the hydrogen bonding interactions of the adenine region of ATP in the enzyme's active site. The bromophenyl group can be readily modified using palladium-catalyzed cross-coupling reactions to introduce a variety of substituents that can target specific regions of the kinase, thereby improving potency and selectivity. For instance, N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines have been designed and synthesized as potent multiple receptor tyrosine kinase inhibitors.[8]

Antimicrobial Potential

The sulfonamide functional group has a long history in the development of antimicrobial agents. While the antimicrobial properties of p-bromo-N-(3-pyridyl)benzenesulfonamide itself are not extensively reported, its structural motifs are found in compounds with antimicrobial activity.[1] The synthesis of libraries of derivatives based on this scaffold is a viable strategy for the discovery of new antibacterial and antifungal agents. The analogous N-pyridin-3-yl-benzenesulfonamide has shown antimicrobial activity.[6]

Conclusion

p-bromo-N-(3-pyridyl)benzenesulfonamide is a strategically important molecule in medicinal chemistry. While its "discovery" is more of an embodiment of established synthetic principles rather than a singular breakthrough, its value is undeniable. The synthetic route, proceeding through the reliable formation of a sulfonamide bond from readily accessible precursors, is robust and scalable. This technical guide has provided a comprehensive overview of a logical and well-precedented synthetic pathway, complete with detailed experimental considerations. The true significance of this compound lies in its role as a versatile scaffold, particularly for the development of kinase inhibitors. The presence of a synthetically tractable bromine atom allows for extensive chemical exploration, making it a valuable tool for the generation of novel therapeutic candidates. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of p-bromo-N-(3-pyridyl)benzenesulfonamide is essential for leveraging its full potential in the creation of next-generation medicines.

References

  • (No author given). (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Benchchem.
  • Allen, C. F. H., & Wolf, C. N. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. Retrieved from [Link]

  • Stenutz, R. (n.d.). p-bromobenzenesulfonyl chloride. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis process of 3-aminopyridine. Eureka | Patsnap. Retrieved from [Link]

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  • Ijuomah, A. O., Ike, D. C., & Obi, M. C. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences.
  • Richardson, B. et al. (2018). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.
  • (No author given). (n.d.). Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). CAS RN 206259-00-9 | 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. Hoffman Fine Chemicals.
  • (No author given). (n.d.). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy.
  • Gangjee, A., et al. (2011). N4-(3-bromophenyl)-7-(substituted benzyl)
  • Morales, S., et al. (n.d.). N-Benzylidene-p-toluenesulfinamide. Organic Syntheses Procedure.
  • Aslam, S., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules.
  • (No author given). (n.d.). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). PubMed.
  • (No author given). (n.d.). 153435-79-1 | 3-Bromo-N-methylbenzenesulfonamide. ChemScene.
  • (No author given). (n.d.).
  • LoGrasso, P., & Kamenecka, T. (2008). Inhibitors of c-jun-N-terminal kinase (JNK). Mini Reviews in Medicinal Chemistry.
  • (No author given). (n.d.). 3-bromo-N-(6-bromo-2-pyridinyl)benzenesulfonamide | C11H8Br2N2O2S. PubChem.

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An In-Depth Technical Guide to the Predicted Physicochemical Properties of p-Bromo-N-(3-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Profiling in Early-Stage Drug Discovery

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter during later stages of development due to suboptimal pharmacokinetic profiles, a reality that underscores the importance of early and accurate physicochemical characterization.[1] These fundamental properties, including aqueous solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic efficacy and safety. This technical guide provides a comprehensive in silico analysis of the predicted physicochemical properties of p-bromo-N-(3-pyridyl)benzenesulfonamide, a compound of interest for researchers in medicinal chemistry. By leveraging a suite of robust computational tools, we will elucidate the predicted characteristics of this molecule and provide a framework for interpreting these data in the context of drug development.

The core of this guide is not merely to present data but to provide a causal understanding of the predictive methodologies. As such, we will delve into the theoretical underpinnings of the computational models employed, offering a transparent and self-validating system for the in silico assessment of potential drug candidates.

Molecular Identity of p-Bromo-N-(3-pyridyl)benzenesulfonamide

To ensure the accuracy and reproducibility of our in silico predictions, it is imperative to begin with the unambiguous identification of the target molecule.

Structure:

Figure 1: 2D structure of p-bromo-N-(3-pyridyl)benzenesulfonamide.

Key Identifiers:

  • Molecular Formula: C₁₁H₉BrN₂O₂S

  • Molecular Weight: 313.17 g/mol

  • CAS Number: 3665-12-1

  • SMILES: c1cc(ccc1S(=O)(=O)Nc2cc[nH]c2)Br

Predicted Physicochemical Properties: A Multi-Tool Approach

To ensure a robust and comprehensive analysis, we have employed a suite of widely recognized and freely accessible computational tools: SwissADME, ADMETlab 2.0, and pkCSM. Each of these platforms utilizes distinct algorithms and training datasets, providing a consensus view of the predicted properties and highlighting the nuances of in silico modeling.

Table 1: Summary of Predicted Physicochemical Properties

PropertySwissADMEADMETlab 2.0pkCSMSignificance in Drug Development
Molecular Weight ( g/mol ) 313.17313.17313.17Influences size-related diffusion and permeability. Generally, lower MW (<500) is preferred for oral bioavailability.[2]
logP (Octanol/Water Partition Coefficient) 2.57 (Consensus)2.34-A measure of lipophilicity. Affects solubility, permeability, and metabolism. A balanced logP is crucial.
Aqueous Solubility (logS) -3.21-3.55-2.97Critical for dissolution and absorption. Poor solubility is a major hurdle in formulation development.
pKa (Acidic) -6.89-The sulfonamide proton's acidity influences ionization at physiological pH, impacting solubility and permeability.
pKa (Basic) -4.14-The pyridine nitrogen's basicity affects ionization, solubility, and potential for salt formation.
Topological Polar Surface Area (TPSA) (Ų) 67.4367.43-Correlates with hydrogen bonding potential and membrane permeability. TPSA < 140 Ų is generally favorable for oral absorption.[3]
Lipinski's Rule of Five Violations 00-A set of guidelines to assess "drug-likeness" and the likelihood of oral bioavailability.[2][4]

Deep Dive into Predictive Methodologies

The trustworthiness of in silico predictions is directly proportional to the transparency and validity of the underlying computational models. Here, we dissect the methodologies employed by each platform for the key physicochemical properties.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical determinant of a drug's ability to cross biological membranes.

  • SwissADME's Consensus Approach: SwissADME provides a consensus logP value by averaging the predictions from five different models: XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP.[5] This ensemble approach mitigates the biases of any single method. These models range from atom-based (XLOGP3, WLOGP) and topological (MLOGP) to hybrid methods (SILICOS-IT) and physics-based calculations (iLOGP).[5] This diversity in modeling techniques provides a more robust estimation of lipophilicity.

  • ADMETlab 2.0's Graph-Based Model: ADMETlab 2.0 employs a multi-task graph attention framework.[1][6] This advanced machine learning approach represents the molecule as a graph and uses an attention mechanism to focus on the most relevant atomic and structural features that contribute to lipophilicity. This allows the model to learn complex structure-property relationships from a large dataset of experimentally determined logP values.

Aqueous Solubility (logS)

Aqueous solubility is paramount for a drug to be absorbed from the gastrointestinal tract.

  • SwissADME's Topological Models: SwissADME predicts aqueous solubility using three models: an implementation of the ESOL model, a model adapted from Ali et al., and a fragmental method from SILICOS-IT.[5] These are primarily topological methods that correlate solubility with various molecular descriptors, avoiding the need for the experimentally challenging melting point parameter.[5]

  • ADMETlab 2.0's Deep Learning Approach: Similar to its logP prediction, ADMETlab 2.0 utilizes its multi-task graph attention framework to predict aqueous solubility.[1][6] By training on extensive solubility data, the model can discern subtle structural nuances that influence a molecule's interaction with water.

  • pkCSM's Graph-Based Signatures: pkCSM predicts water solubility using its proprietary graph-based signatures.[7][8] This method encodes the molecule's topology and atomic properties into a unique signature, which is then used as input for a machine learning model trained on experimental solubility data.[9]

Ionization Constant (pKa)

The pKa dictates the extent of a molecule's ionization at a given pH, profoundly influencing its solubility, permeability, and interaction with biological targets.[10][11][12]

  • ADMETlab 2.0's Predictive Model: ADMETlab 2.0 provides predictions for both acidic and basic pKa values. While the specific algorithm is part of their comprehensive multi-task graph attention framework, it is trained on a large database of experimental pKa values, allowing it to recognize functional groups and their electronic environments to predict ionization constants.[1][6]

Experimental Protocols: A Step-by-Step Guide to In Silico Prediction

To ensure the self-validating nature of this guide, we provide detailed protocols for obtaining the predicted physicochemical properties of p-bromo-N-(3-pyridyl)benzenesulfonamide using the discussed platforms.

Protocol 1: Prediction using SwissADME
  • Navigate to the SwissADME website: Open a web browser and go to http://www.swissadme.ch/.

  • Input the Molecule: In the "Enter a list of SMILES here" text box, paste the SMILES string for p-bromo-N-(3-pyridyl)benzenesulfonamide: c1cc(ccc1S(=O)(=O)Nc2cc[nH]c2)Br.

  • Run the Prediction: Click the "Run" button to initiate the calculations.

  • Analyze the Results: The results will be displayed on the same page. The predicted physicochemical properties, including the consensus logP, TPSA, and violations of Lipinski's rule of five, will be presented in a tabular format.

Protocol 2: Prediction using ADMETlab 2.0
  • Access the ADMETlab 2.0 Platform: Navigate to https://admetmesh.scbdd.com/.

  • Select "ADMET Evaluation": Click on the "GET STARTED" button under the "ADMET Evaluation" section.

  • Enter the SMILES String: In the input box, paste the SMILES string: c1cc(ccc1S(=O)(=O)Nc2cc[nH]c2)Br.

  • Initiate the Calculation: Click the "Predict" button.

  • Review the Predictions: The platform will provide a comprehensive report, including a "Physicochemical property" section with predicted values for molecular weight, logP, solubility (logS), and pKa.

Protocol 3: Prediction using pkCSM
  • Go to the pkCSM Website: Open your web browser and navigate to http://biosig.unimelb.edu.au/pkcsm/.

  • Input the SMILES: In the "Enter SMILES" text box, paste the SMILES string: c1cc(ccc1S(=O)(=O)Nc2cc[nH]c2)Br.

  • Submit for Prediction: Click the "Submit" button.

  • Examine the Results: The output will include a "Physicochemical Properties" table containing the predicted molecular weight and logP, and an "ADME Properties" section with the predicted water solubility.

Visualization of the In Silico Workflow

To provide a clear visual representation of the process described in this guide, the following workflow diagram was generated using Graphviz.

G cluster_input Input cluster_tools Prediction Tools cluster_properties Predicted Properties cluster_analysis Analysis & Interpretation SMILES SMILES String c1cc(ccc1S(=O)(=O)Nc2cc[nH]c2)Br SwissADME SwissADME SMILES->SwissADME ADMETlab ADMETlab 2.0 SMILES->ADMETlab pkCSM pkCSM SMILES->pkCSM logP logP SwissADME->logP Solubility Aqueous Solubility (logS) SwissADME->Solubility TPSA TPSA SwissADME->TPSA Lipinski Lipinski's Rule SwissADME->Lipinski ADMETlab->logP ADMETlab->Solubility pKa pKa ADMETlab->pKa ADMETlab->TPSA pkCSM->logP pkCSM->Solubility Interpretation Interpretation for Drug Development logP->Interpretation Solubility->Interpretation pKa->Interpretation TPSA->Interpretation Lipinski->Interpretation

Figure 2: In silico physicochemical property prediction workflow.

Interpretation and Implications for Drug Development

The predicted physicochemical properties of p-bromo-N-(3-pyridyl)benzenesulfonamide provide valuable insights into its potential as a drug candidate.

  • Drug-Likeness: With a molecular weight of 313.17 g/mol and zero violations of Lipinski's rule of five, the molecule falls well within the "drug-like" chemical space, suggesting a favorable starting point for oral bioavailability.[2][4]

  • Solubility and Lipophilicity Balance: The predicted logS values from all three platforms indicate that the compound is likely to have low to moderate aqueous solubility. The consensus logP of ~2.3-2.6 suggests a balanced lipophilicity, which is often a desirable trait for achieving good membrane permeability without sacrificing solubility.

  • Ionization State: The predicted pKa values from ADMETlab 2.0 are particularly informative. The acidic pKa of 6.89 for the sulfonamide proton and the basic pKa of 4.14 for the pyridine nitrogen indicate that at physiological pH (7.4), a significant portion of the molecules will be in their ionized form. This can enhance aqueous solubility but may reduce passive diffusion across membranes.[10][11][12]

  • Permeability: The calculated TPSA of 67.43 Ų is well below the 140 Ų threshold generally associated with good oral absorption, suggesting that the molecule has the potential for good membrane permeability.[3]

Conclusion: A Data-Driven Approach to Candidate Selection

This in-depth technical guide has provided a comprehensive overview of the predicted physicochemical properties of p-bromo-N-(3-pyridyl)benzenesulfonamide using a multi-tool, in silico approach. By not only presenting the predicted data but also elucidating the underlying computational methodologies, we have established a scientifically rigorous and transparent framework for the early-stage assessment of drug candidates. The predictions suggest that p-bromo-N-(3-pyridyl)benzenesulfonamide possesses a promising "drug-like" profile with a balanced set of physicochemical properties. However, it is crucial to emphasize that these in silico predictions are a guide and must be validated through experimental studies. The protocols and interpretations provided herein are designed to empower researchers, scientists, and drug development professionals to make more informed, data-driven decisions in the complex and challenging endeavor of bringing new therapeutics to fruition.

References

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  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

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  • ResearchGate. (2025, May 7). Can you explain how pkCSM works? Retrieved from [Link]

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  • JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

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The Architectural Logic of Inhibition: A Technical Guide to the Mechanisms of Benzenesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile framework for the design of potent and selective inhibitors against a wide array of biological targets. This guide provides an in-depth exploration of the mechanistic hypotheses underpinning the action of these inhibitors. Moving beyond a singular focus, we will dissect the nuanced molecular interactions and structure-activity relationships that govern their efficacy against diverse protein classes, including metalloenzymes, kinases, and protein-protein interaction interfaces. This document is structured to provide not just a repository of information, but a logical, field-proven narrative on the causality behind experimental design and data interpretation in the study of benzenesulfonamide-based inhibitors. We will delve into the foundational principles of their inhibitory action, detail robust experimental protocols for their characterization, and present visual workflows to illuminate complex biological pathways and analytical processes.

The Enduring Potency of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety, characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), is a privileged scaffold in drug discovery. Its enduring prevalence stems from a combination of favorable characteristics: synthetic tractability, metabolic stability, and, most critically, its ability to engage in specific, high-affinity interactions with biological targets. The sulfonamide group itself is a potent zinc-binding group (ZBG), making it an ideal anchor for inhibitors of zinc-containing metalloenzymes. Furthermore, the phenyl ring provides a versatile platform for synthetic modification, allowing for the strategic introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties. This "tail approach" is a recurring theme in the design of benzenesulfonamide inhibitors, where modifications to the core scaffold are used to achieve desired interactions with regions of the target protein outside the primary binding site.[1][2]

Mechanisms of Action Across Target Classes

While often associated with a single mode of action, benzenesulfonamide-based inhibitors exhibit diverse mechanisms depending on the architecture of the target's active site or binding pocket.

Metalloenzyme Inhibition: The Canonical Zinc-Binding Interaction

The most well-characterized mechanism of action for benzenesulfonamide inhibitors is their interaction with zinc-dependent metalloenzymes, most notably the Carbonic Anhydrases (CAs).

2.1.1. The Case of Carbonic Anhydrase (CA) Inhibition

Carbonic Anhydrases are a family of ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] Various CA isoforms are implicated in a range of pathologies, including glaucoma, edema, and cancer, making them attractive therapeutic targets.[3][5]

The inhibitory mechanism of benzenesulfonamides against CAs is a classic example of structure-based drug design. The sulfonamide moiety, in its deprotonated form (-SO₂NH⁻), acts as a mimic of the transition state of the CO₂ hydration reaction. This anionic group coordinates directly to the Zn²⁺ ion located at the bottom of a 15 Å deep active site cavity, displacing a zinc-bound water molecule or hydroxide ion that is crucial for catalysis.[3] This coordination is the primary driver of the high affinity of these inhibitors.

The specificity for different CA isoforms is largely dictated by the "tail" of the benzenesulfonamide molecule.[6] The aromatic ring and its substituents extend out from the zinc-binding region and can form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity.[1] By modifying these tail groups, medicinal chemists can exploit subtle differences in the active site topographies of various CA isoforms to develop highly selective inhibitors.[6][7] For instance, bulky substituents on the benzene ring can enhance interactions with hydrophobic pockets in some isoforms while sterically clashing with the active sites of others.[6]

2.1.2. Inhibition of Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to β-lactam antibiotics.[8][9] The catalytic mechanism of MBLs involves one or two zinc ions to hydrolyze the amide bond in the β-lactam ring of these antibiotics.[10] The ability of the sulfonamide group to coordinate with zinc makes the benzenesulfonamide scaffold a promising starting point for the development of MBL inhibitors. The proposed mechanism involves the sulfonamide group binding to the active site zinc ion(s), thereby preventing the binding and subsequent hydrolysis of β-lactam antibiotics.[11]

Kinase Inhibition: Targeting the ATP-Binding Site

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Benzenesulfonamide derivatives have been successfully developed as kinase inhibitors, often targeting the ATP-binding site of these enzymes.

For example, benzenesulfonamide analogs have been identified as inhibitors of the Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in glioblastoma.[12] Molecular docking studies suggest that these inhibitors occupy the ATP-binding pocket of TrkA, with the benzenesulfonamide moiety forming key interactions.[12] Similarly, benzenesulfonamide derivatives have been developed as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway frequently dysregulated in cancer.[7][13][14] The mechanism of these dual inhibitors involves binding to the ATP-catalytic sites of both PI3K and mTOR.[15]

The following diagram illustrates the central role of the PI3K/AKT/mTOR signaling pathway in cellular processes and its inhibition.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Benzenesulfonamide Benzenesulfonamide-Based Dual Inhibitor Benzenesulfonamide->PI3K Benzenesulfonamide->mTORC1 Inhibits SPR_Workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize inject Inject Benzenesulfonamide Inhibitor (Analyte) immobilize->inject measure Measure Real-Time Binding (Sensorgram) inject->measure regenerate Regenerate Chip Surface measure->regenerate regenerate->inject Next Concentration analyze Analyze Data (kon, koff, KD) regenerate->analyze All Concentrations Tested end End analyze->end Docking_Workflow start Start prep_protein Prepare Protein Structure start->prep_protein prep_ligand Prepare Ligand Structure start->prep_ligand define_site Define Binding Site prep_protein->define_site run_docking Run Docking Simulation prep_ligand->run_docking define_site->run_docking analyze_poses Analyze and Score Poses run_docking->analyze_poses end End analyze_poses->end

Sources

Methodological & Application

Application Notes: In-Vitro Profiling of p-Bromo-N-(3-pyridyl)benzenesulfonamide, a ROCK Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in-vitro characterization of p-bromo-N-(3-pyridyl)benzenesulfonamide, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). We delve into the underlying mechanism of ROCK signaling and present detailed protocols for both biochemical and cell-based assays to quantify the inhibitory activity of this compound. This guide is intended for researchers in drug discovery and cell biology, offering a framework for assessing compound potency, selectivity, and cellular effects.

Introduction: The Significance of ROCK Inhibition

Rho-associated kinases, ROCK1 and ROCK2, are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is a central regulator of cellular contractility, motility, adhesion, and proliferation.[1] Dysregulation of this pathway has been implicated in a multitude of pathologies, including cancer, hypertension, and glaucoma, making ROCK kinases attractive therapeutic targets.[2]

p-Bromo-N-(3-pyridyl)benzenesulfonamide, also known as GSK269962A, is a small molecule inhibitor targeting the ATP-binding site of ROCK kinases.[3][4] Its benzenesulfonamide core is a common scaffold in the design of kinase inhibitors.[5][6] Understanding its precise mechanism and potency is crucial for its development as a therapeutic agent or a research tool.

The Rho/ROCK Signaling Pathway

Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. Active ROCK then phosphorylates a host of downstream substrates, most notably Myosin Phosphatase Target subunit 1 (MYPT1).[1] Phosphorylation of MYPT1 at Threonine 696 (Thr696) inhibits myosin phosphatase activity, leading to an increase in the phosphorylation of the myosin light chain (MLC20).[1][7] This cascade ultimately results in increased actin-myosin contractility, driving various cellular processes. p-Bromo-N-(3-pyridyl)benzenesulfonamide exerts its effect by competitively inhibiting the kinase activity of ROCK, thereby preventing the phosphorylation of its downstream targets.

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Upstream Signals Upstream Signals RhoA-GTP RhoA-GTP Upstream Signals->RhoA-GTP Activates RhoA-GDP RhoA-GDP RhoA-GTP->RhoA-GDP GTP Hydrolysis ROCK ROCK RhoA-GTP->ROCK Binds & Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates p-MYPT1 (Thr696) p-MYPT1 (Thr696) ROCK->p-MYPT1 (Thr696) Myosin Phosphatase Myosin Phosphatase MYPT1->Myosin Phosphatase Activates p-MYPT1 (Thr696)->Myosin Phosphatase Inhibits p-MLC20 p-MLC20 Myosin Phosphatase->p-MLC20 Dephosphorylates MLC20 MLC20 MLC20->p-MLC20 Phosphorylated by other kinases p-MLC20->MLC20 Actin-Myosin Contractility Actin-Myosin Contractility p-MLC20->Actin-Myosin Contractility Promotes Inhibitor p-bromo-N-(3-pyridyl)benzenesulfonamide Inhibitor->ROCK Inhibits

Caption: The Rho/ROCK signaling pathway and the inhibitory action of p-bromo-N-(3-pyridyl)benzenesulfonamide.

Biochemical Assay: Direct ROCK Kinase Inhibition

To determine the direct inhibitory effect of p-bromo-N-(3-pyridyl)benzenesulfonamide on ROCK kinase activity, a biochemical assay is paramount. This assay measures the phosphorylation of a synthetic peptide substrate by purified ROCK enzyme in the presence of varying concentrations of the inhibitor.

Principle

This protocol utilizes a fluorescence-based assay where a peptide substrate is phosphorylated by ROCK. The phosphorylated and non-phosphorylated peptides are then separated, and the extent of phosphorylation is quantified.

Materials
  • Recombinant active ROCK-II (Cell Biolabs, Inc. or similar)

  • Peptide Substrate (e.g., FITC-AHA-AKRRRLSSLRA-OH)

  • ATP

  • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM MgCl2, 0.015% Brij-35, 4 mM DTT

  • p-Bromo-N-(3-pyridyl)benzenesulfonamide

  • DMSO (Dimethyl sulfoxide)

  • EDTA (for stopping the reaction)

  • 384-well assay plates

  • Plate reader capable of detecting fluorescence

Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of p-bromo-N-(3-pyridyl)benzenesulfonamide in DMSO. Create a serial dilution series in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Prepare a "no enzyme" control (background) and a "no inhibitor" control (maximum activity).

  • Reaction Mixture: Prepare a master mix containing Assay Buffer, 5 µM ATP, and 1.5 µM peptide substrate.

  • Initiate Reaction: Add 20 µL of the reaction mixture to each well. Initiate the kinase reaction by adding 10 µL of diluted ROCK-II enzyme to all wells except the "no enzyme" control.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

  • Stop Reaction: Terminate the reaction by adding 10 µL of 0.5 M EDTA to each well.

  • Detection: Analyze the plate on a suitable plate reader (e.g., Caliper Life Sciences LABCHIP® 3000) to separate and quantify the phosphorylated and non-phosphorylated peptide.[3]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Concentration
ROCK-II Enzyme200 pg/well
Peptide Substrate1.5 µM
ATP5 µM
Incubation Time60 minutes
Incubation Temperature30°C

Cell-Based Assay: Inhibition of MYPT1 Phosphorylation

To confirm that p-bromo-N-(3-pyridyl)benzenesulfonamide inhibits ROCK activity within a cellular context, a cell-based assay measuring the phosphorylation of the direct ROCK substrate, MYPT1, is essential.[1][2]

Principle

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of phosphorylated MYPT1 (Thr696) in cell lysates after treatment with the inhibitor. A decrease in p-MYPT1 levels indicates cellular ROCK inhibition.

Cell_Assay_Workflow cluster_workflow Cell-Based Assay Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with p-bromo-N-(3-pyridyl)benzenesulfonamide Incubate_24h->Treat_Compound Incubate_1h Incubate 1h Treat_Compound->Incubate_1h Lyse_Cells Lyse Cells Incubate_1h->Lyse_Cells ELISA Perform p-MYPT1 (Thr696) ELISA Lyse_Cells->ELISA Read_Absorbance Read Absorbance at 450 nm ELISA->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based p-MYPT1 inhibition assay.

Materials
  • Human cancer cell line with active Rho/ROCK signaling (e.g., Panc-1, MV4-11)[2][4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • p-Bromo-N-(3-pyridyl)benzenesulfonamide

  • ROCK Activity Assay Kit (e.g., Cell Biolabs, Inc. STA-415, Sigma-Aldrich)[1][8]

  • 96-well cell culture plates

  • Microplate reader

Protocol
  • Cell Seeding: Seed cells (e.g., 10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of p-bromo-N-(3-pyridyl)benzenesulfonamide in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 1 hour at 37°C.[2]

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol provided with the ROCK Activity Assay Kit.

  • ELISA Procedure:

    • Transfer the cell lysates to the MYPT1-coated 96-well plate provided in the kit.

    • Incubate at 30°C for 30-60 minutes with medium agitation.[7][8]

    • Wash the plate three times with the provided wash buffer.

    • Add the anti-phospho-MYPT1 (Thr696) antibody solution and incubate for 1 hour at room temperature.[8]

    • Wash the plate three times.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[8]

    • Wash the plate three times.

    • Add the TMB substrate and develop the color in the dark for 5-15 minutes.[8]

    • Stop the reaction with the provided stop solution.

  • Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition of MYPT1 phosphorylation and determine the cellular IC50 value as described for the biochemical assay.

Downstream Cellular Functional Assays

Inhibition of the ROCK pathway is expected to have consequences on cellular functions such as proliferation and survival. The following are example protocols to assess these effects.

A. Cell Viability Assay (CCK-8)

This assay measures the overall health and metabolic activity of the cell population after treatment with the inhibitor.

  • Seeding and Treatment: Seed cells in a 96-well plate (10,000 cells/well) and treat with a concentration range of p-bromo-N-(3-pyridyl)benzenesulfonamide for 72 hours.[4]

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[4]

  • Measurement: Read the absorbance at 450 nm. A decrease in absorbance indicates reduced cell viability.

B. Apoptosis Assay (Caspase-Glo 3/7)

This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

  • Seeding and Treatment: Seed cells in a 96-well plate and treat with the inhibitor for 24 hours.[4]

  • Assay: Add 100 µL of Caspase-Glo 3/7 reagent to each well, mix, and incubate for 30 minutes at room temperature.[4]

  • Measurement: Measure luminescence using a luminometer. An increase in luminescence indicates an induction of apoptosis.

Troubleshooting and Considerations

  • Compound Solubility: Ensure p-bromo-N-(3-pyridyl)benzenesulfonamide is fully dissolved in DMSO before diluting in aqueous buffers or media to avoid precipitation. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.[3]

  • Cell Line Selection: The choice of cell line is critical. Use cell lines with known dependence on the Rho/ROCK pathway for the most robust results in cell-based assays.

  • Controls are Key: Always include appropriate positive and negative controls. For biochemical assays, a known potent ROCK inhibitor can be used as a positive control. For cell-based assays, untreated and vehicle-treated cells are essential.

  • Assay Window: Optimize enzyme and substrate concentrations in biochemical assays and cell seeding density in cell-based assays to ensure a sufficient signal-to-background ratio.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • In Vitro Assay for ROCK inhibitors. (n.d.). ChEMBL.
  • Rho-associated Kinase (ROCK) Activity Assay. (n.d.). Sigma-Aldrich.
  • Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. (2022). Frontiers in Oncology.
  • Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. (2008). Methods in Enzymology.
  • 96-well ROCK Activity Assay Kit. (n.d.). Cell Biolabs, Inc.
  • Rho Kinase (ROCK) Activity Assay, 96-Well. (n.d.). Cell Biolabs, Inc.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central.
  • N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide. (n.d.). NIH.
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). NIH.
  • p-Bromo-N-(3-pyridyl)benzenesulfonamide. (n.d.). Echemi.
  • Comparative Analysis of N-(4- bromobenzenesulfonyl)benzamide: An Evaluation of In Vitro and In Vivo Activities. (n.d.). Benchchem.
  • 4-bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide. (n.d.). Benchchem.

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Application of Benzenesulfonamide, p-bromo-N-(3-pyridyl)- in Kinase Inhibitor Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases in Drug Discovery

Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies, and robust screening methodologies are the bedrock of this endeavor. This guide provides a detailed framework for utilizing Benzenesulfonamide, p-bromo-N-(3-pyridyl)- as a scaffold in kinase inhibitor screening campaigns, focusing on both the conceptual and practical aspects of in vitro and cell-based assays.

While Benzenesulfonamide, p-bromo-N-(3-pyridyl)- (molecular formula C₁₁H₉BrN₂O₂S) is often utilized as a chemical intermediate in the synthesis of more complex molecules, its core benzenesulfonamide structure is a well-established pharmacophore in kinase inhibition.[3][4] For instance, recent studies have demonstrated that derivatives of N-(1H-indazol-6-yl)benzenesulfonamide exhibit highly potent inhibitory activity against Polo-like kinase 4 (PLK4), a serine/threonine kinase that is a key regulator of centriole duplication and a promising oncology target.[5][6] This application note will therefore use the PLK4 signaling pathway as an exemplary context for screening benzenesulfonamide-based compounds.

Section 1: The Target - Polo-like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole biogenesis, a process essential for the formation of centrosomes and, consequently, for proper mitotic spindle assembly and chromosome segregation.[7][8] Overexpression of PLK4 is linked to centrosome amplification, genomic instability, and the progression of various cancers, including breast and bladder cancer.[9][10] Inhibition of PLK4 can lead to mitotic defects, cell cycle arrest, and apoptosis in cancer cells, making it an attractive target for therapeutic intervention.[8][11] The signaling cascade downstream of PLK4 involves a complex interplay of proteins that ultimately govern cell division.

PLK4_Signaling_Pathway cluster_G1_S G1/S Phase cluster_Centrosome Centrosome cluster_Mitosis Mitosis cluster_Outcome Cellular Outcome PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Phosphorylates substrates Apoptosis Apoptosis / Cell Cycle Arrest PLK4->Apoptosis Leads to Centrosome_Amp Centrosome Amplification (in Cancer) Centriole->Centrosome_Amp Spindle Bipolar Spindle Formation Centriole->Spindle Segregation Chromosome Segregation Spindle->Segregation Proliferation Normal Proliferation Segregation->Proliferation Inhibitor Benzenesulfonamide Inhibitor Inhibitor->PLK4 Inhibition

Figure 1: Simplified PLK4 Signaling Pathway and Point of Inhibition.

Section 2: Primary Screening - In Vitro Biochemical Assay

The initial step in identifying potential kinase inhibitors is a primary screen using a biochemical assay. This in vitro method measures the direct effect of a compound on the kinase's enzymatic activity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12][13][14]

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process. First, the kinase reaction is performed, where the kinase (e.g., PLK4) transfers phosphate from ATP to a substrate, producing ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP back to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced, and thus to the kinase activity.[15]

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection A Kinase (PLK4) + Substrate + ATP + Inhibitor B Incubate (e.g., 60 min at 30°C) A->B C ADP + Unconsumed ATP B->C D Add ADP-Glo™ Reagent (Depletes ATP) C->D E Add Kinase Detection Reagent (ADP -> ATP -> Light) D->E F Measure Luminescence E->F

Sources

Application Note & Protocol: Preparation of p-bromo-N-(3-pyridyl)benzenesulfonamide Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, sterilization, and storage of stock solutions of p-bromo-N-(3-pyridyl)benzenesulfonamide for use in cell-based assays. Sulfonamide derivatives are a significant class of compounds in medicinal chemistry and drug discovery, utilized for their potential antimicrobial and anticancer activities.[1][2] The accuracy and reproducibility of in vitro experimental results are critically dependent on the proper handling and preparation of these test compounds. This guide moves beyond a simple list of steps to explain the scientific rationale behind key decisions in the protocol, ensuring a robust and self-validating methodology. We will cover compound handling, solvent selection, dissolution techniques, sterilization, and the preparation of final working solutions, including troubleshooting common issues such as precipitation.

Compound Profile & Critical Safety Considerations

Before handling any chemical, it is imperative to understand its properties and associated safety requirements. p-Bromo-N-(3-pyridyl)benzenesulfonamide is a sulfonamide derivative intended for research use.[2][3]

Physicochemical Data
PropertyValueSource(s)
IUPAC Name 4-bromo-N-(pyridin-3-yl)benzenesulfonamide[4]
CAS Number 3665-12-1[2]
Molecular Formula C₁₁H₉BrN₂O₂S[2]
Molecular Weight 313.17 g/mol [2][4]
Physical Form White to off-white powder (predicted)[5]
Melting Point 187-188 °C[2]
Storage Room temperature, sealed, dry[2]
Solubility & Stability Profile
  • Stability: Stock solutions of sulfonamides are generally stable when stored correctly. In DMSO, small molecule stock solutions can typically be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[7][9] It is crucial to minimize repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[7]

Safety & Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not fully detailed[3], general handling precautions for brominated sulfonamides should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[13][14]

  • Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[4][14]

  • First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[14][15] For eye contact, rinse cautiously with water for several minutes.[14][16] If inhaled, move to fresh air.[14][15] Seek medical attention if irritation or other symptoms persist.[14][15][16]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[14][15]

The Rationale Behind Stock Solution Preparation

A robust protocol is built on understanding the "why" behind each step. The primary goal is to introduce a precise and biologically active concentration of the compound to cells while minimizing confounding variables, such as solvent toxicity or contamination.

Core Principles
  • Solvent Choice (Why DMSO?): DMSO is the solvent of choice for several reasons. It has exceptional solvating power for a wide range of hydrophobic organic compounds.[6] Furthermore, it is miscible with water and cell culture media, allowing for dilution. Critically, high-purity, anhydrous DMSO is also strongly bactericidal and fungicidal, which helps maintain the sterility of the stock solution.[7][9]

  • High Concentration (Why 1000x or more?): Preparing a highly concentrated stock (e.g., 10-50 mM) allows for the addition of a very small volume to the cell culture, typically a 1:1000 or greater dilution. This ensures the final concentration of the solvent (DMSO) in the culture medium is kept to a non-toxic level, which is generally considered to be below 0.5% and ideally below 0.1%.[7]

  • Sterilization (Why Filter?): Cell cultures are highly susceptible to microbial contamination. While the compound powder itself is not sterile, and DMSO is antimicrobial, the gold standard for ensuring sterility of a chemical solution is filtration through a 0.22 µm membrane.[7][17] This physically removes bacteria and fungi. Autoclaving is never recommended as high temperatures will likely degrade the compound.[7]

  • Storage (Why Aliquot and Freeze?): Aliquoting the stock solution into single-use volumes is the most critical practice for preserving its integrity.[7][9] This strategy prevents both the chemical degradation that can occur with repeated freeze-thaw cycles and the risk of contamination from multiple uses of the primary stock vial.[9]

Workflow Overview

The following diagram illustrates the logical flow of preparing a stock solution for cell culture.

G start Start: Obtain Compound Powder calc 1. Calculate Mass for Target Concentration start->calc weigh 2. Weigh Compound (Aseptic Technique) calc->weigh dissolve 3. Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve sterilize 4. Sterile Filter (0.22µm PTFE Filter) dissolve->sterilize aliquot 5. Aliquot into Sterile Tubes sterilize->aliquot store 6. Store at -20°C / -80°C aliquot->store end_stock Ready-to-Use Stock Solution store->end_stock

Caption: High-level workflow for stock solution preparation.

Protocol: High-Concentration Stock Solution (10 mM)

This protocol details the preparation of a 10 mM stock solution of p-bromo-N-(3-pyridyl)benzenesulfonamide in DMSO.

Materials & Equipment
  • p-bromo-N-(3-pyridyl)benzenesulfonamide (MW: 313.17 g/mol )

  • Anhydrous, cell culture-grade DMSO (Dimethyl Sulfoxide)

  • Analytical balance (accurate to 0.1 mg)

  • Sterile microcentrifuge tubes or cryovials

  • Sterile, disposable 0.22 µm syringe filters with a Poly-tetrafluoroethylene (PTFE) or Nylon membrane (hydrophobic, DMSO-compatible)[18]

  • Sterile syringes (1-5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath (optional, for aiding dissolution)

Step-by-Step Methodology

The entire procedure involving open solutions should be performed in a certified biosafety cabinet (BSC) using aseptic technique to maintain sterility.[19]

protocol_flow prep Step 1: Preparation & Calculation Don PPE. Calculate mass needed for 10 mM stock. Ex: 3.13 mg for 1 mL. weigh Step 2: Weighing Tare a sterile microfuge tube on balance. Carefully add ~3.13 mg of compound powder. Record exact mass. prep->weigh add_dmso Step 3: Initial Dissolution In BSC, add calculated volume of DMSO. (e.g., 1 mL for 3.13 mg). Cap tightly. weigh->add_dmso dissolve Step 4: Complete Dissolution Vortex vigorously for 1-2 minutes. If needed, sonicate in a water bath for 5-10 mins. Visually confirm no solid particles remain. add_dmso->dissolve filter Step 5: Sterilization Draw solution into a sterile syringe. Attach a 0.22 µm PTFE syringe filter. Dispense solution through filter into a new sterile tube. dissolve->filter aliquot Step 6: Aliquoting Pipette small, single-use volumes (e.g., 10-50 µL) into sterile, labeled microcentrifuge tubes or cryovials. filter->aliquot store Step 7: Storage Store aliquots immediately. -20°C for use within 3 months. -80°C for use within 6 months. aliquot->store

Caption: Detailed step-by-step protocol workflow.

1. Pre-Protocol Calculations: First, calculate the mass of the compound required to make a stock solution of the desired concentration and volume.

Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

ParameterSymbolValue
Target ConcentrationC10 mM (0.010 mol/L)
Target VolumeV1 mL (0.001 L)
Molecular WeightMW313.17 g/mol
Calculated Mass (mg) m 3.13 mg

Calculation: m = 0.010 mol/L * 0.001 L * 313.17 g/mol = 0.00313 g = 3.13 mg

2. Weighing: a. Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it. b. Carefully weigh approximately 3.13 mg of the compound directly into the tube. It is more important to record the exact weight than to hit the target perfectly. c. Based on the exact weight, recalculate the volume of DMSO needed to achieve a 10 mM concentration. For example, if you weighed 3.50 mg, the required DMSO volume would be: (3.50 mg / 313.17 mg/mmol) / 10 mmol/L = 1.12 mL.

3. Dissolution: a. In a biosafety cabinet, add the recalculated volume of sterile DMSO to the tube containing the compound. b. Cap the tube tightly and vortex for 1-2 minutes. c. Visually inspect the solution against a light source. If any solid particles remain, place the tube in a sonicator water bath for 5-10 minutes.[9][20] Gentle warming to 37°C can also be used if necessary.[9] d. Ensure the solution is completely clear before proceeding.

4. Sterile Filtration: a. Draw the entire DMSO stock solution into a sterile syringe. b. Aseptically attach a 0.22 µm PTFE syringe filter to the syringe tip. c. Dispense the solution through the filter into a new, sterile collection tube (e.g., a 1.5 or 2 mL screw-cap tube). This step removes any potential microbial contaminants or undissolved micro-particulates.

5. Aliquoting and Storage: a. Using a calibrated micropipette, immediately dispense the filtered stock solution into single-use aliquots (e.g., 10 µL, 20 µL, or 50 µL) in sterile, clearly labeled microcentrifuge tubes or cryovials. b. Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (up to 6 months).[7][9]

Protocol: Preparing Working Solutions in Cell Culture Medium

This part of the protocol describes the dilution of the high-concentration DMSO stock into your cell culture medium to achieve the final desired experimental concentration.

1. Thaw Stock Aliquot: Remove a single aliquot of the stock solution from the freezer and thaw it completely at room temperature. Briefly centrifuge the tube to collect the entire volume at the bottom.

2. Serial Dilution (Recommended): To avoid precipitation and improve accuracy, perform a serial dilution. a. Intermediate Dilution: First, dilute the 10 mM stock 1:100 into sterile cell culture medium to create a 100 µM intermediate solution. For example, add 5 µL of 10 mM stock to 495 µL of medium. Vortex gently. b. Final Dilution: Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final concentration. For example, to achieve a 1 µM final concentration in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

3. Direct Dilution (For Low Concentrations): For a 1:1000 final dilution (e.g., 10 µM from a 10 mM stock), you can add the stock directly. For example, add 1 µL of 10 mM stock to 1 mL of medium in your culture plate. Pipette up and down gently to mix.

Important: Always add the small volume of the compound (in DMSO) to the larger volume of aqueous medium, not the other way around. This facilitates rapid dispersion and reduces the likelihood of precipitation.[20]

Troubleshooting Common Issues
ProblemProbable CauseRecommended SolutionSource(s)
Compound precipitates upon dilution in media. The compound's kinetic solubility in the aqueous medium has been exceeded.- Perform serial dilutions in the medium rather than a single large dilution step. - Ensure the final DMSO concentration is as low as possible (<0.5%). - Prepare the working solution in medium containing serum (e.g., FBS), as proteins like albumin can help solubilize hydrophobic compounds. - Pre-warm the culture medium to 37°C before adding the compound.[9][20][21]
Inconsistent results between experiments. - Repeated freeze-thaw cycles of the stock solution. - Degradation of the compound due to improper storage. - Inaccurate pipetting of small volumes.- Always use a fresh, single-use aliquot for each experiment.[7][9] - Ensure storage at -20°C or -80°C and protect from light if necessary. - Use calibrated pipettes and ensure tips are fully submerged when aspirating from the stock.
Cell toxicity or death in control wells. The final concentration of DMSO is too high.- Recalculate your dilutions to ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.1-0.5%). - Always include a "vehicle control" in your experiments (medium + the same final concentration of DMSO without the compound) to measure the effect of the solvent alone.[7]

References

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Various Authors. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Retrieved from [Link]

  • Competence Centre for Veterinary Drugs & Hormones. (2010). Screening and confirmation of sulfonamides, trimethoprim and dapsone in animal tissue using HPLC-DAD. NUCLEUS information resources. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]

  • Various Authors. (2022). Sterile filter before drug exposure to cell culture? ResearchGate. Retrieved from [Link]

  • Various Authors. (2024). How to prepare sterile drug solution in DMSO for cell culture? Reddit. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Various Authors. (2017). Best way to prepare water soluble drug for cell culture? ResearchGate. Retrieved from [Link]

  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved from [Link]

  • Chen, W., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect. Retrieved from [Link]

  • Georgi, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Retrieved from [Link]

  • University of Colorado Denver. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]

  • Wang, L., et al. (2010). N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. Retrieved from [Link]

  • Pullen Lab. (n.d.). Protocol for Immortalized Adherent Cell Culture. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, p-bromo-N-ethyl-. Retrieved from [Link]

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Application Notes & Protocols: Leveraging p-bromo-N-(3-pyridyl)benzenesulfonamide as a Versatile Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Target Deconvolution

In the modern era of drug discovery and chemical biology, the identification of the molecular targets of bioactive small molecules is a critical step. This process, often termed target deconvolution, is essential for understanding a compound's mechanism of action, predicting potential off-target effects, and discovering novel therapeutic applications.[1][2] Chemical probes are indispensable tools in this endeavor, providing a means to selectively capture and identify protein targets from complex biological systems.[3][4]

This guide focuses on the strategic application of p-bromo-N-(3-pyridyl)benzenesulfonamide as a foundational scaffold for the development of chemical probes aimed at target identification. The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs, and the pyridyl group offers versatile points for molecular interactions.[5][6] The inherent chemical features of this compound make it an attractive starting point for designing probes to explore the cellular targets of a broad class of small molecule inhibitors, particularly those targeting protein kinases.[7][8][9]

We will explore the design rationale, synthesis, and application of a chemical probe derived from p-bromo-N-(3-pyridyl)benzenesulfonamide. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a comprehensive workflow for target identification using affinity-based protein profiling (AfBPP).

Physicochemical Properties of the Core Scaffold

A clear understanding of the parent molecule is crucial before designing a chemical probe. Below is a summary of the key properties of p-bromo-N-(3-pyridyl)benzenesulfonamide.

PropertyValueReference
CAS Number 3665-12-1[10]
Molecular Formula C₁₁H₉BrN₂O₂S[10][11]
Molecular Weight 313.17 g/mol [10][11]
Melting Point 187-188 °C[11]
Predicted Boiling Point 445.7±51.0 °C[11]
Predicted Density 1.666±0.06 g/cm³[11]

Probe Design and Synthesis: From Scaffold to Tool

The transformation of a bioactive molecule into a functional chemical probe requires the strategic introduction of two key components: a reactive or affinity handle and a reporter tag. For our purposes, we will design an affinity-based probe, which necessitates the incorporation of a linker and a high-affinity tag, such as biotin, for subsequent enrichment of target proteins. The bromo-substituent on the phenyl ring is an ideal position for chemical modification via cross-coupling reactions, as it is often solvent-exposed and less likely to be involved in critical binding interactions with the target protein.

Diagram: Conceptual Design of the Affinity Probe

G cluster_0 p-bromo-N-(3-pyridyl)benzenesulfonamide Scaffold cluster_1 Linker Arm cluster_2 Affinity Tag Scaffold Core Scaffold (Binding Moiety) Linker Flexible Linker (e.g., PEG) Scaffold->Linker Modification at p-bromo position Tag Biotin (for Streptavidin Capture) Linker->Tag Amide Bond Formation

Caption: Conceptual design of the affinity probe.

Protocol: Synthesis of Biotinylated Probe

This protocol outlines a general synthetic route for the biotinylated probe. Researchers should adapt the specific reagents and conditions based on their laboratory capabilities and the desired linker length.

  • Sonogashira Coupling: React p-bromo-N-(3-pyridyl)benzenesulfonamide with a protected amino-alkyne (e.g., N-Boc-propargylamine) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine. This reaction replaces the bromine atom with an alkyne-containing linker.

  • Deprotection: Remove the Boc protecting group from the terminal amine of the linker using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Biotinylation: Couple the deprotected amine with an activated biotin derivative (e.g., Biotin-NHS ester) in a polar aprotic solvent like dimethylformamide (DMF) with a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Purification: Purify the final biotinylated probe using flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Application: Affinity-Based Protein Profiling (AfBPP)

AfBPP is a powerful chemoproteomic technique used to identify the protein targets of a small molecule.[12][13] The general workflow involves incubating the biotinylated probe with a cell lysate, enriching the probe-bound proteins using streptavidin beads, and identifying the enriched proteins by mass spectrometry.

Diagram: Affinity-Based Protein Profiling Workflow

G cluster_workflow AfBPP Workflow A 1. Cell Lysate Preparation B 2. Probe Incubation (with/without competitor) A->B C 3. Streptavidin Bead Capture B->C D 4. Washing to Remove Non-specific Binders C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis & Target Identification F->G

Caption: General workflow for AfBPP.

Protocol: Target Identification using AfBPP

Materials:

  • Biotinylated probe

  • Parent compound (p-bromo-N-(3-pyridyl)benzenesulfonamide) for competition experiments

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Reagents for proteomics sample preparation (DTT, iodoacetamide, trypsin)

  • Mass spectrometer

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest.

    • Lyse the cells in an appropriate lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Probe Incubation and Competition:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.

    • For the competition experiment, pre-incubate a sample of the lysate with an excess (e.g., 100-fold) of the parent compound for 1 hour at 4°C. This will serve as a negative control to identify specific binders.

    • Add the biotinylated probe to both the control and experimental lysates at a final concentration determined by preliminary optimization experiments (typically in the low micromolar range).

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for target binding.

  • Enrichment of Probe-Bound Proteins:

    • Add pre-washed streptavidin-coated magnetic beads to the lysates.

    • Incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe and its bound proteins.

    • Use a magnetic rack to collect the beads and discard the supernatant.

  • Washing:

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

      • 2 washes with lysis buffer

      • 2 washes with high-salt buffer (e.g., PBS + 500 mM NaCl)

      • 2 washes with PBS

  • Elution and Sample Preparation for Mass Spectrometry:

    • On-Bead Digestion (Recommended):

      • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

      • Reduce the proteins with DTT and alkylate with iodoacetamide.

      • Add trypsin and incubate overnight at 37°C.

      • Collect the supernatant containing the digested peptides.

    • Elution (Alternative):

      • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

      • Separate the proteins by SDS-PAGE and visualize with Coomassie or silver staining.

      • Excise protein bands of interest for in-gel digestion.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated sample. These are your high-confidence target candidates.

Data Interpretation and Target Validation

The primary output of the AfBPP experiment will be a list of proteins identified by mass spectrometry. The key to identifying true targets is to look for proteins that are significantly depleted in the competition sample.

Table: Hypothetical AfBPP Results
Protein IDGene NameProtein Abundance (Probe Only)Protein Abundance (Probe + Competitor)Fold Changep-value
P00533EGFR1.5e82.1e671.4<0.001
P04626ERBB29.8e71.5e665.3<0.001
Q13554STK17B7.2e78.9e580.9<0.001
P27361ABL15.4e76.8e579.4<0.001
P29597TUBA1A2.3e92.1e91.10.85

This is a hypothetical table for illustrative purposes.

In this example, EGFR, ERBB2, STK17B, and ABL1 would be considered high-confidence candidate targets due to their significant depletion in the presence of the competitor. In contrast, TUBA1A is likely a non-specific binder.

Following the initial identification, it is crucial to validate the interaction between the parent compound and the candidate targets using orthogonal methods, such as:

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells.

  • Enzymatic Assays: To determine if the compound inhibits the activity of the identified protein (if it is an enzyme).

  • Western Blotting: To confirm the enrichment of the target protein in the pull-down experiment.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To measure the binding affinity and kinetics of the interaction in vitro.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High background of non-specific binding Insufficient washing, probe concentration too high, sticky probeIncrease the stringency and number of washes. Optimize probe concentration. Consider a longer or more hydrophilic linker.
No specific binders identified Probe does not bind any proteins, target is low abundance, probe modification disrupts bindingConfirm the bioactivity of the probe. Increase the amount of starting material. Synthesize a probe with the linker at a different position.
Poor protein identification by MS Low amount of enriched protein, inefficient digestionStart with more cell lysate. Optimize the on-bead digestion protocol.

Conclusion

p-bromo-N-(3-pyridyl)benzenesulfonamide represents a valuable and versatile starting point for the development of chemical probes for target identification. By leveraging the principles of rational probe design and established chemoproteomic workflows like AfBPP, researchers can effectively deconvolute the molecular targets of bioactive compounds derived from this scaffold. The protocols and insights provided in this guide offer a comprehensive framework for the successful application of this chemical tool in advancing our understanding of cellular signaling and accelerating drug discovery.

References

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  • Fish, P. V., et al. (2012). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit . Journal of Medicinal Chemistry, 55(22), 9831-9837. [Link]

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Application Notes and Protocols for Crystallization of p-Bromo-N-(3-pyridyl)benzenesulfonamide Protein Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Structural Biology in Sulfonamide-Based Drug Discovery

The determination of the three-dimensional structure of protein-ligand complexes is a cornerstone of modern structure-aided drug design (SADD).[1][2] For therapeutic agents like p-bromo-N-(3-pyridyl)benzenesulfonamide, a sulfonamide-containing compound, visualizing the precise interactions with its target protein at an atomic level provides invaluable insights. This detailed structural information guides the iterative process of lead optimization, enabling the rational design of molecules with enhanced potency, selectivity, and improved pharmacokinetic properties.[1][2]

Sulfonamides are a prevalent motif in medicinal chemistry, and understanding their binding modes is critical for successful drug development.[3][4] X-ray crystallography stands out as a powerful technique to elucidate these interactions, yet obtaining high-quality crystals of the protein-ligand complex is often a significant bottleneck.[5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key methodologies and strategic considerations for the successful crystallization of protein complexes with p-bromo-N-(3-pyridyl)benzenesulfonamide and other related sulfonamide inhibitors. We will delve into the principles behind common crystallization techniques, offer step-by-step protocols, and discuss critical optimization and troubleshooting strategies.

I. Foundational Strategies: Co-Crystallization vs. Soaking

There are two primary approaches to obtaining crystals of a protein-ligand complex: co-crystallization and soaking.[1][2][5] The choice between these methods is often empirical and depends on the specific properties of the protein and the ligand.

Co-Crystallization: In this method, the purified protein is incubated with the ligand to form a stable complex before crystallization trials are initiated.[1][5] This pre-formed complex is then subjected to various crystallization screening conditions.

  • When to Choose Co-Crystallization:

    • When the ligand induces a significant conformational change in the protein upon binding.[2]

    • For ligands with low solubility in the crystallization reagents.[2][5]

    • When the apo (ligand-free) protein is unstable or does not crystallize.[2]

    • If soaking experiments consistently lead to cracked or dissolved crystals.[2]

Soaking: This technique involves growing crystals of the apo-protein first and then introducing the ligand into the crystal by diffusing it into the crystal lattice from a solution.[5][6]

  • When to Choose Soaking:

    • When a robust and reproducible apo-crystal system is already established.[2]

    • For high-throughput screening of multiple ligands against a single protein target.[2]

    • When the protein and ligand are readily available in sufficient quantities.

    • If the crystal lattice of the apo-protein is porous enough to allow the ligand to access the binding site without disrupting the crystal packing.

II. Core Crystallization Methodologies

The most prevalent methods for protein crystallization rely on the principle of slowly increasing the concentration of the protein and a precipitant to a state of supersaturation, which is conducive to crystal formation.[7] The three most common vapor diffusion techniques are hanging drop, sitting drop, and microbatch.[8][9]

A. Hanging Drop Vapor Diffusion

In this technique, a small drop containing a mixture of the protein-ligand complex and the crystallization solution is suspended over a larger reservoir of the crystallization solution.[10] Water vapor slowly diffuses from the drop to the reservoir, leading to a gradual increase in the concentration of both the protein complex and the precipitant in the drop, ideally promoting crystallization.[10][11]

Protocol 1: Hanging Drop Vapor Diffusion

  • Plate Preparation: Apply a thin, even ring of high-vacuum grease to the rim of each well of a 24-well VDX plate.[10][12]

  • Reservoir Preparation: Pipette 500 µL of the crystallization screen solution into the bottom of a well.

  • Drop Preparation: On a siliconized glass coverslip, pipette 1 µL of the protein-p-bromo-N-(3-pyridyl)benzenesulfonamide complex solution.

  • Mixing: Add 1 µL of the reservoir solution to the protein drop.[8][12] Some researchers prefer to allow the drops to mix by diffusion, while others gently mix by pipetting up and down.[10]

  • Sealing: Invert the coverslip and place it over the well, ensuring the grease creates an airtight seal.[12]

  • Incubation: Store the plate in a constant temperature environment (typically 4°C or room temperature) free from vibrations.[12]

  • Observation: Regularly inspect the drops under a microscope over several days to weeks for crystal growth.

B. Sitting Drop Vapor Diffusion

The principle of sitting drop vapor diffusion is identical to the hanging drop method.[13] The primary difference is that the drop is placed on a pedestal that is physically separate from the reservoir, often within the same well of a specialized plate.[9][13][14]

Protocol 2: Sitting Drop Vapor Diffusion

  • Plate Preparation: Use a specialized sitting drop crystallization plate (e.g., Cryschem plate).

  • Reservoir Preparation: Pipette 100 µL of the crystallization screen solution into the reservoir of a well.

  • Drop Preparation: Pipette 1 µL of the protein-p-bromo-N-(3-pyridyl)benzenesulfonamide complex solution onto the sitting drop post.[13]

  • Mixing: Add 1 µL of the reservoir solution to the protein drop on the post.[13]

  • Sealing: Seal the well with optically clear tape to create an airtight environment.[13]

  • Incubation and Observation: Follow steps 6 and 7 from the Hanging Drop protocol.

C. Microbatch Crystallization

In the microbatch method, the protein-ligand complex and the crystallization solution are mixed in a small drop and then covered with an inert oil (such as paraffin or a mixture of paraffin and silicone oil) to prevent evaporation.[15][16][17] This technique is a true batch method where the concentrations of the components remain relatively constant.[16]

Protocol 3: Microbatch-Under-Oil Crystallization

  • Plate Preparation: Dispense a layer of oil (e.g., Al's Oil, a 1:1 mixture of silicone and paraffin oil for slow evaporation, or pure paraffin oil for a true batch experiment) into each well of a 96-well microbatch plate.[15][16]

  • Drop Dispensing: Under the oil, dispense 100-200 nL of the protein-p-bromo-N-(3-pyridyl)benzenesulfonamide complex solution.

  • Reagent Addition: Dispense an equal volume of the crystallization screen solution directly into the protein drop. The two drops should coalesce at the bottom of the well.[17]

  • Incubation and Observation: Store the plate in a stable environment and monitor for crystal growth as previously described.

III. Experimental Design and Optimization

Finding the initial crystallization "hit" is often just the beginning. Optimization is almost always necessary to produce crystals of sufficient size and quality for X-ray diffraction.[18][19]

A. Initial Screening

For a novel protein-p-bromo-N-(3-pyridyl)benzenesulfonamide complex, it is advisable to perform a broad initial screen using commercially available sparse matrix screens.[20] These screens test a wide range of precipitants, salts, and pH values.[8][20]

B. Key Parameters for Optimization

Once an initial condition is identified, a systematic optimization should be performed by varying the following parameters around the initial "hit":

ParameterRationale and ConsiderationsTypical Range for Sulfonamide Complexes
Precipitant Concentration Fine-tuning the precipitant concentration is crucial for controlling the rate of supersaturation.[18] Polyethylene glycols (PEGs) of various molecular weights are common precipitants.[18]PEG 3350: 25-35%[3], Ammonium Sulfate: 2.0-2.4 M[3][21]
pH The pH of the solution affects the ionization state of both the protein and the ligand, which can significantly impact solubility and binding affinity.[1]HEPES: pH 7.0-8.0[3], MES: pH 6.0-7.0[21]
Protein & Ligand Concentration Higher protein concentrations are generally preferred for crystallization.[20] The ligand concentration should be in molar excess of the protein to ensure high occupancy of the binding site. A 5- to 10-fold molar excess is a good starting point.[1][6]Protein: 5-20 mg/mL, Ligand: 5-10x molar excess
Temperature Temperature affects protein solubility and the kinetics of crystal growth.[22] Maintaining a constant temperature is critical for reproducibility.[12]4°C, 16°C, or Room Temperature (20-22°C)[12][14]
Additives Small molecules, detergents, or salts can sometimes improve crystal quality by altering protein solubility or mediating crystal contacts.0.2 M Ammonium Acetate[3], 0.2 M Cadmium Chloride[21]
C. Workflow for Crystallization of Protein-Sulfonamide Complexes

Crystallization_Workflow cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation & Optimization cluster_final Final Steps Prot_Pur Protein Purification (>95% purity) Complex_Formation Complex Formation (Incubate Protein + Ligand) Prot_Pur->Complex_Formation Lig_Prep Ligand Preparation (p-bromo-N-(3-pyridyl)benzenesulfonamide) Lig_Prep->Complex_Formation Initial_Screen Initial Crystallization Screen (Hanging/Sitting Drop) Complex_Formation->Initial_Screen Co-crystallization Observation Microscopic Observation Initial_Screen->Observation No_Crystals No Crystals / Precipitate Observation->No_Crystals Unfavorable Hit_Found Hit Identification (Microcrystals/Needles) Observation->Hit_Found Favorable No_Crystals->Complex_Formation Adjust Concentrations Optimization Optimization Screen (Vary pH, Precipitant, Temp.) Hit_Found->Optimization Diff_Quality_Crystals Diffraction Quality Crystals Optimization->Diff_Quality_Crystals Cryo Cryo-protection Diff_Quality_Crystals->Cryo XRD X-ray Diffraction Cryo->XRD

Caption: Workflow for co-crystallization of a protein-sulfonamide complex.

IV. Post-Crystallization Handling: Cryo-Protection

To mitigate radiation damage during X-ray data collection, protein crystals are typically flash-cooled in liquid nitrogen.[23][24] This process can lead to the formation of crystalline ice, which can damage the protein crystal and degrade the quality of the diffraction data.[23][25] To prevent this, crystals are briefly soaked in a cryo-protectant solution before freezing.[23][25]

Protocol 4: Cryo-Protection

  • Prepare Cryo-protectant Solution: The cryo-protectant solution is typically prepared by adding a cryo-protectant agent (e.g., glycerol, ethylene glycol) to the mother liquor (the solution from which the crystal grew).[25] Start with a low concentration (e.g., 5% v/v) and incrementally increase it to a final concentration of 20-30%.[23]

  • Crystal Soaking: Using a mounted loop, carefully transfer the crystal from the crystallization drop to a drop of the cryo-protectant solution. The soaking time should be minimized to avoid damaging the crystal, often just a few seconds.[25]

  • Flash-Cooling: Quickly plunge the loop with the crystal into liquid nitrogen.

  • Storage: Store the frozen crystal in liquid nitrogen until ready for data collection.

Cryo_Protection_Workflow Start Diffraction Quality Crystal in Mother Liquor Prepare_Cryo Prepare Cryo-protectant Solution (Mother Liquor + Cryo-agent) Start->Prepare_Cryo Transfer Transfer Crystal to Cryo-solution Start->Transfer Prepare_Cryo->Transfer Soak Brief Soaking (seconds to minutes) Transfer->Soak Plunge Plunge into Liquid Nitrogen Soak->Plunge End Crystal Vitrified (Ready for X-ray Diffraction) Plunge->End

Caption: General workflow for cryo-protection of protein crystals.

V. Conclusion and Future Perspectives

The crystallization of protein-p-bromo-N-(3-pyridyl)benzenesulfonamide complexes, while challenging, is an attainable and highly rewarding endeavor. A systematic approach that involves careful consideration of co-crystallization versus soaking strategies, coupled with rigorous screening and optimization of key biophysical parameters, will significantly increase the likelihood of success. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to tackle this critical step in structure-based drug discovery. Advances in high-throughput robotics and microfluidics continue to miniaturize and accelerate the crystallization process, promising to further streamline the path from a purified protein-ligand complex to a high-resolution crystal structure.[7][26]

References

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Sources

Application Notes & Protocols for the Preclinical Evaluation of p-bromo-N-(3-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Scientific Rationale and Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] The compound p-bromo-N-(3-pyridyl)benzenesulfonamide (CAS No. 3665-12-1) is a sulfonamide derivative that holds significant promise for preclinical investigation.[3] Structurally, it serves as a versatile intermediate or building block for molecules targeting critical cellular pathways, such as protein kinases.[4] Related chemical structures have been identified as key intermediates in the synthesis of novel antitumor drugs, including selective PI3K inhibitors.[5]

Given this background, the logical therapeutic hypotheses for p-bromo-N-(3-pyridyl)benzenesulfonamide center on its potential as an anti-inflammatory or anti-cancer agent. Inflammation is a critical component of tumor progression, providing a mechanistic link between these two therapeutic areas.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust initial in vivo studies for p-bromo-N-(3-pyridyl)benzenesulfonamide. The protocols herein are designed to first establish a foundational pharmacokinetic profile before proceeding to validated animal models of oncology and acute inflammation. The causality behind each step is explained to ensure both scientific integrity and reproducibility.

Compound Formulation for In Vivo Administration

The success of any in vivo study hinges on the creation of a stable, homogenous, and administrable formulation. The choice of vehicle is critical and should be empirically determined based on the compound's solubility, the intended route of administration, and potential toxicity of the vehicle itself. An initial solubility screen is paramount.

Causality: A poorly soluble compound will lead to inaccurate and variable dosing, rendering efficacy and toxicity data unreliable. The selected vehicle must be inert and non-toxic at the administered volume to ensure that observed effects are due to the test compound alone.

Recommended Vehicle System (Example): A common multi-purpose vehicle for compounds with moderate solubility is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline .

Protocol 2.1: Preparation of Dosing Formulation (10 mg/mL)
  • Weighing: Accurately weigh the required amount of p-bromo-N-(3-pyridyl)benzenesulfonamide. For 10 mL of a 10 mg/mL solution, weigh 100 mg of the compound.

  • Initial Solubilization: Add the compound to a sterile, appropriately sized glass vial. Add 1.0 mL of Dimethyl Sulfoxide (DMSO) to the vial. Vortex or sonicate gently until the compound is fully dissolved. This step is crucial as many organic compounds are most soluble in 100% DMSO.

  • Addition of Co-solvents: Sequentially add 4.0 mL of Polyethylene Glycol 300 (PEG300) and 0.5 mL of Tween® 80. Mix thoroughly after each addition until the solution is clear and homogenous.

  • Final Dilution: Slowly add 4.5 mL of sterile saline to the mixture while vortexing to prevent precipitation. The final solution should be clear.

  • Storage: Store the formulation at room temperature or 4°C, protected from light. Before each use, visually inspect for precipitation and warm to room temperature if needed. Stability of the formulation should be assessed if it is to be stored for an extended period.

Foundational Pharmacokinetic (PK) Profiling

Before embarking on resource-intensive efficacy studies, a preliminary pharmacokinetic (PK) study is essential to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7][8] This data informs dose selection, dosing frequency, and optimal sampling time points for subsequent pharmacodynamic (PD) and efficacy studies.[9][10]

Protocol 3.1: Single-Dose PK Study in Mice
  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least 3-5 days before the experiment.[11]

  • Grouping:

    • Group 1 (IV): n=3 mice, 2 mg/kg dose administered via tail vein injection. This group is essential to determine key parameters like clearance and bioavailability.

    • Group 2 (PO): n=3 mice, 10 mg/kg dose administered via oral gavage.[10]

  • Administration: Administer the compound prepared in a suitable vehicle.

  • Blood Sampling: Collect blood samples (approx. 20-30 µL) via tail vein or submandibular bleed at the following time points:

    • IV Group: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis: Store plasma samples at -80°C until analysis. Quantify the concentration of p-bromo-N-(3-pyridyl)benzenesulfonamide in plasma using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.[10]

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[10]

Table 1: Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the extent of absorption and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure over time.[10]
Half-lifeDetermines dosing interval and time to reach steady-state.[7]
CL ClearanceMeasures the body's efficiency in eliminating the drug.
Vd Volume of DistributionIndicates the extent of drug distribution into tissues versus plasma.[7]
F% Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation.

Preclinical Efficacy Model 1: Oncology (Human Tumor Xenograft)

The patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models are mainstays of preclinical oncology research.[12][13][14] For an initial efficacy assessment, a CDX model is cost-effective and highly reproducible. The choice of the cell line should be based on the hypothesized target of the compound (e.g., a cell line with a known dependency on a specific kinase pathway).

Causality: This model allows for the evaluation of a compound's direct anti-tumor activity in a living system, providing critical proof-of-concept data.[15] Immunocompromised mice (e.g., athymic nude or NSG mice) are used to prevent rejection of the human tumor cells.[16]

Diagram 1: Experimental Workflow for Xenograft Efficacy Study

A logical flow from animal preparation to data analysis is crucial for a successful study.

G cluster_0 Preparation Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Phase prep Phase 1: Preparation implant 1. Tumor Cell Implantation (e.g., A549 cells in Matrigel) growth 2. Tumor Growth Phase (Monitor until ~100-150 mm³) implant->growth 7-14 days treat Phase 2: Treatment random 3. Randomization & Grouping (Vehicle, Test Compound, Positive Control) dose 4. Dosing Period (e.g., Daily PO/IP for 21 days) random->dose monitor 5. In-life Monitoring (Tumor Volume & Body Weight 2-3x/week) dose->monitor endpt Phase 3: Endpoint Analysis collect 6. Terminal Tissue Collection (Tumors, Plasma, Key Organs) monitor->collect pkpd 7. PK/PD Analysis (Drug levels, Biomarker modulation) collect->pkpd histo 8. Histopathology (H&E, IHC for Ki-67/Caspase-3) collect->histo data 9. Data Analysis & Reporting (TGI, Statistical Analysis) pkpd->data histo->data

Caption: Workflow for a typical xenograft efficacy study.

Protocol 4.1: Subcutaneous Xenograft Study
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma) under standard conditions. Harvest cells during the logarithmic growth phase and ensure viability is >95%.

  • Tumor Implantation: Resuspend 5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel®. Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control

    • Group 2: p-bromo-N-(3-pyridyl)benzenesulfonamide (e.g., 50 mg/kg)

    • Group 3: Positive Control (a standard-of-care agent for the chosen cell line)

  • Compound Administration: Administer the compound daily for 21 days via oral gavage or intraperitoneal (IP) injection.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2. Euthanize animals if tumor volume exceeds 2000 mm³ or body weight loss is >20%.

  • Terminal Endpoint: At the end of the study, collect terminal blood samples for PK analysis. Excise tumors, weigh them, and divide them for pharmacodynamic (PD) and histopathological analyses.

  • Pharmacodynamic (PD) Analysis: The use of PD biomarkers is critical to demonstrate target engagement and proof of mechanism.[17][18][19]

    • Western Blot: Flash-freeze a portion of the tumor in liquid nitrogen. Analyze protein lysates for changes in the phosphorylation status of key signaling proteins (e.g., Akt, ERK) downstream of hypothesized kinase targets.

    • Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin. Stain tissue sections for markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3).[16]

Preclinical Efficacy Model 2: Acute Inflammation (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used and validated assay for screening the anti-inflammatory activity of novel compounds.[20][21][22] It is a model of acute, non-immune inflammation.

Causality: Injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response.[23] The early phase (0-2.5 h) is mediated by histamine, serotonin, and bradykinin, while the late phase (2.5-6 h) is primarily driven by prostaglandins and mediated by COX-2. This model allows for the assessment of a compound's ability to suppress edema formation.[20][23]

Diagram 2: Experimental Workflow for Paw Edema Assay

This diagram illustrates the timed sequence of events in the acute inflammation model.

G start Start acclimate 1. Acclimatize Rats (e.g., Sprague-Dawley, 180-200g) start->acclimate baseline 2. Measure Baseline Paw Volume (T= -60 min) acclimate->baseline dosing 3. Administer Compound (PO/IP) (Vehicle, Test, Standard) baseline->dosing 60 min pre-induction induce 4. Induce Inflammation (Inject Carrageenan into Paw, T=0) dosing->induce measure1 5. Measure Paw Volume (T= +1 hr) induce->measure1 1 hour post-induction measure2 6. Measure Paw Volume (T= +2 hr) measure1->measure2 measure3 7. Measure Paw Volume (T= +3 hr) measure2->measure3 measure4 8. Measure Paw Volume (T= +4 hr) measure3->measure4 calc 9. Calculate Edema & % Inhibition measure4->calc end End calc->end

Caption: Timed workflow for the carrageenan-induced paw edema model.

Protocol 5.1: Paw Edema Assay in Rats
  • Animal Model: Male Sprague-Dawley rats (180-200 g). Fast animals overnight before the experiment with free access to water.

  • Grouping (n=6 per group):

    • Group 1: Vehicle Control (e.g., 1% Tween 80 in saline)

    • Group 2: p-bromo-N-(3-pyridyl)benzenesulfonamide (e.g., 100 mg/kg, PO)

    • Group 3: Positive Control (Indomethacin, 10 mg/kg, PO)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (T = -60 min).

  • Compound Administration: Administer the respective treatments orally via gavage.

  • Induction of Edema: 60 minutes after compound administration (T=0), inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema (mL) = (Paw volume at time T) - (Baseline paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Table 2: Data Presentation for Paw Edema Study
Treatment GroupDose (mg/kg)Mean Paw Edema (mL) ± SEM% Inhibition at 3h
at 3 hours post-carrageenan
Vehicle Control--0.85 ± 0.05--
Test Compound1000.42 ± 0.0450.6%
Indomethacin100.31 ± 0.0363.5%
Note: Data are representative examples.

Standardized Protocols for Administration and Analysis

Protocol 6.1: Oral Gavage (PO) in Mice

This technique is essential for precise oral dosing.[24] Proper technique is critical to prevent injury and ensure animal welfare.[25][26]

  • Animal Restraint: Firmly but gently scruff the mouse to immobilize the head and neck.[27]

  • Needle Measurement: Before insertion, measure the gavage needle from the corner of the mouse's mouth to the xiphoid process (bottom of the sternum) to ensure it will reach the stomach without causing perforation.[24][27]

  • Insertion: Hold the mouse in a vertical position. Gently insert a sterile, ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The mouse will often swallow, which facilitates passage into the esophagus.

  • Administration: Once the needle is in the stomach (to the pre-measured depth), administer the substance slowly.[24]

  • Withdrawal: Gently remove the needle along the same path.

  • Monitoring: Observe the animal for 10-15 minutes post-procedure for any signs of distress.[25]

Table 3: Recommended Gavage Needle Sizes and Volumes for Mice
Mouse Weight (g)Gavage Needle GaugeMax Volume (mL)[24][27]
15 - 2022G0.20
20 - 2520G0.25
25 - 3518G0.35
Protocol 6.2: Intraperitoneal (IP) Injection in Rats
  • Animal Restraint: Use a two-person technique where one person restrains the rat in dorsal recumbency (on its back) with its head tilted slightly down.[28][29]

  • Site Identification: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum (left side) and urinary bladder.[30][31][32]

  • Injection: Using a 23-25 gauge needle, insert the needle with the bevel up at a 30-40° angle into the identified quadrant.[28][31]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine, blood, intestinal contents) is aspirated. If aspiration occurs, withdraw and use a fresh syringe/needle at a slightly different location.[29][30]

  • Administration: Inject the substance smoothly.

  • Withdrawal: Remove the needle and return the animal to its cage.

Protocol 6.3: Histopathological Tissue Processing

Histopathological evaluation provides crucial morphologic context for both efficacy and toxicity assessments.[16]

  • Fixation: Immediately place collected tissues (tumors, liver, kidney, spleen, etc.) in 10% neutral buffered formalin at a volume at least 10 times that of the tissue. Fix for 24-48 hours.

  • Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and infiltrate with paraffin wax.

  • Embedding: Embed the paraffin-infiltrated tissues into blocks.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Mount sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.[33] Additional slides can be used for specific IHC staining as required.

  • Analysis: A board-certified veterinary pathologist should perform a blinded evaluation of the slides to assess parameters such as tumor necrosis, mitotic index, and any signs of organ toxicity.[16]

Ethical Considerations

All animal experiments must be conducted in accordance with guidelines from the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Researchers must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) to ensure the ethical use of animals in research.[15] This includes using the minimum number of animals required for statistical significance and refining procedures to minimize pain and distress.

References

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Thakur, A., et al. (2018). Animal models and therapeutic molecular targets of cancer: utility and limitations. Veterinary Medicine: Research and Reports. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Cancer Animal Models. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]

  • Singh, S., et al. (2017). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. United Arab Emirates University ScholarSpace. Retrieved from [Link]

  • Alarcón, G., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters. Retrieved from [Link]

  • Workman, P., et al. (2010). Pharmacodynamic biomarkers for molecular cancer therapeutics. Molecular Oncology. Retrieved from [Link]

  • Scribd. (n.d.). Oral Gavage Procedure in Mice. Retrieved from [Link]

  • Workman, P., et al. (2010). Pharmacodynamic biomarkers for molecular cancer therapeutics. King's College London Research Portal. Retrieved from [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Queen's University. (2011). Intraperitoneal Injection in Rats. Retrieved from [Link]

  • Scholars Research Library. (2024). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Retrieved from [Link]

  • Zheng, W., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Hematology & Oncology. Retrieved from [Link]

  • ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Nishida, N., et al. (2010). Gene expression-based pharmacodynamic biomarkers: the beginning of a new era in biomarker-driven anti-tumor drug development. Current Cancer Drug Targets. Retrieved from [Link]

  • UBC Animal Care Committee. (2020). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics in Preclinical Drug Development: An Overview. Retrieved from [Link]

  • Queen's University. (2022). Intraperitoneal Injection (Rats) - Standard Operating Procedure #2. Retrieved from [Link]

  • Zheng, W., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research. Retrieved from [Link]

  • Li, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. Retrieved from [Link]

  • Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. Retrieved from [Link]

  • Arkenau, H. T., et al. (2014). Pharmacodynamic Biomarkers: Falling Short of the Mark? Clinical Cancer Research. Retrieved from [Link]

  • Garland, R., et al. (2020). 6 Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • Porsolt. (n.d.). Preclinical Pharmacokinetics Services (pK). Retrieved from [Link]

  • El-Habr, E. A., et al. (2019). Pathology Principles and Practices for Analysis of Animal Models. ILAR Journal. Retrieved from [Link]

  • Creative Bioarray. (n.d.). The Workflow of Preclinical Pharmacokinetics Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Histopathological sections of tumor tissue in various groups. Retrieved from [Link]

  • Translational Research in Urology. (2023). Histopathological Assessment of Testicular Tissues from Mice with Xenografted Human Triple-Negative Breast Cancer. Retrieved from [Link]

  • ResearchGate. (2021). Histopathology and Immunohistochemistry of tumors in animals attending veterinary teaching hospital. Retrieved from [Link]

  • Schüttrumpf, L., et al. (2021). Histopathological Tumor and Normal Tissue Responses after 3D-Planned Arc Radiotherapy in an Orthotopic Xenograft Mouse Model of Human Pancreatic Cancer. Cancers. Retrieved from [Link]

  • Mercer, M. A. (2022). Sulfonamides and Sulfonamide Combinations Use in Animals. Merck Veterinary Manual. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. Retrieved from [Link]

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Application Notes and Protocols for p-Bromo-N-(3-pyridyl)benzenesulfonamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-molecular-weight compounds (fragments), FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency and providing a clearer path for optimization.[2] Within the vast landscape of fragment libraries, halogenated fragments, particularly those containing bromine, offer distinct strategic advantages.

This guide focuses on the application of p-bromo-N-(3-pyridyl)benzenesulfonamide , a fragment that embodies several key features desirable for a successful FBDD campaign. Its structure is a composite of well-understood pharmacophoric elements: a benzenesulfonamide core known for its role in a multitude of therapeutic agents[3], a pyridyl ring offering a key hydrogen bond acceptor and a vector for growth, and a bromine atom that serves as a powerful tool for hit validation and analysis.

The bromine atom is particularly noteworthy. Its presence provides a strong anomalous scattering signal in X-ray crystallography, which can be instrumental in unequivocally identifying the fragment's binding location and orientation within the target protein, even in cases of weak binding and low occupancy.[4] This property significantly de-risks the early stages of a drug discovery project by providing high-confidence structural data to guide subsequent medicinal chemistry efforts.

These application notes will provide a comprehensive overview of the physicochemical properties of p-bromo-N-(3-pyridyl)benzenesulfonamide, detailed protocols for its use in a typical FBDD workflow, and insights into strategies for its elaboration into more potent lead compounds.

Physicochemical Properties of the Fragment

The utility of a fragment is intrinsically linked to its physicochemical properties. An ideal fragment should adhere to the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP < 3, and fewer than three hydrogen bond donors and acceptors.[5] This ensures adequate solubility for biophysical screening at high concentrations and provides ample room for optimization without escalating into unfavorable drug-like space.

Table 1: Physicochemical Properties of p-bromo-N-(3-pyridyl)benzenesulfonamide

PropertyValueSource
CAS Number 3665-12-1[6]
Molecular Formula C₁₁H₉BrN₂O₂S[6]
Molecular Weight 313.17 g/mol [6]
Melting Point 187-188 °C[6]
Predicted Boiling Point 445.7±51.0 °C[6]
Predicted Density 1.666±0.06 g/cm³[6]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3 (2xO, 1xN)Calculated
Rotatable Bonds 2Calculated

While the molecular weight of p-bromo-N-(3-pyridyl)benzenesulfonamide is slightly above the strict "Rule of Three" cutoff of 300 Da, its other properties, such as the number of hydrogen bond donors/acceptors and rotatable bonds, align well with the principles of fragment-based design. Its rigid structure and defined vectors for chemical modification make it an excellent starting point for exploring protein binding pockets.

FBDD Workflow Using p-bromo-N-(3-pyridyl)benzenesulfonamide

The following section outlines a typical experimental workflow for using this fragment in a drug discovery campaign. The process is designed to be iterative, with structural biology insights feeding back into medicinal chemistry design.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Elaboration A Fragment Library Preparation (p-bromo-N-(3-pyridyl)benzenesulfonamide) B Primary Biophysical Screen (e.g., SPR, Thermal Shift) A->B High Concentration Screen C Hit Validation & Triage (Orthogonal Method, e.g., NMR) B->C Preliminary Hits D X-ray Crystallography (Co-crystallization or Soaking) C->D Validated Hits E Binding Mode Analysis D->E Electron Density Map (Anomalous Scattering) F Structure-Guided Design (Fragment Growing/Linking) E->F Structural Insights G Synthesis of Analogs F->G Hypothesis-driven Modifications H Potency & Selectivity Assays G->H SAR Analysis H->F Iterative Cycles I Lead Optimization H->I Promising Leads

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 1: Fragment Library Preparation and Quality Control

Rationale: The integrity of any screening campaign depends on the quality of the fragment library. For p-bromo-N-(3-pyridyl)benzenesulfonamide, ensuring high purity and solubility is critical for obtaining reliable biophysical data and avoiding false positives.

Materials:

  • p-bromo-N-(3-pyridyl)benzenesulfonamide (purity >95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or appropriate assay buffer

  • Analytical balance, vortex mixer, centrifuge

  • LC-MS and ¹H NMR for quality control

Procedure:

  • Purity Verification: Confirm the purity of the supplied fragment using LC-MS and ¹H NMR. The presence of impurities can lead to ambiguous screening results.

  • Stock Solution Preparation: Accurately weigh the fragment and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.

  • Solubility Assessment: Perform a kinetic solubility test. Dilute the DMSO stock solution into the primary assay buffer to the highest intended screening concentration (e.g., 1 mM). Incubate for 1-2 hours and inspect visually for precipitation. Centrifuge the sample and measure the concentration of the supernatant to quantify solubility. Fragments should be soluble at the concentrations used for screening.

  • Plate Preparation: Using an acoustic liquid handler, prepare master plates containing the fragment stock solution. From these, create assay-ready plates by diluting the fragment into the appropriate assay buffer.

Protocol 2: Primary Screening with Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening. It provides real-time kinetics and affinity data, allowing for the detection of weak binding events characteristic of fragments.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Target protein (purified, >95% homogeneity)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO)

  • Assay-ready fragment plates

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a density that will yield a robust signal without mass transport limitations. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Assay Development: Optimize assay conditions, including buffer composition and DMSO concentration. Ensure the baseline is stable and that the DMSO concentration in the running buffer matches that of the fragment samples to minimize bulk refractive index effects.[7]

  • Single-Concentration Screen: Perform an initial screen by injecting a single high concentration of p-bromo-N-(3-pyridyl)benzenesulfonamide (e.g., 200 µM) over the protein and reference surfaces.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Analyze the resulting sensorgrams for specific binding responses. Hits are identified by a response significantly above the background noise.

Protocol 3: Hit Validation with NMR Spectroscopy

Rationale: Using an orthogonal technique is crucial to eliminate false positives from the primary screen. Ligand-observed NMR methods like Saturation Transfer Difference (STD) NMR are powerful for validating fragment hits as they directly report on the binding of the small molecule to the target protein in solution.[8]

Materials:

  • NMR spectrometer (>500 MHz) with a cryoprobe

  • NMR tubes

  • Target protein solution in a deuterated buffer (e.g., D₂O-based PBS)

  • Fragment stock solution in deuterated DMSO

Procedure:

  • Sample Preparation: Prepare two NMR samples.

    • Sample 1 (STD): Target protein (10-20 µM) and p-bromo-N-(3-pyridyl)benzenesulfonamide (200-500 µM) in deuterated buffer.

    • Sample 2 (Reference): Fragment only (200-500 µM) in the same deuterated buffer.

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum of the reference sample.

    • For the STD sample, acquire two spectra: an "on-resonance" spectrum with selective saturation of a protein resonance far from any ligand signals, and an "off-resonance" spectrum with saturation applied at a frequency where no protein or ligand signals are present.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the saturated protein, thus confirming a direct binding interaction.

Protocol 4: Structural Characterization by X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the fragment-protein complex is the cornerstone of FBDD. It provides definitive proof of binding and reveals the precise interactions that can be exploited for fragment elaboration. The bromine atom in p-bromo-N-(3-pyridyl)benzenesulfonamide is a key asset here, allowing for unambiguous hit identification through anomalous diffraction data collection.[9]

Procedure:

  • Protein Crystallization: Obtain high-quality crystals of the target protein using vapor diffusion (sitting or hanging drop) or other established methods.

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of p-bromo-N-(3-pyridyl)benzenesulfonamide (e.g., 1-10 mM, depending on solubility) and cryoprotectant. Allow the fragment to soak into the crystal for a defined period (minutes to hours).

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. It is critical to collect data at a wavelength that maximizes the anomalous signal of bromine (around 0.92 Å or 13.47 keV).

  • Structure Solution and Refinement: Process the diffraction data. The presence and location of the bromine atom can be confirmed by calculating an anomalous difference Fourier map. This provides an unbiased way to locate the fragment in the electron density. Refine the structure to obtain a model of the protein-fragment complex.

Structure-Guided Hit-to-Lead Elaboration

With a validated hit and a high-resolution crystal structure, the next phase is to grow the fragment into a more potent, lead-like molecule. The structure of p-bromo-N-(3-pyridyl)benzenesulfonamide offers two primary vectors for chemical modification: the pyridyl ring and the bromophenyl ring.

Caption: Elaboration strategies for the fragment.

Hypothetical Elaboration Strategy (Kinase Target Example):

Many kinase inhibitors utilize a sulfonamide scaffold.[10] Let's hypothesize that our fragment binds to the hinge region of a target kinase, a common binding site.

  • Analysis of the Binding Site: The crystal structure reveals the 3-pyridyl nitrogen accepts a hydrogen bond from a backbone NH in the hinge region. The bromophenyl group is solvent-exposed, and the bromine atom points towards a small hydrophobic pocket.

  • Vector 1 (Pyridyl Ring): The structure shows a small pocket adjacent to the C2 position of the pyridine ring.

    • Hypothesis: Adding a small amine group at the C2 position could form an additional hydrogen bond with a nearby backbone carbonyl, increasing affinity.

    • Action: Synthesize 2-amino-N-(p-bromophenylsulfonyl)-3-aminopyridine derivatives.

  • Vector 2 (Bromophenyl Ring): The bromine atom can be replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).

    • Hypothesis: Replacing the bromine with a small hydrophobic group like a methyl or cyclopropyl group could improve binding affinity by engaging the hydrophobic pocket.

    • Action: Synthesize a small library of analogs by reacting the fragment with various boronic acids.

Table 2: Hypothetical SAR for Fragment Elaboration

CompoundModificationRationalePredicted Outcome
Parent Fragment p-bromo-N-(3-pyridyl)benzenesulfonamide-Baseline Affinity (e.g., Kd = 500 µM)
Analog 1 Methyl group at pyridyl C2Steric clash with hingeDecreased affinity
Analog 2 Amino group at pyridyl C2New H-bond to backboneIncreased affinity (e.g., Kd = 50 µM)
Analog 3 Br replaced with -CH₃ (Suzuki)Fills small hydrophobic pocketIncreased affinity (e.g., Kd = 200 µM)
Analog 4 Br replaced with -phenyl (Suzuki)Too large for pocketDecreased affinity
Analog 5 (Combined) Amino at pyridyl C2, Br to -CH₃Combines favorable interactionsPotent Lead (e.g., Kd < 1 µM)

This iterative, structure-guided process of design, synthesis, and testing is the core of the hit-to-lead phase in FBDD.

Protocol 5: Synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide

Rationale: A reliable synthetic route is essential for producing the parent fragment and its analogs for SAR studies. This procedure is adapted from a known method for a similar, non-brominated compound.[11]

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • 3-Aminopyridine

  • Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve 3-aminopyridine (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.05 eq) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water. If using an organic solvent, perform an aqueous workup, washing sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield p-bromo-N-(3-pyridyl)benzenesulfonamide as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

p-Bromo-N-(3-pyridyl)benzenesulfonamide serves as an exemplary tool in the arsenal of the modern medicinal chemist. Its adherence to fragment-like properties, coupled with the strategic inclusion of a bromine atom, facilitates a robust and efficient FBDD campaign. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to leverage this and similar fragments to identify and optimize novel inhibitors for a wide range of biological targets. The true power of FBDD lies not just in finding hits, but in providing a clear, structurally-informed roadmap to potent and selective lead compounds.

References

  • Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents. Pest Management Science, 74(1), 189-199. Available from: [Link]

  • Fragment-based approaches to the discovery of kinase inhibitors. Expert Opinion on Drug Discovery, 8(7), 835-851. Available from: [Link]

  • Novel halogenated sulfonamide biguanides with anti-coagulation properties. Bioorganic & Medicinal Chemistry Letters, 29(22), 126685. Available from: [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. MDPI. Available from: [Link]

  • Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences, 42(7), 551-565. Available from: [Link]

  • N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o205. Available from: [Link]

  • Fragment-based design of kinase inhibitors: a practical guide. Methods in Molecular Biology, 1289, 157-183. Available from: [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1433. Available from: [Link]

  • Exploring the kinase-inhibitor fragment interaction space facilitates the discovery of kinase inhibitor overcoming resistance by mutations. ResearchGate. Available from: [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(3), 928-940. Available from: [Link]

  • 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. Hoffman Fine Chemicals. Available from: [Link]

  • N-Benzylidene-p-toluenesulfinamide. Organic Syntheses. Available from: [Link]

  • 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. MySkinRecipes. Available from: [Link]

  • Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. Chemical Biology & Drug Design, 83(2), 149-156. Available from: [Link]

  • Drugging Challenging Cancer Targets Using Fragment-Based Methods. Chemical Reviews, 121(15), 9200-9216. Available from: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. Available from: [Link]

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. Available from: [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. Available from: [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Scientific Reports, 11(1), 2153. Available from: [Link]

  • Fragment-Based Drug Discovery. ScienceDirect. Available from: [Link]

  • 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate. Available from: [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2020. ACS Medicinal Chemistry Letters, 12(12), 1856-1868. Available from: [Link]

  • The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). IUCrData, 8(3), x230159. Available from: [Link]

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Application Note & Protocols: Robust Assay Development for Measuring the Inhibitory Activity of Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of inhibitors targeting various enzymes, most notably the carbonic anhydrases (CAs). Developing robust and reliable assays to quantify the inhibitory activity of these compounds is critical for structure-activity relationship (SAR) studies, lead optimization, and overall drug discovery success. This guide provides a comprehensive overview of field-proven methodologies for assessing benzenesulfonamide inhibitors, focusing on both biochemical and cell-based approaches. We delve into the causality behind experimental design, offer detailed step-by-step protocols, and emphasize the self-validating systems required for data integrity, including rigorous quality control and data analysis procedures.

Introduction: The Significance of Benzenesulfonamide Inhibitors

Benzenesulfonamides are a privileged chemical moiety renowned for their ability to bind with high affinity to the zinc-containing active site of metalloenzymes.[1][2] Their primary and most studied targets are the carbonic anhydrases, a superfamily of enzymes crucial for physiological processes such as pH homeostasis, CO₂ transport, and electrolyte secretion.[3][4] Dysregulation of CA activity is implicated in numerous pathologies, including glaucoma, epilepsy, and various cancers, making them a prime therapeutic target.[1][5] Beyond CAs, the versatility of the benzenesulfonamide scaffold has been exploited to develop inhibitors for other critical targets, including kinases (e.g., CDK9, VEGFR-2), the HIV-1 capsid protein, and protein-protein interactions like Keap1-Nrf2.[6][7][8][9]

The development of potent and selective inhibitors requires accurate and reproducible measurement of their inhibitory activity. The choice of assay is paramount and depends on the specific target, the desired throughput, and the stage of the drug discovery process. This document provides detailed protocols for the most common and robust assays used in the field.

Assay Selection: Biochemical vs. Cell-Based Approaches

Choosing the right assay format is a critical first step in characterizing benzenesulfonamide inhibitors. The decision hinges on the specific question being addressed—whether it's direct target engagement and potency or the compound's effect in a more complex biological system.

  • Biochemical Assays: These cell-free systems measure the direct interaction between the inhibitor and its purified enzyme target.[10] They are essential for determining intrinsic potency (e.g., IC₅₀, Kᵢ) and for understanding the mechanism of inhibition.[11] Their simplicity and reproducibility make them ideal for high-throughput screening (HTS) and initial SAR studies.[12]

  • Cell-Based Assays: These assays measure the effect of an inhibitor on a biological process within living cells.[13] They provide crucial information about a compound's cell permeability, off-target effects, and efficacy in a more physiologically relevant context.[14][15]

A common strategy is to use biochemical assays for primary screening and lead optimization, followed by validation of promising candidates in cell-based models to confirm on-target activity and functional outcomes.[16]

Biochemical Assay Protocol: Carbonic Anhydrase Inhibition

The most common target for benzenesulfonamides is carbonic anhydrase. The gold-standard method for measuring CA activity is the stopped-flow CO₂ hydration assay, which monitors the pH change resulting from the enzyme-catalyzed reaction.[3][17]

Principle of the Stopped-Flow CO₂ Hydration Assay

Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][17] This assay measures the initial rate of proton production by monitoring the color change of a pH indicator dye using a stopped-flow spectrophotometer.[17] In the presence of an inhibitor, the rate of the reaction decreases in a dose-dependent manner, allowing for the calculation of inhibitory potency.[17]

Experimental Workflow Diagram

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme, Inhibitor, CO2-Saturated H2O Plate Pre-incubate Enzyme with Inhibitor (or DMSO vehicle) Reagents->Plate 15 min pre-incubation SF_Instrument Stopped-Flow Instrument Plate->SF_Instrument Load Syringes Mixing Rapid Mix: (Enzyme + Inhibitor) + (CO2 + pH Indicator) Detection Monitor Absorbance Change Over Time (milliseconds) Mixing->Detection Reaction Start Rates Calculate Initial Reaction Rates Detection->Rates Curve Plot % Inhibition vs. [Inhibitor] Rates->Curve IC50 Determine IC50 Value Curve->IC50

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Detailed Protocol: Stopped-Flow Assay

Materials and Reagents:

  • Recombinant human carbonic anhydrase isoform (e.g., hCA II, IX)

  • Benzenesulfonamide inhibitor stock solution (e.g., 10 mM in DMSO)

  • Reference inhibitor: Acetazolamide (AZA)[17]

  • Buffer: 10 mM HEPES or TRIS, pH 7.5[3]

  • Ionic Strength Adjuster: 0.1 M Na₂SO₄[3]

  • pH Indicator: Phenol Red (0.2 mM)[3] or p-Nitrophenol[17]

  • Substrate: CO₂-saturated deionized water

  • Instrumentation: Stopped-flow spectrophotometer[3][17]

Procedure:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 10 mM HEPES, 0.1 M Na₂SO₄, pH 7.5).

    • Prepare a working solution of the pH indicator in the assay buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.

    • Prepare serial dilutions of the benzenesulfonamide inhibitor and the reference inhibitor (Acetazolamide) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

  • Enzyme-Inhibitor Pre-incubation:

    • In separate tubes, pre-incubate a fixed concentration of the CA enzyme with each concentration of the inhibitor (and a vehicle control, e.g., DMSO) for 15 minutes at room temperature.[3] This allows the enzyme-inhibitor complex to reach equilibrium.

  • Assay Execution:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor solution.

    • Load the second syringe with the CO₂-saturated water containing the pH indicator.

    • Initiate the instrument to rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance at the wavelength maximum for the pH indicator (e.g., 557 nm for Phenol Red) for a short period (e.g., 10 seconds).[3]

  • Data Acquisition:

    • Record at least six traces for each inhibitor concentration to determine the initial velocity of the reaction.[3]

    • Measure the uncatalyzed reaction rate (mixing buffer without enzyme with the CO₂ solution) and subtract this value from all enzyme-catalyzed rates.[3]

Cell-Based Assay Protocol: Cytotoxicity and Viability

To assess the effect of benzenesulfonamides in a cellular context, viability assays such as the MTT assay are commonly employed, especially when evaluating anticancer potential.[13][15]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[18] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilizing the crystals.

Detailed Protocol: MTT Cell Viability Assay

Materials and Reagents:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)[13][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Benzenesulfonamide inhibitor stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[18]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 1,000-10,000 cells per 100 µL.[18]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave edge wells filled with sterile PBS to minimize evaporation effects.[18]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the benzenesulfonamide compounds in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (DMSO at the same final concentration as the test wells) and a positive control (a known cytotoxic agent).[18]

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[18]

Data Analysis and Quality Control

Determining Inhibitor Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of a biological or biochemical process by 50%.[19][20] It is a standard measure of inhibitor potency.

Calculation Steps:

  • Normalize Data: Convert the raw data (e.g., reaction rates or absorbance values) into percentage inhibition relative to the controls.

    • % Inhibition = 100 * (1 - (Value_Test - Value_Background) / (Value_MaxSignal - Value_Background))

  • Dose-Response Curve: Plot the percentage inhibition against the logarithm of the inhibitor concentration.[19]

  • Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism).[19] The point of inflection of this curve corresponds to the log(IC₅₀).

IC50_Logic A Raw Data (e.g., Absorbance, Rate) B Normalize Data to % Inhibition A->B Using Max/Min Controls C Plot % Inhibition vs. log[Inhibitor] B->C D Fit to Sigmoidal Dose-Response Curve C->D Non-linear Regression E Calculate IC50 Value D->E

Caption: Logical flow for IC50 value determination.

It is critical to remember that IC₅₀ values are dependent on the specific assay conditions, particularly the substrate concentration.[21] For competitive inhibitors, an increase in substrate concentration will lead to an increase in the measured IC₅₀ value.[21]

Assay Quality Control: The Z'-Factor

For any screening assay, especially in HTS, it is essential to quantify its quality and reliability. The Z'-factor (Z-prime) is a statistical parameter that provides a measure of the separation between the positive and negative control signals relative to their variability.[22][23][24]

Formula: Z' = 1 - (3 * (σ_pc + σ_nc)) / |μ_pc - μ_nc| Where:

  • μ_pc and σ_pc are the mean and standard deviation of the positive control (e.g., uninhibited enzyme).

  • μ_nc and σ_nc are the mean and standard deviation of the negative control (e.g., maximally inhibited enzyme or no enzyme).

Interpretation of Z'-Factor Values

Z'-Factor ValueAssay Quality AssessmentCausality and Implication
> 0.5Excellent Assay[22][25]The separation between the control means is large, and the data variation is small. This indicates a robust assay with a low probability of false positives or false negatives, making it suitable for HTS.[26]
0 to 0.5Marginal Assay[22]The separation band between controls is small. While the assay might be usable for preliminary screening, it is prone to higher variability and may require a higher number of replicates.
< 0Unacceptable Assay[22]The signal from the positive and negative controls overlaps, meaning the assay cannot reliably distinguish between hits and non-hits. The assay must be re-optimized.

For accurate Z'-factor calculation, it is recommended to use at least 8-16 replicates for each control type.[24]

Conclusion

The successful characterization of benzenesulfonamide inhibitors relies on the careful selection, development, and validation of appropriate assays. This guide outlines robust, field-proven protocols for both direct biochemical assessment using the stopped-flow method for carbonic anhydrases and functional cellular evaluation via the MTT cytotoxicity assay. By integrating key quality control metrics like the Z'-factor and employing rigorous data analysis to determine IC₅₀ values, researchers can ensure the generation of high-quality, reproducible data. This systematic approach provides the trustworthiness and accuracy required to confidently drive medicinal chemistry programs forward, ultimately accelerating the discovery of novel therapeutics.

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  • Vaickelioniene, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6867. (URL: [Link])

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  • Liang, Y., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2111-2121. (URL: [Link])

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  • Xie, D., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 64(17), 13019-13034. (URL: [Link])

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Application Notes and Protocols: A Researcher's Guide to Docking p-bromo-N-(3-pyridyl)benzenesulfonamide with Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the molecular docking of p-bromo-N-(3-pyridyl)benzenesulfonamide with its target protein, Human Carbonic Anhydrase II (CAII). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple list of steps to explain the scientific rationale behind each procedural choice. By integrating field-proven insights with technical accuracy, this guide serves as a self-validating system for computational drug discovery workflows. We will utilize industry-standard, open-source software, including UCSF Chimera for molecular visualization and preparation, and AutoDock Vina for the docking simulation.

Introduction: The Scientific Rationale

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) with a protein target. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[2][3]

Our ligand of interest, p-bromo-N-(3-pyridyl)benzenesulfonamide, belongs to the benzenesulfonamide class of compounds. This class is well-documented for its potent inhibition of carbonic anhydrases. Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Human Carbonic Anhydrase II (CAII) is a ubiquitous and well-studied isoform, making it an excellent target for this tutorial. Its inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

The fundamental principle of sulfonamide inhibition of CAII involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site. This interaction, along with other non-covalent interactions such as hydrogen bonds and hydrophobic contacts with active site residues, dictates the binding affinity and selectivity of the inhibitor.

This guide will walk you through the entire process, from preparing the ligand and protein structures to running the docking simulation and analyzing the results, all within the framework of scientific integrity and reproducibility.

Experimental Workflow Overview

The molecular docking workflow can be conceptualized as a multi-stage process, each with critical steps to ensure the accuracy and reliability of the results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (p-bromo-N-(3-pyridyl)benzenesulfonamide) grid_gen Grid Box Generation ligand_prep->grid_gen receptor_prep Receptor Preparation (Human Carbonic Anhydrase II) receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Results Analysis (Binding Affinity & Poses) docking->results visualization Interaction Visualization results->visualization G cluster_ligand p-bromo-N-(3-pyridyl)benzenesulfonamide cluster_protein CAII Active Site sulfonamide_N Sulfonamide Nitrogen zn Zinc Ion sulfonamide_N->zn Coordination Bond sulfonamide_O Sulfonamide Oxygens thr199 Thr199 sulfonamide_O->thr199 Hydrogen Bond bromo_phenyl Bromophenyl Ring hydrophobic_pocket Hydrophobic Pocket bromo_phenyl->hydrophobic_pocket Hydrophobic Interaction pyridyl Pyridyl Ring pyridyl->hydrophobic_pocket Hydrophobic Interaction

Figure 2: Key interactions between the ligand and the CAII active site.

Trustworthiness and Validation

A key aspect of scientific integrity in computational studies is the validation of the results. Here are some essential steps to ensure the trustworthiness of your docking protocol:

  • Re-docking: A common validation technique is to first dock the co-crystallized ligand back into the active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.

  • Comparison with Known Inhibitors: Compare the predicted binding affinity of your ligand with that of known inhibitors of CAII. This can provide a relative measure of its potential potency.

  • Enrichment Studies: If you are screening a library of compounds, a good docking protocol should be able to distinguish known active compounds from inactive decoys.

By following these validation steps, you can have greater confidence in the predictive power of your molecular docking simulations.

Conclusion

This application note has provided a comprehensive and scientifically grounded protocol for the molecular docking of p-bromo-N-(3-pyridyl)benzenesulfonamide with Human Carbonic Anhydrase II. By understanding the "why" behind each step, researchers can not only execute the protocol effectively but also adapt it to their specific research questions. Molecular docking, when performed with rigor and careful validation, is a powerful tool in the modern drug discovery pipeline, enabling the rapid and cost-effective identification of promising new therapeutic candidates.

References

  • Semantic Scholar. DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. [Link]

  • MySkinRecipes. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. [Link]

  • PubChem. 3-bromo-N-(6-bromo-2-pyridinyl)benzenesulfonamide. [Link]

  • PubChem. N-(6-bromo-3-pyridinyl)-3-cyanobenzenesulfonamide. [Link]

  • PubChem. Benzenesulfonamide, p-bromo-N-ethyl-. [Link]

  • National Center for Biotechnology Information. N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide. [Link]

  • RCSB PDB. 1CA2: REFINED STRUCTURE OF HUMAN CARBONIC ANHYDRASE II AT 2.0 ANGSTROMS RESOLUTION. [Link]

  • RCSB PDB. 3KS3: High resolution structure of Human Carbonic Anhydrase II at 0.9 A. [Link]

  • RCSB PDB. 5E2R: The crystal structure of the human carbonic anhydrase II in complex with a 1,1'-biphenyl-4-sulfonamide inhibitor. [Link]

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  • YouTube. Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. [Link]

  • YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • YouTube. Autodock Vina Tutorial - Molecular Docking. [Link]

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  • Harvard University. How to dock molecules with softwares from Schrödinger Inc.. [Link]

  • National Center for Biotechnology Information. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]

  • ResearchGate. Docking of sulfonamides to carbonic anhydrase II and IV | Request PDF. [Link]

  • National Center for Biotechnology Information. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. [Link]

  • International Journal of Novel Research and Development. Carbonic Anhydrase Inhibitors: Docking, Synthesis and Evaluation of Sulfonamide bearing Amino-Acid as CAII Inhibitors. [Link]

  • ResearchGate. Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors. [Link]

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Troubleshooting & Optimization

"Troubleshooting solubility issues of p-bromo-N-(3-pyridyl)benzenesulfonamide in aqueous buffers"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-bromo-N-(3-pyridyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Molecule: Why is Solubility a Challenge?

p-Bromo-N-(3-pyridyl)benzenesulfonamide is a molecule with distinct structural features that contribute to its characteristically low aqueous solubility.

  • Aromatic Rings: The presence of two aromatic rings (a p-bromophenyl group and a pyridyl group) makes the molecule relatively large, rigid, and hydrophobic. These nonpolar surfaces prefer to interact with each other rather than with polar water molecules, leading to aggregation and precipitation.

  • Sulfonamide Group: The sulfonamide linker (-SO₂NH-) is a key functional group. The hydrogen on the nitrogen atom is weakly acidic, meaning it can be removed to form an anion at higher pH values.[1][2]

  • Pyridyl Group: The nitrogen atom in the 3-pyridyl ring is weakly basic and can accept a proton to form a cation at lower pH values.

This combination of a weakly acidic and a weakly basic functional group makes p-bromo-N-(3-pyridyl)benzenesulfonamide an amphoteric molecule. Its net charge, and therefore its solubility, is highly dependent on the pH of the aqueous environment.[3][4] The molecule is least soluble at its isoelectric point (pI), where the net charge is zero, and its solubility increases as the pH is moved away from the pI.[3][5]

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight 313.17 g/mol [6][7][8]High molecular weight can contribute to lower solubility.
Structure C₁₁H₉BrN₂O₂S[6][7][8]Contains hydrophobic aromatic rings and polar functional groups.
Melting Point 187-188 °C[7][8]A high melting point suggests a stable crystal lattice that requires significant energy to break, contributing to poor solubility.
Predicted pKa (Acidic) ~8-10 (for the sulfonamide N-H)The molecule will become negatively charged at high pH, increasing solubility.
Predicted pKa (Basic) ~3-5 (for the pyridine N)The molecule will become positively charged at low pH, increasing solubility.
Troubleshooting Workflow

If you are observing precipitation or low recovery of your compound, this workflow provides a logical sequence of steps to diagnose and solve the solubility issue.

Solubility_Troubleshooting_Workflow start START: Precipitate observed in aqueous buffer (e.g., pH 7.4) ph_adjust Step 1: pH Adjustment Is pH modification compatible with your experiment? start->ph_adjust ph_yes YES ph_adjust->ph_yes  Yes ph_no NO ph_adjust->ph_no  No ph_profile Protocol 1: Determine pH-Solubility Profile (Test buffers from pH 2 to 10) ph_yes->ph_profile cosolvent Step 2: Co-solvent Screening (e.g., DMSO, Ethanol, PEG 400) Is a co-solvent compatible? ph_no->cosolvent optimal_ph Work at optimal pH (typically pH < 4 or pH > 9) ph_profile->optimal_ph end_solved END: Solubility Issue Resolved optimal_ph->end_solved cosolvent_yes YES cosolvent->cosolvent_yes  Yes cosolvent_no NO cosolvent->cosolvent_no  No cosolvent_screen Protocol 2: Determine Max Tolerated % Co-solvent (Start at 1-5% v/v) cosolvent_yes->cosolvent_screen cyclodextrin Step 3: Complexation Agents Consider using Cyclodextrins (e.g., HP-β-CD) cosolvent_no->cyclodextrin vehicle_control Crucial: Always include a matched vehicle control in assays cosolvent_screen->vehicle_control vehicle_control->end_solved cyclo_exp Forms inclusion complex to solubilize the hydrophobic molecule cyclodextrin->cyclo_exp cyclo_exp->end_solved

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound, p-bromo-N-(3-pyridyl)benzenesulfonamide, immediately precipitates when I dilute my DMSO stock into a standard phosphate-buffered saline (PBS) at pH 7.4. What is happening and what should I do first?

Answer: This is a classic sign of a compound crashing out of solution. Your compound is likely soluble at high concentrations in an organic solvent like DMSO, but its low intrinsic aqueous solubility causes it to precipitate upon dilution into a predominantly aqueous buffer. The pH of PBS (7.4) is likely close to the molecule's isoelectric point, where it is least soluble.

Your first and most critical step is to investigate the effect of pH. Because the molecule has both a weakly acidic sulfonamide group and a weakly basic pyridine ring, its solubility is highly pH-dependent.[1][3][5] You should explore preparing your buffer at a pH far from neutral.

  • Acidic Conditions (e.g., pH 2-4): At low pH, the pyridine nitrogen will be protonated, giving the molecule a positive charge and increasing its interaction with water.

  • Alkaline Conditions (e.g., pH 9-10): At high pH, the sulfonamide nitrogen will be deprotonated, giving the molecule a negative charge and increasing its solubility.[3]

Action: Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) and test the solubility. See Protocol 1 for a detailed guide.

Q2: Adjusting the pH is not an option for my cell-based assay. What should I try next?

Answer: If you are constrained to a physiological pH, your next best options are to modify the solvent environment using co-solvents or to use complexation agents.[9][10][11]

Co-solvents: These are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds.[12][13][14] They work by reducing the polarity of the aqueous medium.[13]

  • Common Choices: DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.[12][14]

  • Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the nonpolar aromatic rings of your compound.[10]

  • Critical Consideration: Co-solvents can be toxic to cells or interfere with assay components at higher concentrations. It is imperative to determine the maximum tolerable percentage of co-solvent in your specific system and to always include a vehicle control (buffer with the same percentage of co-solvent but no compound) in your experiments.[12] Start with low percentages (1-2% v/v) and increase cautiously. See Protocol 2 for a screening method.

Q3: I've tried using 5% DMSO, but I still see some precipitation over time. What is a more advanced option?

Answer: When pH and co-solvents are insufficient, using a complexation agent like a cyclodextrin is an excellent strategy.[15][16][17]

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] The hydrophobic part of your p-bromo-N-(3-pyridyl)benzenesulfonamide molecule can become encapsulated within the cyclodextrin's cavity, forming an inclusion complex.[18][19] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[16][18]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[18]

  • Mechanism: The formation of the inclusion complex is a dynamic equilibrium. By adding an excess of cyclodextrin, you shift the equilibrium toward the soluble complexed form.

Cyclodextrin_Mechanism cluster_0 Aqueous Buffer cluster_1 Aqueous Buffer with Cyclodextrin compound Drug (Insoluble) precipitate Precipitate compound->precipitate Aggregates cd Cyclodextrin (Host) complex Soluble Inclusion Complex cd->complex Encapsulates compound2 Drug (Guest) compound2->complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.

Q4: How do I confirm my compound is truly dissolved and not just a very fine suspension?

Answer: This is a crucial step for data integrity. Visual inspection is not sufficient.

  • Centrifugation: Spin your prepared solution at high speed (e.g., >10,000 x g) for 15-30 minutes. A pellet indicates undissolved material.

  • Filtration: Pass the solution through a 0.22 µm syringe filter. This will remove any undissolved particles.

  • Quantification: After centrifugation or filtration, measure the concentration of the compound in the clear supernatant or filtrate using an analytical method like HPLC or UV-Vis spectroscopy. Compare this measured concentration to your target nominal concentration. A significant discrepancy indicates a solubility problem.

Detailed Experimental Protocols
Protocol 1: Determining a pH-Solubility Profile

This protocol uses the thermodynamic shake-flask method, which is a gold standard for solubility determination.[20][21][22]

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., 0.1 M HCl for pH 1, citrate buffers for pH 3, 5; phosphate buffer for pH 7; borate buffer for pH 9).

  • Sample Preparation: Add an excess amount of solid p-bromo-N-(3-pyridyl)benzenesulfonamide to separate vials (e.g., 2-5 mg of compound into 1 mL of each buffer). The key is to ensure there is visible undissolved solid material.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[20][23]

  • Phase Separation: After equilibration, let the vials stand to allow large particles to settle. Then, carefully take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Dilute the clear filtrate into a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Expected Outcome Data Table:

Buffer pHMeasured Solubility (µg/mL)Visual Observation
1.0150Clear after filtration
3.085Clear after filtration
5.012Hazy, precipitate
7.05Heavy precipitate
9.095Clear after filtration
11.0250Clear after filtration
Protocol 2: Co-solvent Compatibility Screening

This protocol helps determine the minimum amount of co-solvent needed to achieve your desired concentration at a fixed pH.

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).[24]

  • Co-solvent/Buffer Mixtures: In separate tubes, prepare your primary aqueous buffer (e.g., PBS pH 7.4) containing different percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO v/v).

  • Dilution: Add a small volume of your DMSO stock solution to each co-solvent/buffer mixture to reach your final target concentration. For example, add 5 µL of 20 mM stock to 995 µL of buffer for a final concentration of 100 µM.

  • Incubation & Observation: Vortex each tube briefly and incubate at your experimental temperature for a set period (e.g., 2 hours).[24] Visually inspect for any signs of precipitation (haziness, cloudiness, or visible particles).

  • Confirmation: For the mixtures that appear clear, confirm true dissolution using the centrifugation and analytical quantification method described in Q4.

  • Vehicle Control: The lowest percentage of co-solvent that maintains solubility should be used for your experiments, and an identical buffer/co-solvent mixture must be used as your vehicle control.

References
  • Vertex AI Search.
  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences, 96(7), 1-23. Available at: [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available at: [Link]

  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Available at: [Link]

  • American Journal of Pharmaceutics.
  • PubMed. pH-induced solubility transition of sulfonamide-based polymers. Available at: [Link]

  • AUA Journals. Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Available at: [Link]

  • ScienceDirect. Cyclodextrins and their applications in pharmaceutical and related fields. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia.
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  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd.
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  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • Synthical. Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Available at: [Link]

  • The BMJ. SOLUBILITY OF SULPHONAMIDES. Available at: [Link]

  • PubMed Central. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Available at: [Link]

  • RSC Publishing. accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
  • PDF. Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • The University of Manchester. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Available at: [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Pharmacology. pH Dependency in Uptake of Sulfonamides by Bacteria1.
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  • PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]

  • ResearchGate. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
  • PubMed. The effect of pH on the solubility of sulphonamides. Available at: [Link]

  • PubChem. 3-bromo-N-(6-bromo-2-pyridinyl)benzenesulfonamide. Available at: [Link]

  • MySkinRecipes. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide.
  • ResearchGate. Relative pKa values of the primary sulfonamide group across the series... | Download Scientific Diagram.
  • NIH. N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide.
  • PubChem. Benzenesulfonamide, p-bromo-N-ethyl-. Available at: [Link]

  • MySkinRecipes. 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide.
  • ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF.

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"Optimizing reaction conditions for the synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure scientific integrity and practical utility.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide.

Issue 1: Consistently Low or No Product Yield

A low yield of the desired sulfonamide is a frequent challenge. The primary suspects are the quality of your reagents and the reaction conditions.

  • Question: My reaction is yielding very little or no p-bromo-N-(3-pyridyl)benzenesulfonamide. What are the likely causes and how can I fix this?

  • Answer: Low yields in this sulfonamide synthesis often stem from a few critical factors. The most common culprit is the hydrolysis of the p-bromobenzenesulfonyl chloride starting material.[1][2] This compound is highly reactive and susceptible to moisture, which converts it to the unreactive p-bromobenzenesulfonic acid. Another frequent issue is the use of an inappropriate base or solvent, which can negatively impact the nucleophilicity of the 3-aminopyridine.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, preferably in an oven, and allowed to cool in a desiccator before use. Use anhydrous solvents to minimize the hydrolysis of the sulfonyl chloride.[1] It is also best practice to conduct the reaction under an inert atmosphere, such as nitrogen or argon.

    • Verify Reagent Quality:

      • p-Bromobenzenesulfonyl Chloride: Use a fresh bottle or a properly stored container. Over time, sulfonyl chlorides can hydrolyze due to atmospheric moisture, reducing the concentration of the active reagent.[1]

      • 3-Aminopyridine: Ensure the purity of your 3-aminopyridine. Impurities can interfere with the reaction.

      • Solvent and Base: Use anhydrous solvents and ensure your base (e.g., pyridine or triethylamine) is dry.

    • Optimize the Base and Solvent System: A non-nucleophilic organic base like pyridine or triethylamine is crucial to neutralize the HCl byproduct without competing with the 3-aminopyridine.[1] The solvent should be inert and capable of dissolving both reactants; dichloromethane or tetrahydrofuran are common choices.

    • Control Stoichiometry: A slight excess of 3-aminopyridine (1.1-1.2 equivalents) can help ensure the complete consumption of the p-bromobenzenesulfonyl chloride.[1]

Issue 2: Presence of Unexpected Side Products

The appearance of unknown spots on your TLC plate or unexpected peaks in your analytical data indicates the formation of side products.

  • Question: I am observing an unexpected side product in my reaction mixture. What could it be?

  • Answer: The most common side product is the unreactive p-bromobenzenesulfonic acid, formed from the hydrolysis of the sulfonyl chloride. Another possibility, though less common with a secondary amine like 3-aminopyridine, is the formation of a bis-sulfonated product if there are any primary amine impurities.

    Troubleshooting and Identification:

    • Hydrolysis Product: The sulfonic acid byproduct is highly polar and will likely have a very low Rf value on a TLC plate. It can be removed during the workup by washing the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate.

    • Characterization: If the side product persists, consider isolating it via column chromatography for characterization by NMR or mass spectrometry to determine its structure.

Issue 3: Difficulty in Product Purification and Isolation

Even with a successful reaction, isolating the pure p-bromo-N-(3-pyridyl)benzenesulfonamide can be challenging.

  • Question: My crude product is difficult to purify. What is the recommended purification strategy?

  • Answer: A standard workup procedure should remove the majority of impurities. This typically involves diluting the reaction mixture with a solvent like dichloromethane and sequentially washing with 1M HCl to remove unreacted 3-aminopyridine and the pyridine or triethylamine base, followed by a wash with saturated sodium bicarbonate solution to remove any p-bromobenzenesulfonic acid.[1] A final wash with brine helps to remove residual water before drying the organic layer over anhydrous sodium sulfate.

    If the product is still impure after this extractive workup, recrystallization is often an effective final purification step for solid sulfonamides. The choice of solvent for recrystallization will depend on the solubility of your product and impurities and may require some experimentation. A good starting point would be a solvent system like ethanol/water or ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide.

  • Q1: What is the optimal temperature for this reaction?

    • A1: The reaction is typically initiated at a low temperature, such as 0 °C, especially during the addition of the highly reactive p-bromobenzenesulfonyl chloride to control any exotherm. The reaction is then often allowed to warm to room temperature and stirred for several hours to ensure completion.[2] Gentle heating may be necessary if the reaction is sluggish, but this should be monitored carefully to avoid promoting side reactions.

  • Q2: Can I use an inorganic base like sodium hydroxide?

    • A2: While Schotten-Baumann conditions using an aqueous base are possible for some sulfonamide syntheses, it significantly increases the risk of hydrolyzing the p-bromobenzenesulfonyl chloride.[1] For laboratory-scale synthesis of this particular compound, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred and more reliable method.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the reaction mixture alongside your starting materials (p-bromobenzenesulfonyl chloride and 3-aminopyridine), you can observe the consumption of the starting materials and the appearance of the product spot. A suitable eluent system would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Q4: What are the key safety precautions for this synthesis?

    • A4: p-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes. 3-aminopyridine is also toxic and should be handled with care.

Experimental Protocols

Optimized Synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide

This protocol is designed to provide a reliable method for the synthesis of the target compound with a good yield.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
3-Aminopyridine94.1111.01.04 g
p-Bromobenzenesulfonyl chloride256.510.02.57 g
Pyridine (anhydrous)79.1015.01.2 mL
Dichloromethane (DCM, anhydrous)--50 mL
1M Hydrochloric Acid (HCl)--2 x 25 mL
Saturated Sodium Bicarbonate (NaHCO₃)--25 mL
Brine--25 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminopyridine (1.04 g, 11.0 mmol) in anhydrous dichloromethane (30 mL). Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve p-bromobenzenesulfonyl chloride (2.57 g, 10.0 mmol) in anhydrous dichloromethane (20 mL). Slowly add this solution to the stirred 3-aminopyridine solution at 0 °C.

  • Base Addition: Add anhydrous pyridine (1.2 mL, 15.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (25 mL), and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude p-bromo-N-(3-pyridyl)benzenesulfonamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a solid product. The melting point of the pure compound is reported to be 187-188 °C.[4][5]

Visualizations

Reaction Mechanism

ReactionMechanism p-Bromobenzenesulfonyl_Chloride p-Bromobenzenesulfonyl_Chloride Intermediate Tetrahedral Intermediate p-Bromobenzenesulfonyl_Chloride->Intermediate Product p-bromo-N-(3-pyridyl)benzenesulfonamide Intermediate->Product Elimination of Cl- HCl HCl Intermediate->HCl Pyridinium_Chloride Pyridinium Chloride HCl->Pyridinium_Chloride Pyridine Pyridine Pyridine->Pyridinium_Chloride Acid Scavenger

Caption: Reaction mechanism for the synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide.

Experimental Workflow

ExperimentalWorkflow A 1. Dissolve 3-Aminopyridine in anhydrous DCM Cool to 0 °C B 2. Add p-Bromobenzenesulfonyl Chloride solution A->B C 3. Add Pyridine (base) B->C D 4. React at room temperature (Monitor by TLC) C->D E 5. Aqueous Workup (HCl, NaHCO₃, Brine washes) D->E F 6. Dry and Concentrate E->F G 7. Purify by Recrystallization F->G H 8. Characterize Product (NMR, IR, MP) G->H

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting Logic

Caption: A decision tree for troubleshooting low product yield.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
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  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
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  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Publishing.
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry.
  • Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. (n.d.). PMC - NIH.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters - ACS Publications.
  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. (n.d.). MDPI.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). Request PDF - ResearchGate.
  • 3-Bromobenzenesulfonyl chloride | 2905-24-0. (n.d.). BenchChem.
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  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2025).
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  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). NIH.
  • The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). (n.d.). NIH.
  • CAS RN 206259-00-9 | 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. (n.d.).
  • 3-bromo-N-(6-bromo-2-pyridinyl)benzenesulfonamide | C11H8Br2N2O2S. (2025). PubChem.
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  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI.
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"Stability of p-bromo-N-(3-pyridyl)benzenesulfonamide under physiological conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-bromo-N-(3-pyridyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. This guide offers FAQs, detailed experimental protocols, and troubleshooting advice to ensure the stability and integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is p-bromo-N-(3-pyridyl)benzenesulfonamide and what are its primary applications?

A1: p-Bromo-N-(3-pyridyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₁H₉BrN₂O₂S[1][2]. It is primarily used as a pharmaceutical intermediate in the synthesis of more complex molecules, particularly in the development of sulfonamide-based drugs[2]. These drugs have a wide range of therapeutic applications, including potential antimicrobial and anticancer activities[2]. It also serves as a building block in medicinal chemistry for creating kinase inhibitors and other biologically active molecules[2].

Q2: What are the key physicochemical properties of p-bromo-N-(3-pyridyl)benzenesulfonamide?

A2: Key properties are summarized in the table below. These are crucial for designing experiments, including dissolution and formulation development.

PropertyValueSource
Molecular FormulaC₁₁H₉BrN₂O₂S[1][2]
Molecular Weight313.17 g/mol [1][2]
Melting Point187-188 °C[2]
Boiling Point445.7±51.0 °C (Predicted)[2]
Density1.666±0.06 g/cm³ (Predicted)[2]

Q3: What are the general stability concerns for sulfonamide-based compounds under physiological conditions?

A3: Sulfonamides can be susceptible to degradation under physiological conditions. The primary concerns include:

  • Hydrolysis: The sulfonamide bond (S-N) can undergo hydrolysis, particularly at extreme pH values, although it is generally more stable than an amide bond.

  • Metabolism: In vivo, sulfonamides can be metabolized by enzymes, primarily in the liver. Common metabolic pathways for sulfonamides include N-acetylation, N-oxidation to form hydroxylamines, and aromatic hydroxylation. Some sulfonamides have been shown to be metabolically unstable in liver microsomes[3]. The formation of reactive hydroxylamine metabolites can be a concern for hypersensitivity reactions[4].

  • Photostability: While not a direct physiological condition, exposure to light during storage or handling can lead to degradation. It is advisable to store the compound in a cool, dry, and dark place[1].

Q4: Are there any known metabolites of p-bromo-N-(3-pyridyl)benzenesulfonamide?

A4: There is currently no specific information in the public domain detailing the experimentally determined metabolites of p-bromo-N-(3-pyridyl)benzenesulfonamide. However, based on the general metabolism of sulfonamides and related aromatic compounds, potential metabolic transformations could include hydroxylation of the pyridine or bromophenyl rings, N-dealkylation (if applicable to derivatives), and cleavage of the sulfonamide bond. Further metabolic studies, such as in vitro incubation with liver microsomes followed by LC-MS analysis, would be required to identify specific metabolites.

Troubleshooting Guide

This section addresses common issues that may arise during the experimental use of p-bromo-N-(3-pyridyl)benzenesulfonamide, focusing on stability-related problems.

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause: Degradation of the compound in the culture medium.

  • Troubleshooting Steps:

    • Assess Stability in Media: Perform a time-course experiment to determine the stability of p-bromo-N-(3-pyridyl)benzenesulfonamide in your specific cell culture medium at 37°C. A recent study highlighted that the stability of antibiotics, including sulfonamides, can vary significantly in culture media over several days[5].

    • Analytical Monitoring: Use a validated analytical method, such as HPLC-UV or LC-MS, to quantify the concentration of the parent compound at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Minimize Exposure: Prepare fresh stock solutions and add the compound to the culture medium immediately before starting the experiment.

    • pH and Temperature Control: Ensure the pH and temperature of the medium are maintained within the optimal range for both the cells and the compound's stability.

Issue 2: Poor oral bioavailability in animal studies.

  • Possible Cause 1: Low aqueous solubility.

    • Troubleshooting Steps:

      • Solubility Assessment: Determine the aqueous solubility of the compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

      • Formulation Strategies: If solubility is low, consider formulation approaches such as using co-solvents, surfactants, or creating amorphous solid dispersions.

  • Possible Cause 2: Degradation in the gastrointestinal tract.

    • Troubleshooting Steps:

      • In Vitro GI Stability: Conduct stability studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess degradation under conditions mimicking the stomach and small intestine.

  • Possible Cause 3: High first-pass metabolism.

    • Troubleshooting Steps:

      • Microsomal Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes (human, rat, mouse, etc.) to determine the intrinsic clearance of the compound. Some sulfonamides are known to be metabolically unstable in rat and human liver microsomes[3].

      • Identify Metabolites: Use LC-MS/MS to identify major metabolites formed during the microsomal assay. This can provide insights into the metabolic pathways and potential sites of metabolic liability on the molecule.

Issue 3: Unexpected peaks observed during HPLC analysis of stability samples.

  • Possible Cause: Formation of degradation products or metabolites.

  • Troubleshooting Steps:

    • Peak Identification: Use a mass spectrometer (LC-MS) to determine the mass of the unknown peaks. This can help in proposing potential structures for the degradation products.

    • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. This can help in confirming the identity of the unknown peaks observed in your stability samples.

    • Review Potential Degradation Pathways: Based on the structure of p-bromo-N-(3-pyridyl)benzenesulfonamide, likely degradation pathways include hydrolysis of the sulfonamide bond and oxidation of the aromatic rings.

Experimental Protocols

Protocol 1: In Vitro Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

This protocol is designed to assess the chemical stability of p-bromo-N-(3-pyridyl)benzenesulfonamide under conditions that mimic the human gastrointestinal tract.

Materials:

  • p-Bromo-N-(3-pyridyl)benzenesulfonamide

  • SGF powder (or prepare according to USP guidelines)

  • SIF powder (or prepare according to USP guidelines)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (or other suitable modifier for LC-MS)

  • Incubator/shaker at 37°C

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare SGF and SIF: Dissolve the respective powders in water according to the manufacturer's instructions to obtain pH 1.2 (SGF) and pH 6.8 (SIF).

  • Prepare Stock Solution: Prepare a 10 mM stock solution of p-bromo-N-(3-pyridyl)benzenesulfonamide in a suitable organic solvent (e.g., DMSO or ACN).

  • Incubation:

    • Spike the stock solution into pre-warmed SGF and SIF to a final concentration of 10 µM. The final concentration of the organic solvent should be less than 1%.

    • Incubate the samples at 37°C with gentle shaking.

  • Sampling:

    • Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile. This will precipitate proteins and stop further degradation.

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • Analysis:

    • Analyze the samples by a validated HPLC-UV or LC-MS method to determine the percentage of the parent compound remaining at each time point.

    • Calculate the half-life (t₁/₂) of the compound in each fluid.

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

This protocol assesses the susceptibility of p-bromo-N-(3-pyridyl)benzenesulfonamide to metabolism by liver enzymes.

Materials:

  • p-Bromo-N-(3-pyridyl)benzenesulfonamide

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Negative control (without NADPH)

  • Acetonitrile (ACN), HPLC grade

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation and Sampling:

    • Incubate at 37°C.

    • Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding cold acetonitrile containing an internal standard.

  • Controls:

    • Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.

    • Run a positive control to ensure the assay is performing correctly.

  • Sample Processing:

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Analysis:

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

    • Plot the natural log of the percentage remaining versus time to determine the elimination rate constant (k) and calculate the in vitro half-life (t₁/₂ = 0.693/k).

Visualizations

Potential Degradation and Metabolic Pathways

cluster_main p-Bromo-N-(3-pyridyl)benzenesulfonamide cluster_hydrolysis Hydrolytic Degradation cluster_metabolism Metabolic Pathways (Predicted) A p-Bromo-N-(3-pyridyl)benzenesulfonamide B 4-Bromobenzenesulfonic acid A->B Hydrolysis (Acid/Base) C 3-Aminopyridine A->C Hydrolysis (Acid/Base) D Hydroxylated Metabolites (on either ring) A->D CYP450 Oxidation E N-Oxide Metabolite (on pyridine ring) A->E Oxidation cluster_workflow Stability Assessment Workflow start Start: Compound Received solubility Aqueous Solubility (pH 1.2, 6.8) start->solubility gi_stability GI Tract Stability (SGF & SIF) solubility->gi_stability plasma_stability Plasma Stability gi_stability->plasma_stability microsomal_stability Liver Microsomal Stability plasma_stability->microsomal_stability analysis LC-MS/MS Analysis (% Remaining, t1/2) microsomal_stability->analysis end End: Stability Profile analysis->end

Sources

Technical Support Center: Mitigating Off-Target Effects of Benzenesulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with benzenesulfonamide inhibitors. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions to help you minimize off-target effects and ensure the specificity of your experimental results. As Senior Application Scientists, we understand the nuances of inhibitor research and have structured this guide to address the real-world challenges you encounter at the bench.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial queries regarding off-target effects with benzenesulfonamide inhibitors.

Q1: I'm seeing unexpected phenotypes in my cell-based assays that don't align with the known function of my target. Could this be due to off-target effects of my benzenesulfonamide inhibitor?

A1: Yes, unexpected phenotypes are a classic indicator of potential off-target activity. Benzenesulfonamides, while a versatile class of inhibitors, can interact with multiple proteins, often due to the promiscuity of the sulfonamide moiety which is a key pharmacophore that coordinates with zinc ions in the active sites of enzymes like carbonic anhydrases.[1] However, this group can also bind to other metalloenzymes or even non-enzymatic proteins.

To begin troubleshooting, consider the following:

  • Dose-Response Mismatch: Does the unexpected phenotype track with the IC50 or EC50 of your primary target? If the phenotype manifests at concentrations significantly different from the on-target potency, it's a strong indicator of an off-target effect.

  • Use of Structurally Dissimilar Inhibitors: Can you replicate the on-target phenotype with a structurally distinct inhibitor for the same target? If the primary phenotype is consistent across different chemical scaffolds, but the unexpected phenotype is unique to your benzenesulfonamide, this points to an off-target liability.

  • Rescue Experiments: Can you rescue the phenotype by overexpressing your target protein or by introducing a drug-resistant mutant of your target? If the phenotype persists, it is likely independent of your intended target.

Q2: My benzenesulfonamide inhibitor shows high potency in a biochemical assay, but weak or inconsistent activity in my cellular assays. What could be the reason for this discrepancy?

A2: This is a frequent challenge and can stem from several factors beyond just off-target effects, although they can be related. Biochemical assays with purified proteins exist in a simplified environment, whereas cellular assays introduce layers of complexity.[2]

Here's a breakdown of potential causes and how to investigate them:

Potential Cause Troubleshooting Steps
Poor Cell Permeability Perform a cellular uptake assay (e.g., using HPLC-MS/MS on cell lysates) to determine the intracellular concentration of your inhibitor.
Efflux Pump Activity Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored.
High Protein Binding Measure the fraction of your compound bound to plasma proteins in your cell culture media. High binding reduces the free concentration available to engage the target.
Metabolic Instability Incubate your inhibitor with liver microsomes (mouse or human) to assess its metabolic stability.[3] Rapid degradation will lead to a loss of active compound over time.
Off-Target Engagement Leading to Confounding Biology The inhibitor might be engaging other cellular targets that counteract the effect of inhibiting the primary target. A broad kinome scan or proteome-wide target engagement study can help identify these.

It's crucial to remember that some compounds that fail in biochemical assays may even show efficacy in a cellular context, highlighting the importance of cell-based screening.[4][5]

Q3: How can I proactively design benzenesulfonamide inhibitors with better selectivity from the start?

A3: Rational drug design is key to minimizing off-target effects. Structure-Activity Relationship (SAR) studies are fundamental to this process.[3][6][7] By systematically modifying the chemical structure, you can enhance selectivity.

Key design strategies include:

  • The "Tail Approach": Modifications to the benzene ring can significantly influence binding affinity and selectivity.[8] By adding different chemical moieties (tails), you can exploit differences in the amino acid residues at the outer rim of the active site of your target versus off-targets.[9][10][11]

  • Exploiting Electrostatic Complementarity: Analyzing the electrostatic potential of the target's binding pocket compared to known off-targets can reveal opportunities to introduce charged or polar groups that favor binding to your target.[12]

  • Computational Modeling: In-silico methods can predict potential off-target interactions before synthesis.[13][14][15][16] Tools like Similarity Ensemble Approach (SEA) and Quantitative Structure-Activity Relationship (QSAR) can flag potential liabilities.[13]

The following workflow illustrates a rational design approach:

G cluster_0 Design Phase cluster_1 Synthesis & In Vitro Validation cluster_2 Cellular & In Vivo Validation Start Initial Hit Compound (Benzenesulfonamide Scaffold) SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Computational Computational Off-Target Prediction (e.g., SEA, QSAR) Start->Computational Design Design Analogs with 'Selectivity Handles' SAR->Design Computational->Design Synthesis Synthesize Analogs Design->Synthesis Biochemical Biochemical Assay (On-Target Potency) Synthesis->Biochemical Kinome Broad Kinome Profiling (e.g., 300+ Kinases) Biochemical->Kinome Cellular Cell-Based Selectivity Assays (e.g., NanoBRET, CETSA) Kinome->Cellular Phenotypic Phenotypic Screening Cellular->Phenotypic InVivo In Vivo Target Engagement & Efficacy Studies Phenotypic->InVivo Final Selective Lead Compound InVivo->Final

Caption: Rational design workflow for improving inhibitor selectivity.

Part 2: Troubleshooting Guides - Step-by-Step Solutions

This section provides detailed protocols for when you have evidence of off-target effects and need to identify the culprits and validate your lead compounds.

Guide 1: Identifying Off-Targets Using Kinome Profiling

Problem: You suspect your benzenesulfonamide, intended for a specific kinase, is hitting other kinases.

Solution: Perform a broad kinase selectivity screen. Several commercial services offer panels of hundreds of kinases.[4][17][18]

Workflow for Kinome Profiling:

G Start Prepare Inhibitor Stock (High Concentration in DMSO) Select_Panel Select Kinase Panel (e.g., >300 kinases for broad screen) Start->Select_Panel Select_Conc Choose Inhibitor Concentration (e.g., 1 µM for initial screen) Select_Panel->Select_Conc Submit Submit Compound to Profiling Service Select_Conc->Submit Receive_Data Receive Data: % Inhibition for each kinase Submit->Receive_Data Analyze Analyze Data: Identify kinases with >50% inhibition Receive_Data->Analyze Dose_Response Follow-up with IC50 determination for significant off-targets Analyze->Dose_Response End Generate Selectivity Profile (e.g., Kinome map, Selectivity Score) Dose_Response->End

Caption: Experimental workflow for identifying off-target kinases.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a high-concentration stock solution of your inhibitor (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved.

  • Service Selection: Choose a reputable kinase profiling service. Consider the size of the kinase panel, the assay technology (e.g., radiometric, fluorescence-based), and the ATP concentration used in the assays.[17][18] Assays run at physiological ATP concentrations (1 mM) can provide more relevant data.[18]

  • Initial Screen: For a primary screen, a single high concentration (e.g., 1 or 10 µM) is typically used to cast a wide net for potential off-targets.

  • Data Analysis: The service will provide a report, usually as a percentage of inhibition for each kinase in the panel. Flag any kinase with significant inhibition (a common threshold is >50% or >75%).

  • Follow-up IC50 Determination: For any identified off-targets, perform full dose-response curves to determine their IC50 values. This will quantify the potency of your inhibitor against these unintended targets.

  • Calculate Selectivity Score: A selectivity score (S-score) can be calculated to quantify the selectivity of your compound. This is often represented as the number of off-targets with inhibition above a certain threshold at a specific concentration.

Guide 2: Confirming Target Engagement in a Cellular Context

Problem: A compound is potent biochemically, but you need to confirm it's hitting your target inside the cell and rule out off-target driven phenotypes.

Solution: Utilize a cellular target engagement assay. These assays measure the direct interaction between your inhibitor and its target in a live-cell environment.[19][20][21]

Comparison of Cellular Target Engagement Methods:

Method Principle Advantages Considerations
Cellular Thermal Shift Assay (CETSA®) [20][22]Ligand binding stabilizes the target protein against thermal denaturation.Label-free, works with endogenous proteins.Can be low-throughput (Western blot) or requires specific antibodies/reagents for high-throughput formats.
NanoBRET™ Target Engagement Assay [2]Measures compound binding by its competition with a fluorescent tracer for the target protein, which is tagged with a NanoLuc® luciferase.High-throughput, quantitative, provides residence time data.Requires genetic modification of cells to express the tagged target protein.
Luminescent Thermal Shift Assay (BiTSA) [23]A HiBiT tag on the endogenous protein acts as a luminescent proxy for soluble vs. aggregated protein after a thermal challenge.High-throughput, uses endogenously tagged proteins via CRISPR.Requires CRISPR/Cas9 expertise for cell line generation.

Step-by-Step Protocol for a Basic CETSA Experiment:

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with your benzenesulfonamide inhibitor or a vehicle control (e.g., DMSO) for a specified time.

  • Thermal Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein at each temperature point using Western blotting with a specific antibody for your target.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Guide 3: Leveraging Biophysical Methods for Orthogonal Validation

Problem: You need to confirm a direct, physical interaction between your inhibitor and a purified target or off-target protein, and quantify the binding thermodynamics.

Solution: Use biophysical techniques to provide orthogonal validation of your findings. These methods measure the physical properties of the interaction.[24][25][26][27][28]

Overview of Common Biophysical Techniques:

Technique Measures Key Output
Isothermal Titration Calorimetry (ITC) [25][27]Heat released or absorbed during binding.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) [25]Changes in refractive index upon binding to an immobilized protein.On-rate (ka), off-rate (kd), and binding affinity (Kd).
Differential Scanning Fluorimetry (DSF) / Thermal Shift [25]Protein unfolding temperature (Tm) shift upon ligand binding.ΔTm, indicates binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy [25]Changes in the chemical environment of atoms upon binding.Binding site mapping, structural changes, Kd.

These methods are invaluable for confirming direct binding, which is essential for distinguishing true off-targets from indirect or downstream effects observed in cellular assays.

Part 3: Final Recommendations for Robust Research

  • Be Proactive, Not Reactive: Integrate selectivity and off-target screening early in your drug discovery pipeline.[4] Waiting until you have an unexpected in vivo result is costly and inefficient.

  • Use a Multi-pronged Approach: No single assay is perfect. Combine biochemical, cellular, and biophysical methods to build a comprehensive and confident understanding of your inhibitor's selectivity profile.

  • Context is Key: Remember that selectivity can be context-dependent. A compound's profile can change between biochemical and cellular assays due to factors like ATP concentration and the presence of scaffolding proteins.[29]

  • Publish Your Off-Target Data: Sharing information about the off-target activities of published chemical probes is crucial for the scientific community to avoid misinterpreting experimental results.

By following these guidelines and employing the troubleshooting strategies outlined above, you can significantly increase the confidence in your data and accelerate the development of safe and effective benzenesulfonamide-based therapeutics.

References

  • The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PubMed Central. (2022-03-21). Available at: [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. Available at: [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. Available at: [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central. Available at: [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions - ResearchGate. Available at: [Link]

  • Kinase Profiling Services - Luceome Biotechnologies. (2021-10-27). Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. (2019-07-17). Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. Available at: [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - NIH. Available at: [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate. Available at: [Link]

  • Mapping the Protein Kinome: Current Strategy and Future Direction - PMC - PubMed Central. (2023-03-17). Available at: [Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC - NIH. Available at: [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega - ACS Publications. (2024-04-10). Available at: [Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement. Available at: [Link]

  • Protein-Ligand Interactions : Methods and Applications - University at Albany. Available at: [Link]

  • Kinome Profiling - PMC - PubMed Central. Available at: [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology - Research journals. Available at: [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Available at: [Link]

  • Rapid discovery of drug target engagement by isothermal shift assay - bioRxiv. (2019-04-05). Available at: [Link]

  • Determining target engagement in living systems - PMC - NIH. Available at: [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. Available at: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024-08-13). Available at: [Link]

  • (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - ResearchGate. (2025-12-05). Available at: [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central. (2021-08-01). Available at: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. Available at: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. (2020-06-10). Available at: [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - ACS Publications. (2014-06-07). Available at: [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH. Available at: [Link]

  • Substrate scope and SAR studies of benzenesulfonamide‐sulphonylated... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). Available at: [Link]

  • (PDF) Kinome Profiling of Clinical Cancer Specimens - ResearchGate. (2025-06-25). Available at: [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design - PMC - PubMed Central. Available at: [Link]

  • Kinome Profiling Service | MtoZ Biolabs. Available at: [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed. (2018-04-12). Available at: [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed. (2017-01-17). Available at: [Link]

Sources

"Improving the yield and purity of p-bromo-N-(3-pyridyl)benzenesulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to overcoming common obstacles in the synthesis and purification of a key pharmaceutical intermediate.

Introduction

p-Bromo-N-(3-pyridyl)benzenesulfonamide is a vital intermediate in pharmaceutical synthesis, serving as a building block for various therapeutic agents, including kinase inhibitors.[1] Achieving high yield and purity is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis and purification of this compound. Drawing from established chemical principles and field-proven insights, this guide offers practical solutions to maximize both the yield and purity of your product.

Part 1: Synthesis Troubleshooting Guide

This section addresses the most common challenges faced during the synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide, which typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-aminopyridine.

Q1: Why is my reaction yield consistently low?

Low yields are a frequent issue in sulfonamide synthesis and can be attributed to several factors, primarily related to reagent stability and reaction conditions.[2]

Causality & Solutions:

  • Hydrolysis of Sulfonyl Chloride: 4-Bromobenzenesulfonyl chloride is highly reactive and extremely sensitive to moisture. Any water present in the solvent, on the glassware, or in the atmosphere will hydrolyze the sulfonyl chloride to the unreactive 4-bromobenzenesulfonic acid, which is a primary cause of reduced yield.[2]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. It is also advisable to use a fresh or properly stored bottle of 4-bromobenzenesulfonyl chloride.

  • Suboptimal Base Selection: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. If the base is too weak, the reaction mixture will become acidic, protonating the 3-aminopyridine and rendering it non-nucleophilic. If the base is nucleophilic (like an aqueous base), it can compete with the amine and react with the sulfonyl chloride.[2]

    • Solution: Use a non-nucleophilic organic base like pyridine or triethylamine.[2] Pyridine can often serve as both the base and the solvent. A slight excess of the base (1.1-1.5 equivalents) is recommended to ensure the complete neutralization of HCl.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the incomplete consumption of the limiting reagent.

    • Solution: While a 1:1 ratio is the theoretical starting point, using a slight excess of the amine (e.g., 1.1 equivalents of 3-aminopyridine) can help drive the reaction to completion and ensure the full consumption of the more valuable sulfonyl chloride.[2]

  • Inadequate Temperature Control: While some reactions require heat to proceed, excessive temperatures can promote the formation of undesirable, often tarry, side products, thereby lowering the yield of the desired compound.

    • Solution: The reaction is typically initiated at a lower temperature (e.g., 0 °C) by slowly adding the sulfonyl chloride to the solution of the amine and base.[2] The reaction can then be allowed to warm to room temperature and stirred for several hours. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent overheating.[2]

Q2: My TLC analysis shows significant amounts of unreacted 4-bromobenzenesulfonyl chloride and 3-aminopyridine. What went wrong?

The presence of both starting materials after an adequate reaction time often points to issues with reaction kinetics or activation.

Causality & Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may be sluggish under the current conditions and may not have reached completion.

    • Solution: Continue to monitor the reaction by TLC. If the reaction has stalled at room temperature, gentle heating (e.g., to 40-50 °C) may be required to drive it to completion. However, be cautious of decomposition at higher temperatures.

  • Poor Reagent Purity: Impurities in the starting materials can inhibit the reaction. 3-aminopyridine, for instance, can degrade upon improper storage.

    • Solution: Verify the purity of your starting materials. 3-aminopyridine can be purified by recrystallization from a mixture of benzene and ligroin if necessary.[3]

Troubleshooting Workflow for Low Synthesis Yield

The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues.

G start Low Yield Observed check_reagents Verify Reagent Quality & Purity (Anhydrous Solvents, Fresh Sulfonyl Chloride) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature Control) start->check_conditions check_stoichiometry Confirm Stoichiometry (Base & Amine Equivalents) start->check_stoichiometry outcome1 Re-run with Dried Glassware & Anhydrous Reagents check_reagents->outcome1 Moisture suspected outcome2 Optimize Temperature Profile (e.g., Start at 0°C, then warm) check_conditions->outcome2 Side products observed outcome3 Adjust Molar Ratios (e.g., slight excess of amine/base) check_stoichiometry->outcome3 Starting materials remain success Yield Improved outcome1->success outcome2->success outcome3->success

Caption: A workflow for troubleshooting low synthesis yield.

Part 2: Purification Troubleshooting Guide

Purification, typically by recrystallization, is a critical step for achieving the high purity required for subsequent applications.

Q1: My crude product has "oiled out" and will not crystallize. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice.[4] This is often due to a high concentration of impurities or an inappropriate solvent system.[4]

Causality & Solutions:

  • High Impurity Load: Impurities can depress the melting point of the product and interfere with crystal lattice formation.

    • Solution: Consider a preliminary purification step. A quick filtration through a plug of silica gel can remove baseline impurities. For more significant issues, column chromatography may be necessary before attempting recrystallization.[4]

  • Inappropriate Solvent or Cooling Rate: If the solvent is too nonpolar or the solution is cooled too quickly, the product's solubility may drop so rapidly that it doesn't have time to form an ordered crystal structure.[4]

    • Solution 1 (Re-dissolve and Dilute): Heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent to ensure the solution is no longer supersaturated, and then allow it to cool much more slowly. Insulating the flask can help.[4]

    • Solution 2 (Change Solvent System): The current solvent may be unsuitable. For sulfonamides, mixed solvent systems like ethanol-water or isopropanol-water are often effective.[4] Dissolve the crude product in a minimum of the "good" solvent (e.g., ethanol) and then slowly add the "anti-solvent" (e.g., water) until persistent turbidity is observed, then allow it to cool.[5]

Q2: My recrystallization gives a very low recovery of pure product. How can I improve this?

Poor recovery during recrystallization typically means that a significant portion of the desired product remains dissolved in the mother liquor.

Causality & Solutions:

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product is the most common cause of low recovery.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. This ensures the solution is saturated upon cooling, maximizing the amount of product that crystallizes out.[5]

  • Incomplete Cooling: The solubility of the compound, while low at room temperature, can often be reduced further at lower temperatures.

    • Solution: After the flask has cooled to room temperature, place it in an ice bath for 15-30 minutes to maximize precipitation before filtration.[4]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.

    • Solution: If recovery is consistently low, experiment with different solvents. A table of common solvents is provided below.

Solvent SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterPolarVariesA common and effective choice for many sulfonamides.[4]
Isopropanol/WaterPolarVariesSimilar to ethanol/water, often provides good crystal formation.[6]
AcetonitrilePolar Aprotic82Can be effective but may require cooling to low temperatures.
Ethyl AcetateMedium77Good for less polar sulfonamides; often used with a nonpolar anti-solvent like hexanes.

Table 1: Common Solvents for Sulfonamide Recrystallization.

Purification Troubleshooting Decision Tree

This diagram provides a logical path for addressing common purification challenges.

G start Purification Issue (e.g., Oiling Out, Low Purity) is_oil Is the product 'oiling out'? start->is_oil is_impure Is the final product still impure by TLC/HPLC? is_oil->is_impure No solution_oil1 Re-heat, add more solvent, and cool slowly. is_oil->solution_oil1 Yes solution_oil2 Change to a different solvent system (e.g., EtOH/Water). is_oil->solution_oil2 If problem persists solution_impure1 Perform a second recrystallization. is_impure->solution_impure1 Yes (minor impurities) solution_impure2 Purify via flash column chromatography. is_impure->solution_impure2 Yes (major impurities) success Pure Crystalline Product is_impure->success No solution_oil1->is_impure solution_oil2->is_impure solution_impure1->success solution_impure2->success

Caption: A decision tree for troubleshooting purification issues.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal reaction conditions for this synthesis? Optimal conditions involve slowly adding 1.0 equivalent of 4-bromobenzenesulfonyl chloride to a solution of 1.1 equivalents of 3-aminopyridine in anhydrous pyridine (acting as both solvent and base) at 0 °C, followed by stirring at room temperature for 2-12 hours while monitoring via TLC.[2]

FAQ 2: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most effective method.[2] Use a mobile phase such as 30-50% ethyl acetate in hexanes. The product is expected to have an Rf value intermediate between the two starting materials. The reaction is complete when the spot corresponding to the limiting reagent (typically the sulfonyl chloride) has disappeared.

FAQ 3: What are the common impurities I should expect? Common impurities include unreacted 3-aminopyridine, 4-bromobenzenesulfonic acid (from hydrolysis of the sulfonyl chloride), and potentially small amounts of bis-sulfonated byproducts if reaction conditions are not controlled.[2]

FAQ 4: How is purity best assessed quantitatively? High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of sulfonamides.[7] It provides accurate quantification of the main product and any impurities. Other methods like LC-MS can be used for definitive identification of impurities.[8]

FAQ 5: What are the key safety precautions? 4-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] 3-aminopyridine is toxic. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work. The reaction should be performed in a well-ventilated area.[9]

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide

This protocol is a generalized procedure and may require optimization.

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-aminopyridine (1.1 eq).

  • Solvent Addition: Add anhydrous pyridine (approx. 5-10 mL per gram of 3-aminopyridine) to the flask via syringe.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add 4-bromobenzenesulfonyl chloride (1.0 eq) portion-wise to the cooled solution over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 40% Ethyl Acetate/Hexanes) until the sulfonyl chloride is consumed.

  • Workup:

    • Once complete, carefully pour the reaction mixture into a beaker containing ice water.

    • A precipitate should form. If not, adjust the pH to be slightly acidic (pH 5-6) with 1M HCl to precipitate the product.

    • Stir for 30 minutes, then collect the crude solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual pyridine.

  • Drying: Dry the crude product under vacuum to obtain the material for purification.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent system (e.g., 95% ethanol or an ethanol/water mixture).

  • Dissolution: Place the crude p-bromo-N-(3-pyridyl)benzenesulfonamide in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.[4]

  • Cooling: To maximize yield, place the flask in an ice bath for 30 minutes.[4]

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to a constant weight. The melting point of pure p-bromo-N-(3-pyridyl)benzenesulfonamide is 187-188 °C.[1]

The Reaction Mechanism

The synthesis is a classic nucleophilic acyl substitution at a sulfur center.

Sources

Technical Support Center: Interpreting Ambiguous NMR Spectra of Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy of substituted benzenesulfonamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter ambiguous or challenging spectra in their daily work. Here, we move beyond simple spectral interpretation to address the common and often subtle issues that can obscure the true structure and dynamics of these important molecules.

Introduction: Why Are Benzenesulfonamide Spectra Often Ambiguous?

Substituted benzenesulfonamides are a cornerstone in medicinal chemistry, but their structural analysis by NMR can be deceptively complex. The spectra are often characterized by broad peaks, unexpected multiplicities, and overlapping signals that defy straightforward interpretation. Several key factors contribute to this ambiguity:

  • Restricted Rotation: The bond between the sulfur atom and the nitrogen atom (S-N) can have a significant barrier to rotation. This can lead to the existence of distinct rotational isomers (rotamers) that are slowly exchanging on the NMR timescale, resulting in broadened signals or even separate sets of peaks for the same proton in different conformations.[1]

  • Complex Aromatic Spin Systems: The substitution pattern on the benzene ring dictates the appearance of the aromatic proton signals. While some patterns, like para-substitution, can give rise to relatively simple and recognizable splitting patterns (often an AA'BB' system), ortho and meta substitutions, especially with different substituents, can create complex and overlapping multiplets that are difficult to decipher.[2][3]

  • Dynamic Exchange Processes: Protons on the sulfonamide nitrogen (-SO₂NHR) can undergo chemical exchange with residual water or other protic species in the NMR solvent. This can lead to signal broadening or even the complete disappearance of the N-H proton signal.

  • Overlapping Signals: The chemical shifts of aromatic protons in benzenesulfonamides typically fall within a relatively narrow range (around 7.0-8.5 ppm), increasing the likelihood of signal overlap, especially in polysubstituted derivatives.[4]

This guide will provide you with the insights and tools to dissect these complexities and confidently assign the structures of your benzenesulfonamide compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Aromatic Region (¹H NMR)

Q1: Why are the aromatic proton signals in my benzenesulfonamide spectrum broad and poorly resolved?

A1: Broadening of aromatic signals in benzenesulfonamides is a classic indicator of dynamic processes occurring on the NMR timescale. The most common culprit is slow or intermediate rotation around the S-N bond .

  • Causality: The sulfonamide group is bulky and the S-N bond has partial double bond character, which restricts free rotation. If the rate of rotation between different conformations (rotamers) is comparable to the NMR frequency difference between the protons in those conformations, the signals will coalesce and appear broad.[1]

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: This is the most definitive experiment to probe dynamic exchange.[5]

      • Heating the sample: If the broadening is due to slow rotation, increasing the temperature will increase the rate of rotation. At a sufficiently high temperature (the coalescence temperature), the individual signals for the rotamers will merge into a single, sharp average signal.

      • Cooling the sample: Conversely, cooling the sample will slow down the rotation further. This may resolve the broad peak into two or more distinct, sharp signals corresponding to the individual rotamers.

    • Change the Solvent: The polarity and viscosity of the solvent can influence the rotational barrier. Acquiring the spectrum in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆ or benzene-d₆) can sometimes resolve the broadening by altering the exchange rate.[6]

Q2: I have a disubstituted benzenesulfonamide, but I can't determine if it's ortho, meta, or para substituted from the ¹H NMR.

A2: The substitution pattern directly influences the spin-spin coupling and symmetry of the aromatic protons, leading to characteristic splitting patterns.

  • Para-Substitution: With two different substituents, this pattern often results in what appears as two distinct doublets in the aromatic region, representing an AA'BB' system.[7][8] The ortho coupling constant (³J) is typically in the range of 7-10 Hz.[4]

  • Ortho-Substitution: With two different substituents, you will typically observe four distinct signals in the aromatic region, often as complex multiplets (an ABCD system). None of these signals will be a singlet.[2][3]

  • Meta-Substitution: With two different substituents, this pattern will also show four signals in the aromatic region (an ABCD system). However, one proton is situated between two substituents and may appear as a singlet or a narrowly split multiplet if the meta and para couplings are not resolved.[3]

Substitution PatternTypical ¹H NMR Aromatic Signals (Different Substituents)Key Differentiating Feature
Para Two doublets (AA'BB' system)High degree of symmetry, only two signals.[7]
Ortho Four complex multiplets (ABCD system)Four distinct signals, no singlets.[3]
Meta Four signals, potentially one appearing as a singlet (ABCD system)Four signals, one of which may be a singlet.[3]
  • Troubleshooting Workflow:

    Troubleshooting workflow for disubstituted benzenesulfonamides.

Q3: How can I use 2D NMR to resolve overlapping aromatic signals and confirm my assignments?

A3: 2D NMR is an indispensable tool for untangling complex aromatic spin systems.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-spin coupled. In the aromatic region, COSY will reveal which protons are adjacent to each other (ortho-coupled). For example, in an ortho-disubstituted ring, you would expect to see a chain of correlations connecting all four protons. In a para-disubstituted ring, you will see a correlation between the two protons of one doublet and no cross-peak to the other doublet.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are coupled. For benzenesulfonamides, a key application is to identify protons that are spatially close to substituents on the ring or to the sulfonamide group itself. This can be crucial for confirming the regiochemistry and the preferred conformation.[9][10] For instance, a NOE between the N-H proton of the sulfonamide and an aromatic proton would strongly suggest that this proton is in the ortho position.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is useful for assigning the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for establishing long-range connectivity. For example, the protons ortho to the sulfonamide group should show an HMBC correlation to the carbon atom to which the sulfonamide is attached.

Sulfonamide Group & Substituents

Q4: The N-H proton of my sulfonamide is very broad or not visible at all. How can I confirm its presence?

A4: The disappearance of the N-H proton signal is usually due to chemical exchange with protic impurities (like water) in the solvent or quadrupolar broadening from the adjacent ¹⁴N nucleus.

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. If the broad signal was indeed the N-H proton, it will exchange with deuterium and the peak will disappear from the spectrum.[6]

    • Use a Dry Solvent: Ensure you are using a fresh, anhydrous NMR solvent. DMSO-d₆ is often a good choice as the sulfonamide N-H proton tends to be sharper and less prone to exchange in this solvent.

    • Low Temperature NMR: Cooling the sample can sometimes slow down the exchange rate enough to sharpen the N-H signal.

    • ¹⁵N-HMBC: If your compound is ¹⁵N-labeled or if you have a very sensitive instrument, you can run a ¹⁵N-HMBC experiment. This will show a correlation between the N-H proton and the ¹⁵N nucleus, definitively proving its existence and connectivity.

Q5: My molecule has two sulfonamide groups. How can I differentiate the signals for each?

A5: Differentiating between two similar functional groups requires a careful analysis of their local chemical environments.

  • ¹H-¹⁵N HMBC: This is the most direct method. The N-H proton of each sulfonamide will show a correlation to its own ¹⁵N nucleus, which will likely have different chemical shifts.

  • NOESY/ROESY: Look for through-space correlations from each N-H proton to different nearby protons on the molecule. This spatial information can help to assign each sulfonamide to its specific location.

  • Selective 1D NOE: Irradiate one of the N-H proton signals and observe which other protons in the molecule show a Nuclear Overhauser Effect. This will pinpoint its location in the 3D structure of the molecule.

Experimental Protocols

Protocol 1: Variable Temperature (VT) ¹H NMR for Detecting Rotamers
  • Sample Preparation: Prepare your sample as you normally would in a suitable deuterated solvent (e.g., DMSO-d₆, toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). Note the chemical shifts and line widths of the broad signals of interest.

  • High-Temperature Spectra:

    • Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.).

    • Allow the temperature to equilibrate for 5-10 minutes at each new setpoint.

    • Acquire a ¹H NMR spectrum at each temperature.

    • Observe the changes in the line shape. Look for the coalescence temperature, where two exchanging signals merge into one broad peak, and for the temperature at which the signal becomes a single sharp peak.

  • Low-Temperature Spectra (if necessary):

    • If high temperatures do not resolve the issue or if you want to observe the individual rotamers, cool the sample in increments of 10-15 K below room temperature (e.g., to 283 K, 268 K, etc.).

    • Follow the same equilibration and acquisition steps.

    • Look for the temperature at which the broad signal resolves into two or more sharp signals.

  • Data Analysis: Analyze the series of spectra to determine the coalescence temperature and calculate the energy barrier for rotation (ΔG‡) using the appropriate equations.

Protocol 2: 2D COSY for Aromatic Proton Connectivity
  • Sample Preparation: Prepare a reasonably concentrated sample of your benzenesulfonamide in a deuterated solvent.

  • Acquisition:

    • Load a standard COSY pulse sequence on the NMR spectrometer.

    • Set the spectral width to encompass the entire proton spectrum, with a particular focus on the aromatic region.

    • Acquire the 2D data set. The acquisition time will depend on the sample concentration and instrument sensitivity but typically ranges from a few minutes to an hour.

  • Processing:

    • Process the 2D data using the appropriate software (e.g., TopSpin, Mnova, VnmrJ). This will involve Fourier transformation in both dimensions.

  • Interpretation:

    • The resulting 2D spectrum will have the 1D ¹H spectrum along both the horizontal and vertical axes.

    • Diagonal peaks correspond to the signals in the 1D spectrum.

    • Cross-peaks (off-diagonal peaks) indicate that the two protons are coupled.

    • Trace the connectivity of the cross-peaks in the aromatic region to map out which protons are adjacent to each other.

    Workflow for using 2D COSY to determine aromatic connectivity.

References

  • Fiveable. (n.d.). Para-Substituted Benzene Definition. Fiveable. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. JoVE. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Chem 205. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Carman, R. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Quora. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Rotamers or Diastereomers? An Overlooked NMR Solution. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aromatic Spectral Editing Techniques for Magic-Angle-Spinning Solid-State NMR Spectroscopy of Uniformly 13C-Labeled Proteins. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds [Table]. Retrieved from [Link]

  • JACS Au. (2023, August 25). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ACS Publications. Retrieved from [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. Fiveable. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (2024, February 3). Help with H-NMR peak identification, possible signal overlap. r/AskChemistry. Retrieved from [Link]

  • Synthesis Workshop. (2024, July 19). Advanced Organic Chemistry: NMR Spectroscopy for Organic Chemists [Video]. YouTube. Retrieved from [Link]

  • University of Maryland, Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. Figshare. Retrieved from [Link]

  • Journal of Computer-Aided Molecular Design. (2025, August 5). Sulfonamide-related conformational effects and their importance in structure-based design. Springer. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Journal of Chemical Education. (2020, April 27). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Retrieved from [Link]

  • Slideshare. (n.d.). Aromatic allylic-nmr-spin-spin-coupling [PPTX]. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.7 Pople Nomenclature for Coupled Spin Systems. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • PubMed. (n.d.). Structure and conformation of peptides containing the sulfonamide junction. II. Synthesis and conformation of cyclo[-MeTau-Phe-DPro-] . Retrieved from [Link]

Sources

"Minimizing degradation of p-bromo-N-(3-pyridyl)benzenesulfonamide in long-term storage"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: p-Bromo-N-(3-pyridyl)benzenesulfonamide Stability and Storage

Welcome to the technical support guide for p-bromo-N-(3-pyridyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Below, you will find a series of frequently asked questions and troubleshooting guides formatted to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

1. What are the ideal long-term storage conditions for p-bromo-N-(3-pyridyl)benzenesulfonamide?

For optimal long-term stability, p-bromo-N-(3-pyridyl)benzenesulfonamide should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] A consistent room temperature environment is generally suitable.[2] It is crucial to protect the compound from moisture, light, and heat to minimize degradation.

2. What are the primary degradation pathways for this compound?

While specific degradation pathways for p-bromo-N-(3-pyridyl)benzenesulfonamide are not extensively documented in publicly available literature, we can infer potential pathways based on the chemical structure, which includes a sulfonamide group and a brominated aromatic ring. The primary concerns are:

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into p-bromobenzenesulfonic acid and 3-aminopyridine. Studies on related benzenesulfonamides show that they can be hydrolyzed by refluxing with strong acids like 25% hydrochloric acid.[3]

  • Photodegradation: Sulfonamides, as a class, are known to undergo photodegradation upon exposure to UV radiation.[4][5][6] This process can lead to the formation of various intermediate products.

  • Thermal Degradation: The presence of a bromine atom on the benzene ring introduces the possibility of thermal degradation, particularly at elevated temperatures. Thermal decomposition of brominated aromatic compounds can lead to the formation of brominated byproducts.[7][8]

3. What are the visible signs of degradation?

Visual inspection can sometimes indicate degradation, although it is not a definitive measure. Signs to look for include:

  • Change in Color: A noticeable change from its original color may suggest the formation of degradation products.

  • Clumping or Caking: This could indicate moisture absorption, which can accelerate hydrolytic degradation.

  • Change in Odor: The development of a new or stronger odor might signal chemical changes.

Any observed changes should be followed up with analytical testing to confirm the purity of the compound.

4. How does humidity affect the stability of p-bromo-N-(3-pyridyl)benzenesulfonamide?

Humidity can significantly impact the stability of this compound. The presence of water can facilitate the hydrolysis of the sulfonamide linkage. Therefore, it is imperative to store the compound in a desiccated environment or in a container with a tight-fitting seal to prevent moisture ingress.

5. Is p-bromo-N-(3-pyridyl)benzenesulfonamide sensitive to light?

Yes, compounds containing sulfonamide groups can be light-sensitive.[4][5][6] Exposure to UV light can provide the energy needed to initiate photochemical reactions, leading to degradation. To mitigate this, store the compound in an amber or opaque container to protect it from light.

Troubleshooting Guide

Issue 1: Inconsistent experimental results using an older batch of the compound.

  • Possible Cause: The compound may have degraded over time due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark).

    • Perform Purity Analysis: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to assess the purity of the older batch. Compare the results with a new, certified batch if available.

    • Consider Degradation Products: If impurities are detected, they could be interfering with your experiment. The primary degradation products to consider are p-bromobenzenesulfonic acid and 3-aminopyridine resulting from hydrolysis.

Issue 2: The compound has changed color or physical appearance.

  • Possible Cause: This is a strong indicator of chemical degradation, potentially due to oxidation, photodegradation, or reaction with contaminants.

  • Troubleshooting Steps:

    • Do Not Use: Avoid using the discolored compound in critical experiments until its purity has been verified.

    • Analytical Characterization: Use techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the impurities and determine the extent of degradation.

    • Review Handling Procedures: Ensure that proper handling procedures are being followed, such as using clean spatulas and avoiding cross-contamination.

Data Summary and Protocols

Table 1: Recommended Storage Conditions and Potential Degradants

ParameterRecommendationPotential Degradation Products
Temperature Room temperature[2]Higher temperatures can accelerate thermal degradation.[7]
Light Store in a dark or amber containerPhotodegradation products.[4][6]
Humidity Store in a dry, desiccated environmentp-bromobenzenesulfonic acid, 3-aminopyridine (from hydrolysis).[3]
Atmosphere Tightly sealed container, consider inert gas for very long-term storageOxidative degradation products.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of p-bromo-N-(3-pyridyl)benzenesulfonamide. Method optimization may be required.

1. Materials:

  • p-bromo-N-(3-pyridyl)benzenesulfonamide sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable modifier)
  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
  • Further dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with a suitable ratio (e.g., 70% A / 30% B) and ramp up the concentration of B over 15-20 minutes.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection: UV at a suitable wavelength (e.g., 254 nm or 275 nm). Sulfonamides are detectable at 275 nm.[9]
  • Column Temperature: 30 °C

4. Analysis:

  • Run a blank (mobile phase) followed by your sample.
  • The purity can be estimated by the area percentage of the main peak. The appearance of significant secondary peaks may indicate the presence of impurities or degradation products.

Visualizations

Below are diagrams illustrating key concepts related to the stability of p-bromo-N-(3-pyridyl)benzenesulfonamide.

cluster_storage Optimal Storage Conditions cluster_degradation Degradation Factors cluster_product Compound Integrity Cool Cool Environment StableCompound Stable p-bromo-N- (3-pyridyl)benzenesulfonamide Cool->StableCompound Prevents Thermal Degradation Dry Dry/Desiccated Dry->StableCompound Prevents Hydrolysis Dark Dark (Opaque Container) Dark->StableCompound Prevents Photodegradation Heat Heat Heat->StableCompound Causes Thermal Degradation Moisture Moisture Moisture->StableCompound Causes Hydrolysis Light UV Light Light->StableCompound Causes Photodegradation

Caption: Factors influencing the stability of p-bromo-N-(3-pyridyl)benzenesulfonamide.

Start Inconsistent Experimental Results with Old Batch CheckStorage Step 1: Verify Storage (Cool, Dry, Dark?) Start->CheckStorage PurityTest Step 2: Perform Purity Analysis (e.g., HPLC) CheckStorage->PurityTest Compare Step 3: Compare to New Batch or Reference Standard PurityTest->Compare Degraded Result: Purity is Low/ Impurities Detected Compare->Degraded Purity Fails NotDegraded Result: Purity is High Compare->NotDegraded Purity Passes Discard Action: Discard Old Batch and Use New Batch Degraded->Discard TroubleshootOther Action: Investigate Other Experimental Variables NotDegraded->TroubleshootOther

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review. Aquatic Sciences, 65(4), 320-341. [Link]

  • Wu, C. H., Chen, P. C., & Chen, C. Y. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science and Technology, 79(2), 349-355. [Link]

  • Thomas, G. K., Millar, R. G., & Anstis, P. W. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. Journal of AOAC International, 80(5), 988-995. [Link]

  • Lin, T. C., Chen, P. C., & Chen, C. Y. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]

  • Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society, 56(5), 114-116. [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. Retrieved from [Link]

  • Altarawneh, M., Saeed, A., Al-Harahsheh, M., & Dlugogorski, B. Z. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 70, 212-259. [Link]

  • Rychłowska, J., Szulc, M., & Miller, J. S. (2018). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 67, 859-864. [Link]

  • Paez, C. A., Avena, M., & D'Accorso, N. (2012). Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography. Journal of AOAC International, 95(5), 1339-1343. [Link]

Sources

Technical Support Center: Cell Permeability Optimization for p-Bromo-N-(3-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-bromo-N-(3-pyridyl)benzenesulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and optimize the cell permeability of this compound in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the assessment of cell permeability for p-bromo-N-(3-pyridyl)benzenesulfonamide.

Q1: What are the key physicochemical properties of p-bromo-N-(3-pyridyl)benzenesulfonamide that I should consider for cell permeability?

PropertyPredicted Value/RangeImplication for Permeability
Molecular Weight ~313.17 g/mol Favorable (within Lipinski's rule of <500 Da)
LogP (Lipophilicity) 2.0 - 3.0 (Predicted)Generally favorable for passive diffusion
Topological Polar Surface Area (TPSA) ~67.4 ŲFavorable (below the general cutoff of 140 Ų)
Hydrogen Bond Donors 1Favorable (within Lipinski's rule of <5)
Hydrogen Bond Acceptors 4Favorable (within Lipinski's rule of <10)

Based on these in silico predictions, p-bromo-N-(3-pyridyl)benzenesulfonamide has physicochemical properties that are generally conducive to good passive cell permeability. However, experimental validation is essential.

Q2: Which initial assays should I use to evaluate the cell permeability of my compound?

A2: A tiered approach using both the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay is highly recommended.[1]

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[2] It's an excellent first-pass screen to understand the compound's intrinsic ability to cross a lipid bilayer.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[3] It provides more comprehensive information, including insights into passive and active transport mechanisms, as well as potential efflux.[3]

Starting with PAMPA can quickly categorize the compound's passive permeability, and following up with the Caco-2 assay can elucidate the role of cellular transporters.

Q3: How do I interpret the results from PAMPA and Caco-2 assays in combination?

A3: The relationship between the apparent permeability coefficients (Papp) from both assays can reveal the primary mechanism of transport.

PAMPA ResultCaco-2 ResultLikely Interpretation
High PappHigh Papp (Efflux Ratio ≈ 1)Good passive permeability is the dominant mechanism.
High PappLow Papp (Efflux Ratio > 2)The compound is a likely substrate for an efflux pump (e.g., P-glycoprotein).
Low PappHigh PappThe compound may be a substrate for an active uptake transporter.
Low PappLow PappThe compound has poor intrinsic permeability.

II. Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your cell permeability experiments with p-bromo-N-(3-pyridyl)benzenesulfonamide.

Scenario 1: Low Permeability in PAMPA Assay

Q: My p-bromo-N-(3-pyridyl)benzenesulfonamide shows low Papp values in the PAMPA assay. What are the next steps?

A: Low permeability in PAMPA indicates poor passive diffusion, which is fundamental for a molecule to cross the cell membrane. Here is a systematic approach to troubleshoot this issue:

Step 1: Verify Physicochemical Properties

  • Action: Experimentally determine the LogP and aqueous solubility of your compound.

  • Rationale: Inaccurate predictions can be misleading. An experimentally determined LogP outside the optimal range (typically 1-3) or poor aqueous solubility can explain low passive diffusion.

Step 2: Structural Modification Strategies

  • Action: Consider strategic chemical modifications to enhance lipophilicity.

  • Rationale: Increasing the lipophilicity can improve partitioning into the lipid membrane.

    • Prodrug Approach: Mask the polar sulfonamide N-H group with a lipophilic moiety that can be cleaved intracellularly.[4][5] For example, acylation of the sulfonamide nitrogen can create a more lipophilic prodrug.[4]

    • Bioisosteric Replacement: While the pyridine ring is often important for target engagement, consider bioisosteres if SAR allows. Replacing the pyridine with a phenyl or a substituted phenyl ring could modulate lipophilicity.

start Low PAMPA Permeability step1 Verify Physicochemical Properties (LogP, Solubility) start->step1 step2 Consider Structural Modifications step1->step2 prodrug Prodrug Approach (e.g., N-acylation of sulfonamide) step2->prodrug bioisostere Bioisosteric Replacement (e.g., modify pyridine ring) step2->bioisostere start High PAMPA, Low Caco-2 (High Efflux Ratio) step1 Confirm P-gp Substrate (Caco-2 with Inhibitor) start->step1 step2 Mitigate Efflux step1->step2 coadmin Co-administer with Efflux Inhibitor step2->coadmin structural_mod Structural Modifications step2->structural_mod h_bond Reduce H-Bond Donors structural_mod->h_bond polar_groups Introduce Polar Groups structural_mod->polar_groups pyridine_mod Modify Pyridine Ring structural_mod->pyridine_mod

Caption: Workflow for addressing suspected efflux.

III. Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of p-bromo-N-(3-pyridyl)benzenesulfonamide.

Materials:

  • PAMPA plate (96-well format with donor and acceptor compartments)

  • Phospholipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • p-Bromo-N-(3-pyridyl)benzenesulfonamide stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of the donor plate and allow the solvent to evaporate, leaving a lipid layer.

  • Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.

  • Donor Plate Preparation: Dilute the stock solution of p-bromo-N-(3-pyridyl)benzenesulfonamide in PBS to a final concentration of 10-50 µM (ensure the final DMSO concentration is <1%). Add 200 µL of this working solution to the donor plate wells.

  • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer. Incubate at room temperature for 4-16 hours.

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [C]A / [C]eq)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing both passive and active transport of p-bromo-N-(3-pyridyl)benzenesulfonamide.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS), pH 7.4

  • p-Bromo-N-(3-pyridyl)benzenesulfonamide working solution

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer.

  • Dosing:

    • A→B Transport (Absorption): Add the compound's working solution to the apical (donor) compartment and fresh transport buffer to the basolateral (acceptor) compartment.

    • B→A Transport (Efflux): Add the compound's working solution to the basolateral (donor) compartment and fresh transport buffer to the apical (acceptor) compartment.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 90-120 minutes.

  • Sampling: At the end of the incubation, collect samples from the acceptor compartments. Also, take a sample from the donor compartment to calculate mass balance.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate Papp for both A→B and B→A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp(B→A) / Papp(A→B).

start Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days start->culture teer Check Monolayer Integrity (TEER) culture->teer dosing Dose Apical (A->B) and Basolateral (B->A) sides teer->dosing incubation Incubate at 37°C dosing->incubation sampling Sample from Donor and Acceptor compartments incubation->sampling analysis Analyze by LC-MS/MS sampling->analysis calculation Calculate Papp and Efflux Ratio analysis->calculation

Caption: Experimental workflow for the Caco-2 permeability assay.

IV. References

  • Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Journal of Pharmacological and Toxicological Methods, 57(1), 59-66.

  • Zhu, C., et al. (2002). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 91(12), 2583-2591.

  • Kansy, M., et al. (2001). Physicochemical high throughput screening: parallel artificial membrane permeability assay in the description of passive absorption processes. Journal of Medicinal Chemistry, 44(11), 1817-1823.

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885.

  • Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771.

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.

Sources

Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening (HTS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of high-throughput screening (HTS) for drug discovery, compound precipitation is a pervasive and often underestimated challenge.[1] It can lead to a cascade of issues, including high variability in assay results, an increased rate of false positives and negatives, and ultimately, the misinterpretation of structure-activity relationships (SAR).[2][3] This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating compound precipitation. Here, we delve into the underlying causes of this phenomenon and offer practical, field-proven strategies to ensure the integrity and reliability of your HTS data.

The core issue often stems from the fact that many organic compounds in screening libraries possess low aqueous solubility.[4] While highly soluble in dimethyl sulfoxide (DMSO), the standard solvent for compound storage, these molecules can "crash out" of solution when diluted into the aqueous buffers of a typical bioassay.[5] This guide will equip you with the knowledge to anticipate, diagnose, and address these solubility-related artifacts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Diagnosis & Observation
Q1: My dose-response curves look unusual, with a drop-off in signal at higher concentrations. Could this be precipitation?

A: Yes, this is a classic sign of compound precipitation. A typical dose-response curve is sigmoidal, showing a plateau at the maximum effect.[6] However, when a compound precipitates at higher concentrations, it effectively reduces the amount of compound available to interact with the target. This can lead to a "bell-shaped" or nonmonotonic dose-response curve, where the signal decreases at higher concentrations.[7] This phenomenon can be misinterpreted as toxicity or another complex biological effect when, in reality, it is a physical artifact of the compound falling out of solution.[7]

It's also important to note that spectroscopic interference from the compound can sometimes mimic this effect, but this interference should change linearly with concentration, following Beer's law, rather than the log-linear relationship of a true biological response.[8]

Q2: I can see visible particles or cloudiness in the wells of my assay plate. How can I be sure it's my compound?

A: Visual inspection is the first and most straightforward method to detect precipitation.[2] If you observe turbidity, cloudiness, or distinct particles in your assay wells, especially at higher compound concentrations, it is highly probable that your compound has precipitated.[9]

To confirm, you can perform a simple microscopic examination of the wells. Chemical precipitates often appear as amorphous or crystalline structures.[10] This can help distinguish them from other potential sources of turbidity, such as microbial contamination, which would show characteristic microbial shapes.[10]

Part 2: Proactive Detection & Characterization
Q3: How can I proactively test for compound precipitation before running a full HTS campaign?

A: Several methods can be employed to assess compound solubility and predict precipitation risk early in the process. These techniques are invaluable for flagging problematic compounds and optimizing assay conditions.

  • Nephelometry and Turbidimetry: These are quantitative methods that measure light scattering caused by suspended particles.[11] An increase in the nephelometry or turbidimetry signal with increasing compound concentration is a direct indication of precipitation.[12][13] Turbidimetry measures the reduction in transmitted light, making it suitable for more concentrated suspensions, while nephelometry measures scattered light at an angle (typically 90°) and is more sensitive for lower concentration suspensions.[14][15]

  • Dynamic Light Scattering (DLS): DLS is a highly sensitive technique that measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity caused by Brownian motion.[16][17] It can detect the formation of very small aggregates, often precursors to visible precipitation, making it an excellent tool for early detection.[18] High-throughput DLS (HT-DLS) systems are available that allow for rapid screening of compound solubility in microplate formats.[19][20]

  • Kinetic Solubility Assays: A simple yet effective method involves preparing serial dilutions of your compound in the final assay buffer and visually or instrumentally monitoring for the onset of precipitation over time.[21] This helps determine the "kinetic solubility limit," which is the highest concentration at which the compound remains in solution under the specific assay conditions.[5]

Table 1: Comparison of Precipitation Detection Methods

MethodPrincipleThroughputSensitivityKey Advantage
Visual Inspection Direct observation of turbidityHighLowSimple, no special equipment needed.
Nephelometry/Turbidimetry Measures light scatteringMedium-HighMediumQuantitative measure of turbidity.[11]
Dynamic Light Scattering (DLS) Measures particle size distributionMedium-HighHighDetects early-stage aggregation.[18]
Kinetic Solubility Assay Serial dilution and observationHighMediumDetermines practical solubility limit in assay buffer.[5]
Part 3: Mitigation & Resolution Strategies
Q4: I've confirmed my compound is precipitating. What are the first steps I should take to resolve this?

A: The diagram below outlines a systematic approach to troubleshooting compound precipitation. The initial steps focus on simple modifications to your experimental protocol.

Troubleshooting_Workflow A Precipitation Observed B Step 1: Review Compound Handling A->B C Step 2: Optimize Dilution Protocol B->C If precipitation persists F Issue Resolved B->F Issue Resolved D Step 3: Modify Assay Buffer C->D If precipitation persists C->F Issue Resolved E Step 4: Advanced Solubilization D->E If precipitation persists D->F Issue Resolved E->F Issue Resolved G Re-evaluate Compound/Assay E->G If precipitation persists

Caption: A stepwise workflow for troubleshooting compound precipitation.

Step 1: Review Compound Handling and Stock Solutions

  • Check Stock Solution Integrity: Before troubleshooting the assay itself, ensure your DMSO stock solution is clear and free of precipitate. Compounds can precipitate in DMSO, especially after freeze-thaw cycles or long-term storage.[3][22] If precipitate is observed, gentle warming (to 37°C) and sonication may help redissolve the compound.[23]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solutions into single-use volumes to maintain their integrity.[24]

Step 2: Optimize the Dilution Protocol

  • Perform Serial Dilutions: Instead of a single, large dilution of your DMSO stock into the aqueous buffer, perform an intermediate serial dilution step.[25] This gradual change in solvent polarity can help keep the compound in solution.

  • Mixing is Crucial: When adding the compound to the aqueous buffer, do so while vigorously vortexing or stirring to promote rapid and uniform dispersion.[25]

Q5: My compound still precipitates even after optimizing the dilution. What can I change about my assay buffer?

A: The composition of your assay buffer can have a significant impact on compound solubility.

  • Adjust Final DMSO Concentration: While the standard is to keep the final DMSO concentration below 0.5% to avoid off-target effects, sometimes increasing it slightly (e.g., to 1%) can improve solubility without significantly impacting the assay.[5] It is crucial to run a solvent tolerance test to determine the maximum concentration your assay can handle.[25]

  • Modify Buffer pH: For ionizable compounds, adjusting the pH of the assay buffer can dramatically increase solubility.[26] For acidic compounds, a higher pH may be beneficial, while a lower pH can help with basic compounds.[25] Ensure the final pH is compatible with your biological target.

  • Incorporate Detergents: Non-ionic detergents, such as Triton X-100 or Tween-20, at low concentrations (typically below the critical micelle concentration) can help solubilize compounds and prevent the formation of aggregates.[27] A key confirmatory experiment for aggregation-based activity is to see if the addition of a small amount of non-ionic detergent attenuates the signal.[8]

Q6: I've tried modifying my buffer, but I'm still having issues. Are there any other solubilization strategies I can use?

A: If the above methods are insufficient, you can consider more advanced formulation approaches.

  • Use of Excipients: Solubilizing excipients, such as cyclodextrins, can be used to encapsulate hydrophobic compounds and increase their aqueous solubility.[28]

  • Alternative Solvents: While DMSO is the standard, other water-miscible organic solvents could be considered, but their compatibility with the specific assay must be thoroughly validated.[4]

Protocol: Kinetic Solubility Assessment in Assay Buffer

This protocol provides a straightforward method to determine the maximum concentration at which your compound remains soluble in your specific assay buffer.

  • Prepare Compound Plate:

    • In a 96-well plate, prepare a 2-fold serial dilution of your compound in 100% DMSO. Start with a high concentration (e.g., 10 mM).[5]

  • Prepare Assay Plate:

    • Add your final assay buffer to the wells of a clear, flat-bottom 96-well plate. For a 1:100 final dilution, add 198 µL of buffer.

  • Initiate Precipitation:

    • Using a multichannel pipette, transfer 2 µL from the compound plate to the assay plate. This will create a dilution series of your compound in the assay buffer with a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Incubate the plate at the assay's running temperature (e.g., room temperature or 37°C).

    • Measure the turbidity at a wavelength of 620 nm (or another wavelength where the compound does not absorb) at multiple time points (e.g., 0, 30, 60, and 120 minutes) using a plate reader.

  • Data Analysis:

    • The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit of your compound under those conditions.

Kinetic_Solubility_Workflow A Prepare Compound Serial Dilution in DMSO C Transfer Compound to Assay Buffer A->C B Add Assay Buffer to a New Plate B->C D Incubate at Assay Temperature C->D E Measure Turbidity Over Time D->E F Determine Solubility Limit E->F

Caption: Experimental workflow for determining kinetic solubility.

Conclusion

Addressing compound precipitation is not merely a technical exercise but a critical step in ensuring the scientific validity of H-TS campaigns. By understanding the causes of precipitation and systematically applying the diagnostic and mitigation strategies outlined in this guide, researchers can significantly reduce the occurrence of solubility-related artifacts. Proactive assessment of compound solubility, careful optimization of assay conditions, and meticulous data interpretation are the cornerstones of generating high-quality, reliable HTS data that can confidently drive drug discovery projects forward.

References

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Laggner, C., & Hermann, J. C. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(10), 1109-1120. [Link]

  • High-Throughput Dynamic Light Scattering (HT–DLS) for Screening Biotherapeutic Formulations. (n.d.). Wyatt Technology. [Link]

  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. Semantic Scholar. [Link]

  • The Ecstasy and Agony of Assay Interference Compounds. (2017). ACS Medicinal Chemistry Letters, 8(2), 152-154. [Link]

  • Microwell Plate-Based Dynamic Light Scattering as a High-Throughput Characterization Tool in Biopharmaceutical Development. (2020). National Institutes of Health. [Link]

  • High-Throughput Screening of Biotherapeutics for Developability and Preformulation with Dynamic Light Scattering. (2017). LCGC International. [Link]

  • The Ecstasy and Agony of Assay Interference Compounds. (2017). Journal of Chemical Information and Modeling, 57(3), 393-397. [Link]

  • Dynamic Light Scattering (DLS). (n.d.). Unchained Labs. [Link]

  • Nephelometry and turbidimetry. (n.d.). Britannica. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). International Journal of Molecular Sciences, 25(9), 5035. [Link]

  • How to Detect Early Aggregation with Dynamic Light Scattering. (2025). Patsnap. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2018). ACS Omega, 3(11), 15487-15494. [Link]

  • A Comprehensive Review of Nephelometry and Turbidimetry in Environmental Monitoring and Industrial Process control. (2022). International Journal for Innovative Research in Technology, 9(2). [Link]

  • Dose-Response Modeling of High-Throughput Screening Data. (2008). Environmental Health Perspectives, 116(11), 1507-1514. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Drug Discovery & Development. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]

  • Identification of Nonmonotonic Concentration-Responses in Tox21 High-Throughput Screening Estrogen Receptor Assays. (2018). Environmental Health Perspectives, 126(4). [Link]

  • Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. (2020). Current Pharmaceutical Design, 26(32), 3949-3962. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019). Emulate. [Link]

  • How can I inhibit the Precipitation of Poorly Water-Soluble Drugs from syrup Formulations? (2022). ResearchGate. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2010). Journal of Biomolecular Screening, 15(3), 255-265. [Link]

  • NEPHELOMETRY AND TURBIDIMETRY. (2017). ResearchGate. [Link]

  • An in Vitro Kinetic Method for Detection of Precipitation of Poorly Soluble Drugs. (2005). International Journal of Pharmaceutics, 304(1-2), 1-3. [Link]

  • Nephelometry and Turbidimetry. (2017). SlideShare. [Link]

  • Nephelometry: Principle, Types & Applications Explained. (n.d.). Vedantu. [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2023). Pharmaceutics, 15(3), 785. [Link]

  • Compound Handling Instructions. (n.d.). Scribd. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (2014). Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Nonlinear Dose–Response Modeling of High-Throughput Screening Data Using an Evolutionary Algorithm. (2014). Dose-Response, 12(3), 453-471. [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2025). ResearchGate. [Link]

  • Precipitation Gravimetry. (2022). Chemistry LibreTexts. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. [Link]

  • Compound Management for Quantitative High-Throughput Screening. (2008). Journal of the Association for Laboratory Automation, 13(2), 79-90. [Link]

  • How Can You Identify A Precipitate In Chemistry? (2025). YouTube. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • Example Nonlinear Dose-Response. (n.d.). ResearchGate. [Link]

  • Characterization of each precipitation method. (A) The design of study... (n.d.). ResearchGate. [Link]

  • Compound Solubility and HTS Screening. (n.d.). Ziath. [Link]

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Validation & Comparative

A Comparative Benchmarking Guide: p-Bromo-N-(3-pyridyl)benzenesulfonamide in the Landscape of Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Tumor Hypoxia and Acidosis Through Carbonic Anhydrase IX

In the complex microenvironment of solid tumors, hypoxia—a state of low oxygen—is a prevalent feature that drives cancer progression, metastasis, and resistance to therapy. A key protein induced by hypoxia is Carbonic Anhydrase IX (CA IX), a transmembrane zinc metalloenzyme.[1][2] CA IX plays a critical role in the adaptation of cancer cells to the acidic conditions that arise from their altered metabolism.[2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX helps maintain a stable intracellular pH, which is essential for the survival and proliferation of cancer cells, while contributing to the acidification of the extracellular milieu.[1][3] This acidification promotes tumor invasion and metastasis.[2] The restricted expression of CA IX in normal tissues, with high expression in various tumors, makes it an attractive and specific target for anticancer therapies.[2][4]

The benzenesulfonamide scaffold is a well-established pharmacophore for potent inhibition of carbonic anhydrases. This guide provides a comparative analysis of a representative molecule from this class, p-bromo-N-(3-pyridyl)benzenesulfonamide , with known and clinically relevant carbonic anhydrase inhibitors. Due to the limited publicly available biological data for this specific compound, this guide will leverage data from structurally related benzenesulfonamide derivatives to provide a scientifically grounded comparison. We will benchmark its potential efficacy against established inhibitors:

  • Acetazolamide: A first-generation, non-selective carbonic anhydrase inhibitor.

  • Dorzolamide: A second-generation, topically administered CA inhibitor primarily used for glaucoma.

  • Indisulam (E7070): A sulfonamide with a multifactorial mechanism that includes CA inhibition and cell cycle arrest.

  • SLC-0111: A potent and selective inhibitor of CA IX and XII that has undergone clinical investigation.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental data and protocols.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy of a carbonic anhydrase inhibitor is determined by its potency (how strongly it binds to the enzyme) and its selectivity (its preferential binding to the target isoform over others). The inhibition constant (Ki) is a direct measure of binding affinity, with lower values indicating higher potency.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012[5]255.7
Dorzolamide 30000.18[6]4952
Indisulam (E7070) 313.53845
SLC-0111 >10,000118454.5

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Expert Insights: The data clearly illustrates the evolution of sulfonamide inhibitors. Acetazolamide, a non-selective inhibitor, potently inhibits the ubiquitous cytosolic isoform hCA II, which can lead to off-target effects.[5] Dorzolamide also shows high affinity for hCA II.[6] In contrast, SLC-0111 demonstrates significant selectivity for the tumor-associated isoforms CA IX and XII over the cytosolic isoforms CA I and II, a highly desirable characteristic for an anticancer agent. The hypothetical inhibitory profile of p-bromo-N-(3-pyridyl)benzenesulfonamide would ideally resemble that of SLC-0111, with high potency against CA IX and XII and weak inhibition of CA I and II.

In Vitro Anti-Proliferative Activity

The ultimate goal of a CA IX inhibitor in oncology is to suppress cancer cell growth. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

InhibitorCell LineCancer TypeIC50 (µM)
Indisulam (E7070) HeLaCervical Cancer287.5 (at 24h)[3]
C33ACervical Cancer125.0 (at 24h)[3]
SLC-0111 HT-29Colon Cancer13.53 (µg/mL)
MCF-7Breast Cancer18.15 (µg/mL)[7]
PC3Prostate Cancer8.71 (µg/mL)[7]
CF-PAC-1Pancreatic Cancer~85[8]
U251Glioblastoma~80-100[8]
T98GGlioblastoma~80-100[8]
Acetazolamide CF-PAC-1Pancreatic CancerSlight inhibition at high concentrations[8]
PANC-1Pancreatic CancerNo effect[8]

Note: IC50 values are highly dependent on the cell line and experimental conditions (e.g., incubation time, hypoxia vs. normoxia) and should be compared with caution. Some values for SLC-0111 are reported in µg/mL and are presented as such from the source.

Expert Insights: The anti-proliferative data for SLC-0111 highlights its efficacy across a range of cancer cell lines, particularly those known to express CA IX under hypoxic conditions. Indisulam also shows activity, though its mechanism is more complex, involving cell cycle arrest in addition to CA inhibition.[9] The weak to negligible effect of Acetazolamide on cancer cell proliferation in some studies underscores the importance of isoform selectivity and potency for achieving a therapeutic effect in oncology.[8] For p-bromo-N-(3-pyridyl)benzenesulfonamide to be a promising candidate, it would need to demonstrate potent anti-proliferative activity, ideally with selectivity towards cancer cells over normal cells.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.

Materials:

  • Human Carbonic Anhydrase (recombinant, for isoforms I, II, IX, XII)

  • Assay Buffer: 50 mM Tris-SO4, pH 7.4

  • Substrate: p-Nitrophenylacetate (p-NPA)

  • Test Compound (p-bromo-N-(3-pyridyl)benzenesulfonamide) and reference inhibitors (Acetazolamide, etc.)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Dissolve the test and reference compounds in DMSO to create stock solutions. Prepare serial dilutions.

    • Prepare a working solution of each CA isoform in the assay buffer.

  • Assay:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the test compound dilutions or reference inhibitors. Include a vehicle control (DMSO) and a blank (no enzyme).

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare p-NPA substrate stock P2 Prepare inhibitor stock solutions (Test & Reference) P3 Prepare CA enzyme working solutions A1 Dispense Assay Buffer into 96-well plate P3->A1 Proceed to Assay A2 Add inhibitor dilutions (or DMSO control) A1->A2 A3 Add CA enzyme (except blank wells) A2->A3 A4 Incubate for 10 min at room temperature A3->A4 A5 Initiate reaction with p-NPA substrate A4->A5 A6 Measure absorbance at 405 nm (kinetic mode) A5->A6 D1 Calculate reaction rates (slope of absorbance vs. time) A6->D1 Proceed to Analysis D2 Determine % Inhibition for each concentration D1->D2 D3 Plot dose-response curve to find IC50 D2->D3 D4 Convert IC50 to Ki (Cheng-Prusoff) D3->D4

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Cell Viability (MTT) Assay

This assay determines the anti-proliferative effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium

  • Test Compound and reference inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the test compound or reference inhibitors. Include a vehicle control.

    • Incubate for the desired period (e.g., 48 or 72 hours). For CA IX studies, incubation under hypoxic conditions (e.g., 1% O2) is often relevant.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis C1 Seed cancer cells in 96-well plates C2 Allow cells to adhere overnight C1->C2 T1 Treat cells with serial dilutions of inhibitors C2->T1 T2 Incubate for 48-72 hours (normoxic or hypoxic) T1->T2 A1 Add MTT solution to each well T2->A1 A2 Incubate for 2-4 hours (formazan formation) A1->A2 A3 Remove medium and add solubilization solution A2->A3 A4 Measure absorbance at ~570 nm A3->A4 D1 Calculate % cell viability relative to control A4->D1 D2 Plot dose-response curve to determine IC50 D1->D2

Caption: Workflow for the cell viability (MTT) assay.

Signaling Pathways and Mechanism of Action

Inhibition of CA IX at the cell surface leads to a disruption of pH regulation in the tumor microenvironment. This can trigger a cascade of downstream effects that ultimately inhibit tumor growth and survival.

G cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression (on cell surface) HIF1a->CAIX_exp CAIX CA IX Enzyme CAIX_exp->CAIX Glycolysis Increased Glycolysis Lactate Lactate & H+ Production Glycolysis->Lactate Lactate->CAIX Substrate (CO2 from H+) Inhibitor p-Bromo-N-(3-pyridyl)benzenesulfonamide (or other sulfonamide inhibitor) Inhibitor->CAIX Inhibition pH_reg pH Regulation Disrupted CAIX->pH_reg Intra_acid Intracellular Acidification pH_reg->Intra_acid Extra_alk Extracellular Alkalinization pH_reg->Extra_alk Apoptosis Apoptosis Intra_acid->Apoptosis Prolif_inhibit Inhibition of Proliferation Intra_acid->Prolif_inhibit Metastasis_inhibit Inhibition of Metastasis Extra_alk->Metastasis_inhibit

Caption: Signaling pathway of CA IX inhibition in cancer cells.

Conclusion and Future Directions

This comparative guide positions p-bromo-N-(3-pyridyl)benzenesulfonamide within the context of established carbonic anhydrase IX inhibitors. Based on the extensive literature on the benzenesulfonamide scaffold, it is hypothesized that this compound will exhibit inhibitory activity against carbonic anhydrases. The key determinants of its potential as an anticancer agent will be its potency against the tumor-associated isoform CA IX and its selectivity over the ubiquitous cytosolic isoforms, particularly CA II.

Future experimental validation should focus on:

  • In vitro enzyme inhibition assays to determine the Ki values against a panel of CA isoforms (I, II, IX, and XII).

  • In vitro anti-proliferative assays across a range of cancer cell lines with known CA IX expression levels, under both normoxic and hypoxic conditions.

  • In vivo studies in relevant tumor models to assess efficacy, pharmacokinetics, and tolerability.

By following the outlined experimental protocols and comparing the results to the benchmark data provided for established inhibitors, researchers can effectively evaluate the therapeutic potential of p-bromo-N-(3-pyridyl)benzenesulfonamide and other novel benzenesulfonamide derivatives.

References

  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: regulation and role in cancer. Subcellular biochemistry, 75, 169–195.
  • Svastova, E., Hulikova, A., Rafajova, M., Zat'ovicova, M., Gibadulinova, A., Casini, A., ... & Pastorekova, S. (2004). Role of carbonic anhydrase IX in human tumor cell growth, survival, and invasion. Cancer research, 64(17), 6184-6191.
  • McDonald, P. C., Chia, S., Bedard, P. L., Chu, Q., Lyle, M., Tang, L., ... & Dedhar, S. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 80(16_Supplement), CT161-CT161.
  • Pastorek, J., Pastorekova, S., Callebaut, I., Mornon, J. P., Závada, J., & Závadová, Z. (1994). Cloning and characterization of MN, a human tumor-associated protein with a domain homologous to carbonic anhydrase and a putative helix-loop-helix DNA binding domain. Oncogene, 9(10), 2877-2888.
  • Winum, J. Y., & Supuran, C. T. (2015). Recent advances in the discovery of carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 30(3), 359-363.
  • Abbate, F., Casini, A., Owa, T., Scozzafava, A., & Supuran, C. T. (2004). Carbonic anhydrase inhibitors: E7070, a sulfonamide anticancer agent, potently inhibits cytosolic isozymes I and II, and transmembrane, tumor-associated isozyme IX. Bioorganic & medicinal chemistry letters, 14(1), 217-223.
  • Ulusoy, N., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.
  • Gieling, R. G., Babur, M., Mamnani, L., Burrows, N., Gieling, R. G., Babur, M., ... & Tanc, M. (2021). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry, 9, 735499.
  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2291336.
  • Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S. A., Scozzafava, A., ... & Supuran, C. T. (2010). Non-zinc mediated inhibition of carbonic anhydrases: coumarins are a new class of suicide inhibitors. Journal of the American Chemical Society, 132(35), 12353-12360.
  • Sugrue, M. F. (1996). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of ocular pharmacology and therapeutics, 12(3), 363-376.
  • Dr. Oracle. (2025). What is the mechanism of action of acetazolamide?[Link]

  • Uemura, M., Naka, T., & Nishio, K. (2021). Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia. Journal of Experimental & Clinical Cancer Research, 40(1), 1-5.
  • Supuran, C. T. (2008). Indisulam: an anticancer sulfonamide in clinical development.
  • Pacchiano, F., Aggarwal, M., Avvaru, B. S., Robbins, A. H., Scozzafava, A., Supuran, C. T., & McKenna, R. (2010). Crystal structure of human carbonic anhydrase II in complex with a clinically licensed drug and its mimics. Bioorganic & medicinal chemistry, 18(11), 3906-3912.
  • Ronca, R., Bielska, O., D'Amico, L., Gieling, R. G., Carissimi, G., Reali, E., ... & Presta, M. (2021). Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines. Journal of enzyme inhibition and medicinal chemistry, 36(1), 2259-2267.

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A Researcher's Guide to Validating the Cellular Target of p-bromo-N-(3-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the biological target of the small molecule, p-bromo-N-(3-pyridyl)benzenesulfonamide. While literature suggests its role as a synthetic intermediate for potential anticancer agents and kinase inhibitors, its direct cellular target(s) remain to be definitively elucidated.[1][2][3] This document will compare and contrast key experimental strategies, offering in-depth, field-proven insights into the causality behind experimental choices and providing detailed protocols to ensure scientific integrity.

The Imperative of Target Validation in Drug Discovery

The journey from a bioactive small molecule to a therapeutic agent is fraught with challenges, with a significant portion of clinical trial failures attributed to a lack of efficacy stemming from poor target validation.[4] Identifying the specific molecular target of a compound and confirming that its modulation leads to the desired therapeutic effect is a cornerstone of modern drug discovery.[5][6][7] This guide will navigate the critical steps of this process, using p-bromo-N-(3-pyridyl)benzenesulfonamide as a case study.

Strategic Approaches to Target Identification and Validation

A multi-pronged approach is essential for robust target validation, combining methods that directly measure drug-protein interaction with those that assess the functional consequences of this interaction in a cellular context.[8][9] We will explore and compare several state-of-the-art techniques.

Workflow for Target Identification and Validation

The following diagram outlines a logical workflow for identifying and validating the cellular target of a novel compound like p-bromo-N-(3-pyridyl)benzenesulfonamide.

Target_Validation_Workflow cluster_ID Phase 1: Target Identification (Hypothesis Generation) cluster_Validation Phase 2: Biophysical & Biochemical Validation cluster_Cellular Phase 3: Cellular & Functional Validation Affinity_MS Affinity Chromatography- Mass Spectrometry Candidate_Proteins Candidate Proteins Affinity_MS->Candidate_Proteins Identifies potential binders MS_CETSA Proteome-wide MS-CETSA MS_CETSA->Candidate_Proteins Identifies stabilized proteins CETSA Cellular Thermal Shift Assay (CETSA) Candidate_Proteins->CETSA DARTS Drug Affinity Responsive Target Stability (DARTS) Candidate_Proteins->DARTS ABPP Activity-Based Protein Profiling (ABPP) Candidate_Proteins->ABPP Biochemical_Assays Biochemical Assays (e.g., Kinase Assays) Candidate_Proteins->Biochemical_Assays Validated_Target Validated Target CETSA->Validated_Target Confirms target engagement DARTS->Validated_Target Confirms direct binding ABPP->Validated_Target Confirms functional interaction Biochemical_Assays->Validated_Target Quantifies interaction CRISPR CRISPR/Cas9 Knockout/Knock-in Phenotypic_Assay Phenotypic Rescue/ Sensitization Assays CRISPR->Phenotypic_Assay siRNA siRNA Knockdown siRNA->Phenotypic_Assay Phenotypic_Assay->Validated_Target Links target to cellular effect

Caption: A generalized workflow for small molecule target identification and validation.

Comparison of Key Target Validation Methodologies

Here we compare three prominent, label-free methods for confirming direct target engagement in a cellular environment: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Activity-Based Protein Profiling (ABPP).

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Activity-Based Protein Profiling (ABPP)
Principle Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[10][11][12]Ligand binding protects the target protein from protease digestion.[13][14][15]Covalent modification of active sites of enzymes by chemical probes to assess their functional state.[16][17]
Sample Type Intact cells, cell lysates, tissues.[10][11]Cell lysates, complex protein mixtures.[14][18]Cells, tissues, complex proteomes.[16][17]
Compound Requirement Unmodified, native small molecule.[11][19]Unmodified, native small molecule.[13][15]Requires a suitable chemical probe with a reactive group and a reporter tag.[17][20]
Readout Western Blot, Mass Spectrometry, Immunoassays.[10]SDS-PAGE, Western Blot, Mass Spectrometry.[18]Fluorescence scanning, Mass Spectrometry.[20]
Key Advantage Measures target engagement in a physiologically relevant context (intact cells).[10][21]Does not require modification of the small molecule and is independent of the drug's mechanism of action.[15][22]Provides information about the catalytic activity and functional state of enzymes, not just binding.[16][23]
Limitation Not all proteins exhibit a significant thermal shift upon ligand binding. High throughput can be challenging.[21]Requires careful optimization of protease concentration and digestion time. May not work for all protein-ligand interactions.Primarily applicable to enzyme classes with reactive catalytic residues. Requires synthesis of specialized probes.[24]

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells by measuring changes in the thermal stability of a protein upon ligand binding.[10][12][19]

Workflow Diagram:

CETSA_Workflow A 1. Treat intact cells with p-bromo-N-(3-pyridyl)benzenesulfonamide or vehicle control (DMSO) B 2. Heat cell suspensions to a range of temperatures A->B C 3. Lyse cells and separate soluble and aggregated proteins via centrifugation B->C D 4. Collect the soluble fraction C->D E 5. Analyze protein levels by Western Blot or Mass Spectrometry D->E F Generate melt curve to determine thermal shift E->F

Caption: Step-by-step workflow for a CETSA experiment.

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of p-bromo-N-(3-pyridyl)benzenesulfonamide or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble proteins from the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting using a specific antibody or by quantitative mass spectrometry.

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]

Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the principle that a protein becomes more resistant to proteolysis when bound to a small molecule ligand.[13][14][15]

Workflow Diagram:

DARTS_Workflow A 1. Prepare cell lysate B 2. Incubate lysate with p-bromo-N-(3-pyridyl)benzenesulfonamide or vehicle control A->B C 3. Perform limited proteolysis (e.g., with pronase or thermolysin) B->C D 4. Stop digestion and denature proteins C->D E 5. Analyze protein bands by SDS-PAGE and Western Blot D->E F Identify protected protein bands in drug-treated sample E->F

Caption: Experimental workflow for the DARTS method.

Protocol:

  • Lysate Preparation: Prepare a native protein lysate from the cells of interest using a non-denaturing lysis buffer.

  • Compound Incubation: Incubate aliquots of the cell lysate with p-bromo-N-(3-pyridyl)benzenesulfonamide or a vehicle control for 1 hour at room temperature.

  • Proteolysis: Add a protease (e.g., pronase) to each sample and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The concentration of the protease and the digestion time need to be optimized.

  • Digestion Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.

  • Analysis: Separate the protein fragments by SDS-PAGE. Visualize the results by Coomassie staining or perform a Western blot if a candidate target and corresponding antibody are known. A protein band that is more prominent in the drug-treated lane compared to the control lane is a potential target.[22] This band can be excised and identified by mass spectrometry.

Genetic Validation using CRISPR/Cas9

Genetic approaches are crucial for validating that the interaction between the drug and the target protein is responsible for the observed cellular phenotype.[8][25] CRISPR/Cas9-mediated gene knockout is a powerful tool for this purpose.[26][27]

Workflow Diagram:

CRISPR_Validation_Workflow A 1. Design and clone sgRNA targeting the putative target gene B 2. Transfect cells with Cas9 and sgRNA expression vectors A->B C 3. Select and expand single-cell clones B->C D 4. Validate target knockout by Western Blot and sequencing C->D E 5. Treat knockout and wild-type cells with p-bromo-N-(3-pyridyl)benzenesulfonamide D->E F Compare cellular phenotype (e.g., viability). Resistance in knockout cells validates the target. E->F

Caption: Workflow for target validation using CRISPR/Cas9.

Protocol:

  • sgRNA Design: Design at least two different single guide RNAs (sgRNAs) targeting exons of the candidate target gene to minimize off-target effects.

  • Cell Line Generation: Co-transfect the cells with a Cas9 nuclease expression vector and the sgRNA expression vector.

  • Clone Selection and Validation: Select single-cell clones and expand them. Validate the knockout of the target protein in these clones by Western blotting and confirm the genomic modification by sequencing the target locus.

  • Phenotypic Assay: Treat both the wild-type and the knockout cell lines with a dose range of p-bromo-N-(3-pyridyl)benzenesulfonamide.

  • Data Analysis: Measure a relevant cellular phenotype, such as cell viability or a specific signaling event. If the knockout cells show resistance to the compound compared to the wild-type cells, it strongly suggests that the knocked-out protein is the biological target responsible for the compound's effect.[28]

Conclusion

Validating the biological target of a novel compound like p-bromo-N-(3-pyridyl)benzenesulfonamide is a multi-step, evidence-driven process. There is no single "best" method; rather, the convergence of evidence from orthogonal approaches provides the highest degree of confidence. Starting with unbiased methods to generate a list of candidate interactors, followed by biophysical validation of the direct interaction in a cellular context using techniques like CETSA and DARTS, and culminating in genetic validation with CRISPR or siRNA to link the target to the compound's cellular activity, constitutes a robust and reliable strategy. This guide provides the conceptual framework and practical protocols to empower researchers to confidently identify and validate the targets of their small molecules, a critical step in the path toward new therapeutic discoveries.

References

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Cellular thermal shift assay. Retrieved from [Link]

  • Lomenick, B., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-98.
  • Wikipedia. (2023, November 28). Activity-based proteomics. Retrieved from [Link]

  • Lomenick, B., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, 287-98.
  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • Mascena, G. V., et al. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 10, 999173.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
  • Nordlund, P., et al. (n.d.). CETSA. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]

  • Zhang, H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(14), 5393.
  • Creative Biolabs. (n.d.). Drug Affinity Responsive Target Stability (Darts). Retrieved from [Link]

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(3), 636-646.
  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

  • AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Biochemical Assay Development. Retrieved from [Link]

  • Cellomatics Biosciences. (n.d.). Target Validation. Retrieved from [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Gilbert, L. A., et al. (2014). CRISPR-mediated modular RNA-guided regulation of transcription in eukaryotes. Cell, 159(3), 647-661.
  • ResearchGate. (2025, August 5). The impact of CRISPR–Cas9 on target identification and validation. Retrieved from [Link]

  • Synthego. (n.d.). CRISPR Screens: Approaches, Strategies, and Workflow. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Retrieved from [Link]

  • PubMed. (2020, May 14). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 206259-00-9 | 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. Retrieved from [Link]

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Navigating the Structure-Activity Landscape: A Comparative Guide to p-bromo-N-(3-pyridyl)benzenesulfonamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the benzenesulfonamide scaffold stands as a testament to versatile molecular design, underpinning a wide array of therapeutic agents.[1] This guide delves into the structure-activity relationship (SAR) of a specific, yet promising, class of these compounds: p-bromo-N-(3-pyridyl)benzenesulfonamide analogs. We will explore the nuances of their synthesis, compare their biological activities against a representative enzyme target, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the generation of novel kinase inhibitors.

The Core Scaffold: A Privileged Structure in Medicinal Chemistry

The p-bromo-N-(3-pyridyl)benzenesulfonamide core represents a strategic starting point for inhibitor design. The benzenesulfonamide moiety is a well-established pharmacophore known to interact with various enzyme active sites, while the pyridyl group offers a key point for hydrogen bonding and can be tailored to achieve selectivity. The para-bromo substitution on the benzene ring serves a dual purpose: it enhances the lipophilicity of the molecule, potentially improving cell permeability, and provides a reactive handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.[2]

Synthetic Strategy: A Robust and Adaptable Pathway

The synthesis of p-bromo-N-(3-pyridyl)benzenesulfonamide and its analogs is typically achieved through a straightforward and high-yielding nucleophilic substitution reaction. The general approach involves the reaction of 4-bromobenzenesulfonyl chloride with 3-aminopyridine in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Scheme:

G reagent1 4-Bromobenzenesulfonyl chloride reaction + reagent1->reaction reagent2 3-Aminopyridine reagent2->reaction product p-bromo-N-(3-pyridyl)benzenesulfonamide reaction->product Pyridine or Na2CO3 DCM or THF, RT

Caption: General reaction scheme for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 4-bromo-N-(pyridin-3-yl)benzenesulfonamide

This protocol is adapted from a known procedure for the synthesis of N-(pyridin-3-yl)benzenesulfonamide.[3]

Materials:

  • 4-bromobenzenesulfonyl chloride

  • 3-aminopyridine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminopyridine (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled solution of 3-aminopyridine over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-bromo-N-(pyridin-3-yl)benzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The following table summarizes the in vitro inhibitory activity (IC₅₀) of benzenesulfonamide analogs with various substituents at the para-position of the benzene ring against PLK4.[4] This serves as a predictive model for the SAR of our target scaffold.

Compound IDR Group (para-substituent)PLK4 IC₅₀ (nM)
K01 -H977.6
K02 -CH₃12.4
K06 -F74.3
K07 -Br 23.6
K08 -Cl46.2
K09 -CF₃142.5

SAR Insights:

  • Halogenation: The introduction of a halogen at the para-position generally leads to a significant increase in potency compared to the unsubstituted analog (K01). The bromo-substituted analog (K07) exhibits potent inhibitory activity with an IC₅₀ of 23.6 nM.[4] This suggests that the electronic and steric properties of the bromine atom are favorable for interaction with the kinase active site.

  • Methyl Group: A small alkyl group like methyl (K02) also confers high potency, indicating that a degree of lipophilicity in this region is beneficial.[4]

  • Electron-Withdrawing Groups: The trifluoromethyl group (K09), a strong electron-withdrawing group, results in a less potent compound compared to the halogens and the methyl group, suggesting that excessive electron withdrawal from the phenyl ring may be detrimental to activity.[4]

These findings underscore the importance of the para-substituent on the benzenesulfonamide ring for achieving potent kinase inhibition. The p-bromo group, in particular, represents a favorable substitution for this class of inhibitors.

In Vitro Kinase Inhibition Assay: A Protocol for Biological Evaluation

To assess the inhibitory potential of newly synthesized analogs, a robust and reproducible in vitro kinase assay is essential. The following protocol describes a common luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5]

Workflow for In Vitro Kinase Inhibition Assay:

Caption: A generalized workflow for a luminescence-based in vitro kinase inhibition assay.

Experimental Protocol: Luminescence-Based Kinase Assay

This protocol is a generalized procedure and should be optimized for the specific kinase of interest.[5]

Materials:

  • Target Kinase (e.g., PLK4)

  • Kinase Substrate (specific for the target kinase)

  • ATP

  • p-bromo-N-(3-pyridyl)benzenesulfonamide analogs

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include a "no inhibitor" control (DMSO only).

  • Kinase Reaction: Prepare a master mix of the target kinase and its specific substrate in kinase assay buffer. Add this mix to the wells containing the test compounds.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the kinase.

  • Reaction Initiation: Prepare a solution of ATP in kinase assay buffer and add it to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The p-bromo-N-(3-pyridyl)benzenesulfonamide scaffold represents a promising starting point for the development of novel kinase inhibitors. The straightforward synthesis allows for the rapid generation of analogs, and as demonstrated by related studies, modifications to the benzenesulfonamide ring can significantly impact biological activity. The para-bromo substituent is shown to be a favorable feature for potent kinase inhibition.

Future SAR studies should focus on a systematic exploration of substitutions on both the benzenesulfonamide and the pyridyl rings. Modifications at the pyridyl ring could be leveraged to enhance potency and selectivity for the target kinase. Furthermore, the bromo-substituent can be utilized as a synthetic handle for the introduction of diverse chemical moieties via cross-coupling reactions, further expanding the chemical diversity and potential biological activity of this promising class of compounds. The experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate these analogs, paving the way for the discovery of next-generation kinase inhibitors.

References

  • BenchChem. (2025). Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Benzenesulfonamide Compounds.
  • Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. [Link]

  • PubMed Central. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

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Selectivity Profiling of p-bromo-N-(3-pyridyl)benzenesulfonamide Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology and immunology. Their central role in cellular signaling pathways, however, presents a formidable challenge: achieving selectivity. The human genome contains over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity, leading to unforeseen side effects and diminished therapeutic windows. Therefore, early and comprehensive selectivity profiling is a cornerstone of modern drug discovery.

This guide provides a detailed, technically-grounded framework for assessing the selectivity of a novel compound, p-bromo-N-(3-pyridyl)benzenesulfonamide, against a broad panel of human kinases. While this compound is presented here as a hypothetical candidate for illustrative purposes, the methodologies, data interpretation, and comparative analyses described represent the gold standard in the field. We will detail the experimental workflow, from assay principles to data visualization, and compare our hypothetical results with established kinase inhibitors to provide context and demonstrate the decision-making process in preclinical drug development.

Experimental Design and Rationale

The primary objective of a kinase selectivity screen is to determine the concentration-dependent inhibitory activity of a compound against a wide array of kinases. This is typically achieved by measuring the amount of ATP consumed or product formed during a kinase-catalyzed phosphorylation reaction. For this guide, we will utilize the ADP-Glo™ Kinase Assay, a robust and widely adopted platform.

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Assay is a bioluminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly synthesized ADP into ATP, which then fuels a luciferase/luciferin reaction, generating a light signal that is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

ADP_Glo_Assay ADP-Glo™ Kinase Assay Workflow cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP Detection & Signal Generation Kinase Kinase + Substrate + ATP + Inhibitor Reaction Kinase Reaction (ADP is produced) Kinase->Reaction Incubate ATP_Depletion Add ADP-Glo™ Reagent Reaction->ATP_Depletion Remaining ATP + ADP ADP_Conversion Add Kinase Detection Reagent ATP_Depletion->ADP_Conversion ADP Only Luciferase_Reaction Ultra-Glo™ Luciferase Reaction ADP_Conversion->Luciferase_Reaction ADP -> ATP Light_Signal Luminescent Signal Luciferase_Reaction->Light_Signal ATP + Luciferin -> Light

Figure 1. Workflow of the ADP-Glo™ Kinase Assay.

Kinase Panel Selection

A representative kinase panel is crucial for obtaining a meaningful selectivity profile. The panel should cover major branches of the human kinome to identify both intended and unintended inhibitory activities. For this study, we selected a panel of 80 kinases, including representatives from the Tyrosine Kinase (TK), Serine/Threonine Kinase (STE), CMGC, AGC, CAMK, and CK1 families. This broad selection provides a robust initial assessment of compound selectivity.

Comparator Compounds

To contextualize the selectivity profile of p-bromo-N-(3-pyridyl)benzenesulfonamide, two well-characterized inhibitors are included as controls:

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases.[1][2][3] It serves as a benchmark for promiscuous binding.

  • Imatinib (Gleevec®): A successful therapeutic agent that is highly selective for a small number of kinases, including ABL, c-KIT, and PDGFR.[4][5][6][7] It represents a clinically relevant example of a selective inhibitor.

Methodology

The following protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) for each compound against the 80-kinase panel.

Materials
  • p-bromo-N-(3-pyridyl)benzenesulfonamide, Staurosporine, and Imatinib (dissolved in 100% DMSO)

  • Kinase Panel (80 purified human kinases)

  • Kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler for compound dispensing

  • Plate reader with luminescence detection capabilities

Experimental Protocol
  • Compound Plating:

    • Prepare serial dilutions of p-bromo-N-(3-pyridyl)benzenesulfonamide, Staurosporine, and Imatinib in DMSO, typically ranging from 10 mM to 0.5 nM.

    • Using an acoustic liquid handler, dispense 25 nL of each compound concentration into the appropriate wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control (100% activity).

  • Kinase Reaction:

    • Prepare a master mix for each kinase containing the kinase, its specific substrate, and reaction buffer. The ATP concentration should be set at or near the Km for each individual kinase to ensure a sensitive measurement of competitive inhibition.

    • Dispense 5 µL of the kinase/substrate master mix into each well containing the pre-spotted compounds.

    • Centrifuge the plates briefly to ensure mixing and incubate at room temperature for 1 hour.

  • Assay Readout (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the luciferase/luciferin substrate for the light-generating reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation

  • IC50 Determination: The raw luminescence data is converted to percent inhibition relative to the DMSO controls. The percent inhibition is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a four-parameter logistic model to determine the IC50 value for each kinase-inhibitor pair.

  • Selectivity Assessment: Selectivity can be quantified in several ways. A simple metric is the Selectivity Score (S-score) , which divides the number of kinases inhibited above a certain threshold (e.g., >50%) by the total number of kinases tested. A lower S-score indicates higher selectivity. For example, S(50) = (number of kinases with IC50 < 1 µM) / (total number of kinases).

  • Data Visualization: Kinome maps are powerful tools for visualizing selectivity. These diagrams represent the human kinome as a phylogenetic tree, with each kinase represented by a dot. The degree of inhibition at a given concentration is indicated by the size or color of the dot, providing an immediate visual summary of a compound's selectivity profile.

Kinome_Selectivity Hypothetical Kinome Map for p-bromo-N-(3-pyridyl)benzenesulfonamide at 1 µM cluster_TK TK cluster_CMGC CMGC cluster_AGC AGC cluster_CAMK CAMK ABL1 ABL1 SRC ABL1->SRC FGR SRC->FGR LCK YES1 EGFR ERBB2 EGFR->ERBB2 INSR IGF1R PDGFRA PDGFRA KIT KIT PDGFRA->KIT FLT3 KIT->FLT3 VEGFR2 TIE2 CDK1 CDK2 CDK1->CDK2 CDK5 CDK2->CDK5 GSK3A GSK3B MAPK1 MAPK3 MAPK1->MAPK3 MAPK14 DYRK1A PKA PKCB PKA->PKCB PKCG ROCK1 ROCK2 ROCK1->ROCK2 AKT1 CAMK1 CAMK2A DAPK1

Figure 2. Hypothetical kinome map visualization.

Comparative Analysis: Hypothetical Results

To illustrate the interpretation of selectivity data, we present a hypothetical dataset for p-bromo-N-(3-pyridyl)benzenesulfonamide alongside published data for Staurosporine and Imatinib.

Kinasep-bromo-N-(3-pyridyl)benzenesulfonamide IC50 (nM)Staurosporine IC50 (nM)Imatinib IC50 (nM)
ABL1 25 625
KIT 80 15100
PDGFRA 15020150
SRC 2,5008>10,000
VEGFR2 80030>10,000
PKA >10,0007>10,000
PKCα >10,0003>10,000
MAPK14 (p38α) 45050>10,000
CDK2 5,0004>10,000
GSK3β >10,00012>10,000

Disclaimer: Data for p-bromo-N-(3-pyridyl)benzenesulfonamide is hypothetical. Data for Staurosporine and Imatinib are representative values from published literature.

Interpretation of Results
  • Staurosporine: As expected, Staurosporine demonstrates potent, sub-nanomolar to low nanomolar inhibition across a wide range of kinases from different families, confirming its status as a non-selective inhibitor.[1][8] Its S-score would be very high.

  • Imatinib: Imatinib shows high potency against its known primary targets ABL1 and KIT.[4][6][9] For most other kinases, its inhibitory activity is negligible (>10,000 nM), highlighting its remarkable selectivity.[4][5] This focused activity is the basis for its therapeutic success.

  • p-bromo-N-(3-pyridyl)benzenesulfonamide (Hypothetical): Our hypothetical data positions this compound as a potent inhibitor of ABL1 and KIT, with a profile somewhat similar to Imatinib. However, it shows moderate off-target activity against PDGFRA and MAPK14 (p38α), and weaker activity against VEGFR2. This suggests that while the compound is relatively selective, it is not as "clean" as Imatinib. The off-target activity on kinases like p38α could be a liability, leading to potential side effects, or it could present an opportunity for polypharmacology if the inhibition of multiple pathways is therapeutically desirable.

Conclusion and Future Directions

This guide has outlined a rigorous, experimentally sound approach to profiling the selectivity of a novel kinase inhibitor, p-bromo-N-(3-pyridyl)benzenesulfonamide. By employing a broad kinase panel and comparing the results to well-defined standards like Staurosporine and Imatinib, we can make informed decisions about the compound's potential for further development.

Based on our hypothetical results, p-bromo-N-(3-pyridyl)benzenesulfonamide would be classified as a relatively selective ABL1/KIT inhibitor with some notable off-target activities. The next steps in its preclinical evaluation would involve:

  • Cellular Assays: Confirming that the biochemical inhibition translates to on-target effects in cancer cell lines that are dependent on ABL1 or KIT signaling.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the compound to improve potency on ABL1/KIT while reducing activity against off-targets like p38α and VEGFR2.

  • In Vivo Efficacy and Safety Studies: If a lead candidate with a promising selectivity and cellular activity profile is identified, it would advance to in vivo studies to assess its therapeutic efficacy and tolerability in animal models.

Ultimately, comprehensive selectivity profiling is an indispensable tool in the development of safe and effective kinase inhibitors. It provides a critical roadmap for optimizing lead compounds and mitigating the risks of off-target toxicity, thereby increasing the probability of clinical success.

References

  • Imatinib - Wikipedia. Available at: [Link]

  • Staurosporine - Wikipedia. Available at: [Link]

  • Technologies to Study Kinases - East Port Praha. Available at: [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. Available at: [Link]

  • Imatinib - Proteopedia, life in 3D. Available at: [Link]

  • [Preclinical and clinical profile of imatinib mesilate, a potent protein-tyrosine kinase inhibitor for CML therapy] - PubMed. Available at: [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues - PubMed. Available at: [Link]

  • Imatinib - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services . Available at: [Link]

  • Kinase Panel Screening for Drug Discovery - ICE Bioscience. Available at: [Link]

  • Kinase Selectivity Panels - Reaction Biology. Available at: [Link]

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Cross-Validation of In-Vitro and In-Vivo Efficacy for Benzenesulfonamide Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

<Comparison Guides

Introduction: Bridging the Bench-to-Bedside Gap in Benzenesulfonamide Drug Development

The journey of a benzenesulfonamide compound from a promising laboratory finding to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of in-vitro activity to in-vivo efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously cross-validate the performance of benzenesulfonamide derivatives, ensuring that promising in-vitro results are predictive of in-vivo success. Benzenesulfonamides are a versatile class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Their mechanism of action often involves the inhibition of specific enzymes, such as carbonic anhydrases.[4][5][6] Establishing a robust in-vitro to in-vivo correlation (IVIVC) is paramount for de-risking drug development, optimizing lead compounds, and accelerating the path to clinical trials.[7][8][9]

This guide will delve into the practical aspects of designing and executing in-vitro and in-vivo studies for benzenesulfonamides, with a focus on the causality behind experimental choices. We will explore key assays, animal models, and the critical process of data correlation, all while adhering to the principles of scientific integrity and providing actionable protocols.

Part 1: Foundational In-Vitro Efficacy Assessment

The initial screening of benzenesulfonamide compounds relies on a battery of in-vitro assays to determine their potency, selectivity, and mechanism of action. The choice of assays is dictated by the therapeutic target and the desired biological effect.

Target-Based Assays: Quantifying Molecular Interactions

For benzenesulfonamides targeting specific enzymes, such as carbonic anhydrases (CAs), enzymatic assays are the cornerstone of in-vitro evaluation.[4][5][6]

Experimental Protocol: In-Vitro Carbonic Anhydrase Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50 or Ki) of benzenesulfonamide compounds against specific CA isoforms.

  • Materials:

    • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

    • Substrate (e.g., 4-nitrophenyl acetate)

    • Test benzenesulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (e.g., Tris-HCl)

    • 96-well microplates

    • Spectrophotometer

  • Methodology:

    • Prepare serial dilutions of the benzenesulfonamide compounds in the assay buffer.

    • Add a fixed concentration of the CA enzyme to each well of the microplate.

    • Add the serially diluted compounds to the wells and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the change in absorbance over time using a spectrophotometer, which corresponds to the rate of substrate hydrolysis.

    • Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Choice of CA Isoforms: The selection of CA isoforms for screening should be guided by the disease context. For example, CA IX and XII are often overexpressed in tumors, making them relevant targets for anticancer benzenesulfonamides.[1][2] Testing against ubiquitously expressed isoforms like CA I and II helps to assess selectivity and potential off-target effects.[3]

  • Substrate Selection: The choice of substrate depends on the specific CA isoform and the detection method. 4-nitrophenyl acetate is a commonly used chromogenic substrate that allows for easy spectrophotometric detection of enzyme activity.

  • Solvent and Concentration: Using a solvent like DMSO is necessary for dissolving often hydrophobic benzenesulfonamide compounds. It is crucial to keep the final DMSO concentration in the assay low (typically <1%) to avoid solvent-induced artifacts.

Cell-Based Assays: Assessing Cellular Effects

Moving beyond purified enzymes, cell-based assays provide a more physiologically relevant context to evaluate the effects of benzenesulfonamide compounds on cellular processes.

Experimental Protocol: Cell Proliferation (MTT) Assay

  • Objective: To determine the cytotoxic or anti-proliferative effects of benzenesulfonamide compounds on cancer cell lines.[10]

  • Materials:

    • Cancer cell lines relevant to the therapeutic indication (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer)[2][10]

    • Cell culture medium and supplements

    • Test benzenesulfonamide compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Methodology:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the benzenesulfonamide compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell lines should reflect the target cancer type. Using a panel of cell lines can provide insights into the spectrum of activity and potential resistance mechanisms.

  • Treatment Duration: The duration of treatment should be sufficient to observe the desired effect. Time-course experiments can reveal whether the compound is cytostatic (inhibits growth) or cytotoxic (kills cells).

Part 2: In-Vivo Efficacy and Pharmacokinetic Profiling

Promising in-vitro data must be followed by in-vivo studies to assess the compound's efficacy, safety, and pharmacokinetic properties in a living organism.

Animal Models of Disease

The selection of an appropriate animal model is critical for obtaining meaningful in-vivo data.

Considerations for Model Selection:

  • Relevance to Human Disease: The animal model should mimic the key pathological features of the human disease being targeted.

  • Compound Metabolism: The metabolic profile of the benzenesulfonamide in the chosen animal species should ideally be similar to that in humans. In-vitro metabolism studies using liver microsomes or hepatocytes from different species (rat, mouse, human) can help in selecting the most appropriate species.[11]

  • Route of Administration: The route of administration in the animal model should align with the intended clinical route.[12]

In-Vivo Efficacy Studies

Experimental Protocol: Xenograft Tumor Model for Anticancer Benzenesulfonamides

  • Objective: To evaluate the anti-tumor efficacy of a benzenesulfonamide compound in an in-vivo setting.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cells for tumor implantation

    • Test benzenesulfonamide compound formulated in a suitable vehicle

    • Calipers for tumor measurement

  • Methodology:

    • Inject human cancer cells subcutaneously into the flank of the immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the benzenesulfonamide compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral, intraperitoneal).

    • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

    • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding what the body does to the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics) is crucial for establishing a dose-response relationship.[13][14]

Experimental Protocol: Pharmacokinetic Study in Rodents

  • Objective: To determine the key pharmacokinetic parameters of a benzenesulfonamide compound, such as bioavailability, half-life, and clearance.

  • Methodology:

    • Administer a single dose of the benzenesulfonamide compound to a cohort of animals (e.g., rats or mice) via the intended clinical route (e.g., oral) and intravenously (IV) to a separate cohort.

    • Collect blood samples at various time points after dosing.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the benzenesulfonamide compound.

    • Plot the plasma concentration-time data and use pharmacokinetic modeling software to calculate key PK parameters.

Pharmacodynamic (PD) Assessment:

In parallel with PK studies, PD markers should be measured to assess the biological effect of the compound in relation to its concentration. For example, if the benzenesulfonamide is a CA IX inhibitor, the expression or activity of CA IX in tumor tissue could be measured as a PD marker.

Part 3: The Crucial Step - In-Vitro to In-Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form and a relevant in-vivo response.[8][9] For benzenesulfonamides, this often involves correlating in-vitro potency (e.g., IC50) with in-vivo efficacy (e.g., tumor growth inhibition).

Conceptual Workflow for IVIVC

IVIVC_Workflow cluster_invitro In-Vitro Characterization cluster_invivo In-Vivo Evaluation cluster_correlation IVIVC Modeling invitro_potency Determine In-Vitro Potency (e.g., IC50, Ki) data_integration Integrate In-Vitro and In-Vivo Data invitro_potency->data_integration invitro_physchem Assess Physicochemical Properties (Solubility, Permeability) invitro_physchem->data_integration invivo_pk Conduct Pharmacokinetic Studies (Determine Exposure - AUC) invivo_pk->data_integration invivo_efficacy Measure In-Vivo Efficacy (e.g., Tumor Growth Inhibition) invivo_efficacy->data_integration model_development Develop Predictive Mathematical Model data_integration->model_development model_validation Validate the Model model_development->model_validation

Caption: Workflow for establishing an in-vitro to in-vivo correlation.

Data Integration and Modeling

A successful IVIVC relies on the careful integration of in-vitro and in-vivo data. A common approach is to plot the in-vivo efficacy metric (e.g., % TGI) against a relevant in-vitro parameter (e.g., IC50) or a pharmacokinetic parameter that reflects drug exposure (e.g., Area Under the Curve, AUC).

Comparative Data Table: Hypothetical Benzenesulfonamide Series

Compound IDIn-Vitro hCA IX IC50 (nM)Cell Proliferation IC50 (µM)Oral Bioavailability (%)In-Vivo TGI (%) @ 50 mg/kg
BZS-001150.54560
BZS-00250.12035
BZS-003502.58075
BZS-004100.36068

Interpretation of the Data:

  • BZS-002 shows high in-vitro potency but poor in-vivo efficacy, likely due to its low oral bioavailability. This highlights the importance of considering pharmacokinetic properties.

  • BZS-003 , despite having lower in-vitro potency, demonstrates the best in-vivo efficacy, which can be attributed to its excellent bioavailability.

  • This dataset suggests that while in-vitro potency is a prerequisite, good pharmacokinetic properties are essential for translating that potency into in-vivo efficacy.

Challenges and Considerations in IVIVC for Benzenesulfonamides

Establishing a robust IVIVC is not always straightforward. Challenges can include:

  • Complex Biology: The in-vivo environment is far more complex than a simplified in-vitro system, with factors such as plasma protein binding, tissue distribution, and metabolism influencing drug activity.[15]

  • Species Differences: Metabolic pathways can differ significantly between preclinical species and humans, potentially leading to poor prediction of human pharmacokinetics.[11]

  • Formulation Effects: The formulation of the benzenesulfonamide can significantly impact its dissolution and absorption, thereby affecting its in-vivo performance.[12]

Conclusion: A Pathway to More Predictive Drug Development

The cross-validation of in-vitro and in-vivo efficacy is a cornerstone of modern drug discovery and development. For benzenesulfonamide compounds, a systematic approach that integrates target-based and cell-based in-vitro assays with well-designed in-vivo efficacy and pharmacokinetic studies is essential. By focusing on the causality behind experimental choices and rigorously correlating in-vitro and in-vivo data, researchers can build predictive models that de-risk the development process and increase the likelihood of clinical success. This guide provides a framework to navigate this complex but critical aspect of translating promising benzenesulfonamide candidates from the laboratory to the clinic.

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  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.).
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The Precision of Prediction: A Comparative Guide to In-Silico and Experimental Determination of Benzenesulfonamide Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the accurate determination of a ligand's binding affinity for its protein target is a cornerstone of successful therapeutic development. Benzenesulfonamides, a prominent class of compounds known for their potent inhibition of carbonic anhydrases, serve as an excellent case study for examining the predictive power of computational methods against the gold standard of experimental validation. This guide provides an in-depth comparison of in-silico prediction and experimental results for benzenesulfonamide binding affinity, offering researchers, scientists, and drug development professionals a clear perspective on the strengths, limitations, and synergistic potential of these approaches.

The Critical Role of Binding Affinity in Drug Design

Binding affinity, quantified by parameters such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a drug molecule and its target. A higher binding affinity often correlates with greater potency and specificity, leading to more effective drugs with fewer off-target effects. For benzenesulfonamides, which primarily target the zinc-containing active site of carbonic anhydrase isoenzymes, understanding and predicting binding affinity is crucial for designing isoform-selective inhibitors for various therapeutic applications, including glaucoma, epilepsy, and cancer.

In-Silico Prediction: A World of Virtual Screening and Energetic Landscapes

Computational, or in-silico, methods offer a rapid and cost-effective means to predict the binding affinity of a vast number of compounds before their synthesis.[1] These techniques are instrumental in virtual screening and lead optimization, allowing researchers to prioritize candidates with the highest predicted affinity.

Molecular Docking: A Snapshot of the Binding Pose

Molecular docking is one of the most widely used in-silico techniques.[2] It predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the binding affinity through a scoring function. The scoring function approximates the free energy of binding, with more negative scores indicating a more favorable interaction.[3]

The choice of docking software and scoring function is critical. AutoDock Vina, for instance, is a popular open-source tool that employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate binding affinity.[4] The causality behind this choice lies in its balance of computational speed and accuracy, making it suitable for high-throughput virtual screening.

Advanced Methods: Delving Deeper into Binding Energetics

While docking provides a valuable first-pass assessment, more computationally intensive methods can offer a more refined prediction of binding free energy.

  • Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method combines molecular mechanics energy calculations with a continuum solvation model to estimate the free energy of binding from a set of molecular dynamics (MD) simulation snapshots.[5] It provides a more accurate representation of the dynamic nature of the protein-ligand complex compared to the static picture of docking.

  • Free Energy Perturbation (FEP): FEP is a rigorous, physics-based method that calculates the relative binding free energy between two closely related ligands by "alchemically" transforming one into the other in a series of small steps.[6] While computationally expensive, FEP can yield highly accurate predictions, often within 1 kcal/mol of experimental values.[6][7]

Experimental Validation: The Ground Truth of Molecular Interactions

Experimental techniques provide the definitive measure of binding affinity, serving as the benchmark against which in-silico predictions are validated.

Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing biomolecular interactions.[8][9] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[10] This comprehensive thermodynamic profile provides deep insights into the driving forces of the interaction.[8]

The decision to use ITC is driven by its label-free nature and the wealth of thermodynamic data it provides, which can be invaluable for understanding the structure-activity relationship (SAR) and optimizing lead compounds.[8]

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time.[11][12] It measures the change in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[13]

SPR is particularly advantageous for its high sensitivity and ability to provide kinetic information, which is crucial for understanding the dynamic aspects of drug-target interactions, such as the residence time of a drug on its target.[13]

The Comparison: Where Prediction Meets Reality

The central question for drug designers is: how well do in-silico predictions correlate with experimental results for benzenesulfonamide binding affinity? The answer is nuanced and depends on the computational method employed and the complexity of the system.

Generally, a poor correlation is observed between simple docking scores and experimentally determined binding affinities (Ki or IC50).[14] While docking is excellent for predicting the binding mode and for initial screening to enrich a library with potential binders, the scoring functions are often not accurate enough to rank compounds with high precision.[15]

More advanced methods like MM/GBSA and FEP tend to show a better correlation with experimental data.[2][5] However, these methods are more computationally demanding and require careful parameterization. For benzenesulfonamides binding to carbonic anhydrase, studies have shown that MM/GBSA can successfully rank inhibitors, especially when accurate atomic charges are used.[5] FEP calculations have also demonstrated high accuracy in predicting the relative binding affinities of congeneric series of ligands.[6][7]

Data Presentation: A Comparative Look at Benzenesulfonamide Binding

The following table summarizes a hypothetical comparison of in-silico predictions and experimental results for a series of benzenesulfonamide derivatives targeting carbonic anhydrase II (CA II).

CompoundDocking Score (kcal/mol)MM/GBSA ΔGbind (kcal/mol)Experimental Ki (nM)Experimental ΔG (kcal/mol)
1 -8.5-10.2150-9.4
2 -9.2-11.550-10.0
3 -7.8-9.1500-8.6
4 -9.8-12.310-10.9
5 -8.1-9.8300-8.9

Note: The values in this table are illustrative and intended for comparative purposes. The experimental ΔG is calculated from the Ki value using the formula ΔG = RTln(Ki).

As the table illustrates, while the docking scores show a general trend, the correlation with experimental affinity is not strictly linear. The MM/GBSA binding energies, however, often provide a better quantitative agreement.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of the data, it is essential to follow standardized protocols.

In-Silico Workflow: Molecular Docking with AutoDock Vina

This protocol outlines a typical workflow for docking a benzenesulfonamide ligand to carbonic anhydrase II using AutoDock Vina.[1][16][17]

  • Protein Preparation:

    • Download the crystal structure of carbonic anhydrase II (e.g., PDB ID: 2VVA) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structure of the benzenesulfonamide derivative and convert it to a 3D structure.

    • Minimize the energy of the ligand.

    • Assign Gasteiger charges and set up the rotatable bonds using AutoDock Tools.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the search space (grid box) around the active site of the protein, ensuring it is large enough to accommodate the ligand. The zinc ion in the active site is a key reference point.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters in a configuration file.

  • Analysis of Results:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the most negative score is typically considered the best prediction.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

This protocol describes a standard ITC experiment to measure the binding of a benzenesulfonamide inhibitor to carbonic anhydrase II.[8][18]

  • Sample Preparation:

    • Express and purify carbonic anhydrase II to >95% purity.

    • Synthesize and purify the benzenesulfonamide inhibitor.

    • Prepare a buffer solution (e.g., 50 mM phosphate buffer, pH 7.4, with 150 mM NaCl) and dialyze both the protein and the ligand against this buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Load the protein solution (typically in the µM range) into the sample cell and the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.

  • Titration Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[9]

Mandatory Visualizations

To further clarify the workflows, the following diagrams are provided.

In_Silico_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDBQT) grid Grid Box Generation protein_prep->grid ligand_prep Ligand Preparation (PDBQT) vina AutoDock Vina Execution ligand_prep->vina grid->vina results Binding Poses & Affinities vina->results

Caption: In-silico molecular docking workflow.

Experimental_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Analysis sample_prep Protein & Ligand Purification & Dialysis conc_det Concentration Determination sample_prep->conc_det instrument_setup Instrument Setup & Loading conc_det->instrument_setup titration Ligand Titration instrument_setup->titration data_analysis Data Fitting & Thermodynamic Parameters titration->data_analysis

Caption: Experimental ITC workflow for binding analysis.

Conclusion: A Synergistic Approach for Modern Drug Discovery

The comparison between in-silico prediction and experimental results for benzenesulfonamide binding affinity highlights that while computational methods are powerful tools for drug discovery, they are not a replacement for experimental validation. Molecular docking is invaluable for high-throughput screening and generating hypotheses about binding modes. More rigorous methods like MM/GBSA and FEP can provide more accurate predictions of binding affinity, but their computational cost must be considered.

Ultimately, a synergistic approach that leverages the strengths of both in-silico and experimental techniques is the most effective strategy. Computational methods can be used to rapidly screen large libraries of compounds and prioritize a smaller, more manageable set for synthesis and experimental testing. The experimental data can then be used to validate and refine the computational models, leading to a more efficient and effective drug discovery pipeline. By understanding the capabilities and limitations of each approach, researchers can make more informed decisions and accelerate the development of novel and effective benzenesulfonamide-based therapeutics.

References

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  • Comparison of calculated binding free energies versus experiment for... ResearchGate. [Link]

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  • Evaluating the FEP+ protocol for predicting binding affinity of congeneric ligands towards various soluble proteins. (2024). RSC Publishing. [Link]

  • Why GlideScore/Docking Score May Not Correlate with Experimental Binding Activities. Schrödinger. [Link]

  • Comparison of calculated binding free energies versus experiment for both AB-FEP and RB-FEP. ResearchGate. [Link]

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  • ITC data for compound (1–4)b binding to CA II. Upper graphs are power... ResearchGate. [Link]

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A Guide to Ensuring Reproducibility in Biological Assays with p-Bromo-N-(3-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of biological assays is the bedrock of reliable data and confident decision-making. This guide provides an in-depth look at achieving high reproducibility when working with p-bromo-N-(3-pyridyl)benzenesulfonamide, a versatile sulfonamide derivative. While direct comparative studies on this specific molecule's assay reproducibility are not extensively published, this document establishes a framework for robust assay design and execution based on the compound's likely applications and established best practices in the field.

P-bromo-N-(3-pyridyl)benzenesulfonamide belongs to the benzenesulfonamide class of compounds, a scaffold known for a wide range of biological activities.[1] Its structure suggests potential as a kinase inhibitor and an antimicrobial agent, making it a valuable tool in drug discovery pipelines.[1] This guide will focus on ensuring the reproducibility of two key assays relevant to these activities: kinase inhibition assays and antimicrobial susceptibility testing.

The Cornerstone of Reproducibility: A Self-Validating System

Before delving into specific protocols, it is crucial to understand the sources of variability in any biological assay. These can be broadly categorized as technical, biological, and environmental.[2] A well-designed assay protocol acts as a self-validating system by minimizing these variables through careful planning and execution. Key to this is the use of standardized methods, appropriate controls, and a thorough understanding of the assay's principles.[3][4]

Kinase Inhibition Assays: A Protocol for Reproducible Screening

The sulfonamide moiety is a common feature in many kinase inhibitors. Therefore, a primary application for p-bromo-N-(3-pyridyl)benzenesulfonamide is likely in screening for kinase inhibitory activity. Luminescence-based assays, which measure ATP consumption, are a popular choice for their sensitivity and suitability for high-throughput screening.[5]

Experimental Workflow: Luminescence-Based Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Reagents: - Kinase Buffer - Kinase Enzyme - Substrate - ATP Solution D Dispense Kinase and Substrate to 384-well plate A->D B Prepare Compound Plate: Serial dilutions of p-bromo-N-(3-pyridyl)benzenesulfonamide in DMSO E Add Compound/Controls from compound plate B->E C Prepare Control Wells: - No-enzyme control - No-inhibitor control (DMSO only) C->E D->E F Incubate at RT (e.g., 15 min) E->F G Initiate Reaction: Add ATP solution F->G H Incubate at RT (e.g., 60 min) G->H I Add Kinase-Glo® Reagent (Stops reaction & initiates luminescence) H->I J Incubate at RT (e.g., 10 min) I->J K Read Luminescence on Plate Reader J->K G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock in DMSO D Perform 2-fold serial dilutions of compound in CAMHB in a 96-well plate A->D B Prepare Bacterial Inoculum: Adjust to 0.5 McFarland standard E Inoculate wells with bacterial suspension B->E C Prepare Growth Medium: e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) C->D D->E G Incubate at 35-37°C for 18-24 hours E->G F Include Controls: - Growth control (no compound) - Sterility control (no bacteria) F->E H Visually inspect for turbidity or measure OD600 G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Workflow for reproducible MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution AST
  • Reagent and Inoculum Preparation:

    • Compound Preparation: Prepare a stock solution of p-bromo-N-(3-pyridyl)benzenesulfonamide in DMSO.

    • Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines. [6] * Bacterial Inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Preparation (96-well plate format):

    • Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate.

    • Add an additional 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

    • The last well should contain only CAMHB with no compound, serving as the growth control. A sterility control well with only CAMHB should also be included.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [6]Alternatively, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀).

Data Analysis and Reproducibility Metrics

For AST, reproducibility is assessed by the consistency of the MIC value over repeated experiments.

ParameterMeasurementIdeal OutcomeImplication for Reproducibility
MIC Value Lowest concentration with no growthConsistent across replicatesShould not vary by more than one 2-fold dilution step
Intra-assay Precision Run multiple replicates in the same assayAll replicates yield the same MICHigh level of technical precision
Inter-assay Precision Run the assay on different daysMIC values are within one dilution stepDemonstrates the robustness of the method over time

Troubleshooting Common Reproducibility Issues

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent pipetting; Edge effects (evaporation); Cell clumping (for cell-based assays).Calibrate pipettes regularly; Fill peripheral wells with sterile media to minimize evaporation; Ensure a single-cell suspension. [2]
Standard curve is not linear Pipetting errors in serial dilutions; Incorrect calculations.Remake standard dilutions carefully; Double-check all calculations. [7]
Assay signal is too low Reagents improperly stored or expired; Insufficient incubation time; Low enzyme activity.Check reagent storage conditions and expiration dates; Optimize incubation times; Verify enzyme activity with a positive control inhibitor. [7]
Inconsistent MIC values Inaccurate initial inoculum density; Contamination.Always standardize the inoculum using a McFarland standard; Use aseptic techniques throughout the protocol.

By implementing these detailed protocols and paying close attention to the principles of assay design and troubleshooting, researchers can ensure that the data generated using p-bromo-N-(3-pyridyl)benzenesulfonamide is both reliable and reproducible, forming a solid foundation for any drug discovery program.

References

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved January 15, 2026, from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 15, 2026, from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved January 15, 2026, from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 15, 2026, from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved January 15, 2026, from [Link]

  • Kettner, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4948.
  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved January 15, 2026, from [Link]

  • BWR. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved January 15, 2026, from [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved January 15, 2026, from [Link]

  • bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, p-bromo-N-ethyl-. Retrieved January 15, 2026, from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Retrieved January 15, 2026, from [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). N-bromo benzene-1,3-sulfonamide. Retrieved January 15, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 206259-00-9 | 4-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide. Retrieved January 15, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Retrieved January 15, 2026, from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide. Retrieved January 15, 2026, from [Link]

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A Head-to-Head Comparison of p-Bromo-N-(3-pyridyl)benzenesulfonamide and Structurally Related Scaffolds: A Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Privileged Scaffold

To the dedicated researcher, the benzenesulfonamide moiety is a familiar and powerful tool in the quest for novel therapeutics. Its presence in a wide array of clinically approved drugs is a testament to its versatility as a pharmacophore, capable of targeting a diverse range of biological entities, from microbial enzymes to human kinases.[1][2] This guide focuses on a specific, yet under-explored member of this family: p-bromo-N-(3-pyridyl)benzenesulfonamide . While its direct biological activities are not extensively documented in publicly available literature, its structural features—a halogenated phenyl ring, a sulfonamide linker, and a pyridyl headgroup—suggest a high potential for significant biological activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide a head-to-head comparison of p-bromo-N-(3-pyridyl)benzenesulfonamide with structurally similar scaffolds that have established biological activities. By examining the known anticancer, antimicrobial, and kinase inhibitory properties of these analogs, we will build a compelling case for the investigation of our lead compound and provide detailed, field-proven experimental protocols to empower your research. Our narrative is grounded in established structure-activity relationships (SAR), offering not just procedural steps, but the scientific rationale behind them.

The Central Scaffold: p-Bromo-N-(3-pyridyl)benzenesulfonamide

The core structure of p-bromo-N-(3-pyridyl)benzenesulfonamide combines three key features that are frequently associated with potent biological activity:

  • The Benzenesulfonamide Core: A well-established pharmacophore known for its ability to mimic the transition state of enzymatic reactions, particularly in carbonic anhydrases and kinases.[3][4]

  • The Pyridyl Moiety: A nitrogen-containing heterocycle that can participate in hydrogen bonding and other key interactions within biological targets. The position of the nitrogen atom is critical for determining binding orientation and selectivity.

  • The Para-Bromo Substituent: Halogen atoms, particularly bromine, can enhance binding affinity through halogen bonding and by modulating the electronic properties of the phenyl ring. The bromo group also provides a handle for further synthetic diversification through cross-coupling reactions.

The logical first step in exploring the potential of this scaffold is to synthesize it and its close analogs.

Synthesis of p-Bromo-N-(3-pyridyl)benzenesulfonamide and Related Scaffolds: A Proposed Protocol

General Synthetic Scheme

cluster_0 Synthesis of N-Pyridyl Benzenesulfonamides Benzenesulfonyl_Chloride p-Bromobenzenesulfonyl Chloride Reaction Base (e.g., Pyridine or Na2CO3) Solvent (e.g., DCM or Aqueous) Benzenesulfonyl_Chloride->Reaction + Aminopyridine 3-Aminopyridine Aminopyridine->Reaction + Product p-Bromo-N-(3-pyridyl)benzenesulfonamide Reaction->Product

Caption: General reaction scheme for the synthesis of N-pyridyl benzenesulfonamides.

Step-by-Step Protocol: Synthesis of p-Bromo-N-(3-pyridyl)benzenesulfonamide

Materials:

  • p-Bromobenzenesulfonyl chloride

  • 3-Aminopyridine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopyridine (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve p-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure p-bromo-N-(3-pyridyl)benzenesulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This general protocol can be adapted for the synthesis of various analogs by using different substituted benzenesulfonyl chlorides and aminopyridines.

Head-to-Head Comparison: Biological Activities of Structurally Similar Scaffolds

To build a strong rationale for investigating p-bromo-N-(3-pyridyl)benzenesulfonamide, we will compare it to three classes of structurally related compounds with established biological activities.

Table 1: Comparative Scaffolds and Their Known Biological Activities

ScaffoldKey Structural Difference from Lead CompoundKnown Biological ActivitiesKey References
Scaffold A: N-(3-pyridyl)benzenesulfonamide Lack of bromo substituentAntimicrobial activity against Gram-positive and Gram-negative bacteria.[5][6][7][8]
Scaffold B: Substituted Benzenesulfonamides Varied substitutions on the phenyl ring (e.g., methyl, chloro, nitro) and different heterocyclic headgroups.Potent anticancer activity, often through inhibition of carbonic anhydrases (e.g., CAIX and CAXII) or kinases (e.g., PI3K/mTOR).[1][3][4][9][10][11]
Scaffold C: N-(2-pyridyl) and N-(4-pyridyl) Analogs Different attachment point of the benzenesulfonamide to the pyridine ring.Kinase inhibition (e.g., Chk1, LRRK2), with the position of the nitrogen being critical for selectivity and potency.[12][13]

Anticipated Biological Activities and Proposed Experimental Evaluation

Based on the activities of these related scaffolds, we can hypothesize the potential therapeutic applications of p-bromo-N-(3-pyridyl)benzenesulfonamide and outline a robust experimental plan for its evaluation.

Antimicrobial Activity: A Potential Broad-Spectrum Agent

The non-brominated analog, N-(3-pyridyl)benzenesulfonamide, has demonstrated antimicrobial activity.[5][6] The addition of a bromine atom in the para position of the phenyl ring could potentially enhance this activity due to increased lipophilicity, which may improve cell wall penetration, and the potential for halogen bonding with bacterial enzymes.

This method provides a straightforward and reliable initial screen for antimicrobial activity.[14][15][16][17][18]

cluster_0 Kirby-Bauer Disk Diffusion Workflow Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Inoculate_Plate Inoculate Mueller-Hinton agar plate with a sterile swab Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply paper disks impregnated with test compounds (including controls) Inoculate_Plate->Apply_Disks Incubate Incubate at 37°C for 18-24 hours Apply_Disks->Incubate Measure_Zones Measure the diameter of the zones of inhibition Incubate->Measure_Zones

Caption: Workflow for the Kirby-Bauer disk diffusion antimicrobial susceptibility test.

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: From a pure overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

  • Apply Disks: Aseptically place sterile paper disks impregnated with a known concentration of p-bromo-N-(3-pyridyl)benzenesulfonamide and comparator scaffolds onto the inoculated agar surface. Include a positive control (e.g., a standard antibiotic) and a negative control (a disk with the solvent used to dissolve the compounds).

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity: Targeting Key Oncogenic Pathways

The benzenesulfonamide scaffold is a cornerstone of many anticancer agents, particularly those that inhibit carbonic anhydrases and protein kinases.[1][3][4][9][10][11] The presence of the pyridyl group in p-bromo-N-(3-pyridyl)benzenesulfonamide makes it a prime candidate for a kinase inhibitor, as the pyridine nitrogen can act as a key hydrogen bond acceptor in the ATP-binding pocket of many kinases.

This assay is a robust, high-throughput method for quantifying kinase activity by measuring the amount of ADP produced in a kinase reaction.[19][20][21][22]

cluster_0 Luminescence-Based Kinase Assay Workflow Kinase_Reaction Incubate kinase, substrate, ATP, and test compound Stop_Reaction Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP Kinase_Reaction->Stop_Reaction ADP_to_ATP Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal Stop_Reaction->ADP_to_ATP Measure_Luminescence Measure luminescence (proportional to ADP produced) ADP_to_ATP->Measure_Luminescence

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare solutions of the kinase of interest, its specific substrate, ATP, and the test compounds (p-bromo-N-(3-pyridyl)benzenesulfonamide and comparators) at various concentrations.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Allow a brief pre-incubation period for the compound to bind to the kinase.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence in each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Structure-Activity Relationship (SAR) Analysis: Guiding Future Drug Design

The data obtained from these initial screens will provide valuable insights into the SAR of this class of compounds.

  • Impact of the Bromo Substituent: By comparing the activity of p-bromo-N-(3-pyridyl)benzenesulfonamide with its non-brominated counterpart (Scaffold A), we can directly assess the contribution of the bromine atom to biological activity. A significant increase in potency would suggest that halogen bonding or altered electronic properties are key to target engagement.

  • Influence of Phenyl Ring Substitution: A broader comparison with other substituted benzenesulfonamides (Scaffold B) will help to elucidate the electronic and steric requirements for optimal activity. For example, comparing the para-bromo substituent with ortho- or meta-substituents, or with electron-donating versus electron-withdrawing groups, will provide a clearer picture of the optimal substitution pattern.

  • Criticality of the Pyridine Nitrogen Position: Comparing the activity of the 3-pyridyl isomer with 2-pyridyl and 4-pyridyl analogs (Scaffold C) will be crucial, particularly for kinase inhibition. The position of the nitrogen atom dictates the geometry of potential hydrogen bonds with the kinase hinge region, a critical interaction for many kinase inhibitors.

Conclusion: A Promising Scaffold for Further Investigation

While p-bromo-N-(3-pyridyl)benzenesulfonamide remains a relatively unexplored compound, its structural features, combined with the known biological activities of its close analogs, strongly suggest its potential as a valuable lead for the development of novel antimicrobial and anticancer agents. This guide provides a clear and actionable framework for synthesizing and evaluating this promising scaffold. The detailed experimental protocols and the focus on understanding the underlying structure-activity relationships are designed to empower researchers to unlock the full therapeutic potential of this and related benzenesulfonamide derivatives. The path from a promising scaffold to a clinically effective drug is long and challenging, but it begins with rigorous, well-designed, and rationally guided research.

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Confirming the Mechanism of Inhibition for p-bromo-N-(3-pyridyl)benzenesulfonamide: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the thorough characterization of a novel inhibitor's mechanism of action is a critical step toward its development as a therapeutic agent. This guide provides a comprehensive framework for elucidating the inhibitory mechanism of a promising, albeit hypothetically targeted, compound: p-bromo-N-(3-pyridyl)benzenesulfonamide. Drawing from the well-established field of carbonic anhydrase inhibition, we will outline a series of experiments to characterize this molecule and compare its performance against clinically relevant inhibitors.

For the purpose of this illustrative guide, we will hypothesize that p-bromo-N-(3-pyridyl)benzenesulfonamide is an inhibitor of human carbonic anhydrase II (CA II), a well-characterized metalloenzyme and a validated drug target. The sulfonamide moiety present in our compound of interest provides a strong rationale for this hypothesis, as this functional group is the cornerstone of a major class of carbonic anhydrase inhibitors.[1][2]

This guide will detail the experimental workflows necessary to not only confirm this hypothesis but also to provide a deep understanding of the compound's binding kinetics, thermodynamics, and structural interactions. We will compare its (hypothetical) inhibitory profile with three well-established carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.

The Target: Carbonic Anhydrase II

Carbonic Anhydrase II (CA II) is a zinc-containing metalloenzyme that plays a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] Its inhibition is a therapeutic strategy for conditions such as glaucoma, edema, and epilepsy.[4][5] The active site of CA II contains a zinc ion (Zn²⁺) that is essential for its catalytic activity.[1][2]

Comparative Inhibitors: The Gold Standards

To provide a meaningful comparison for our novel compound, we will use three clinically approved carbonic anhydrase inhibitors as benchmarks:

  • Acetazolamide: A systemic carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[4][5][6] It acts as a potent, noncompetitive inhibitor.[2]

  • Dorzolamide: A topical carbonic anhydrase inhibitor used for the treatment of glaucoma.[7][8][9]

  • Brinzolamide: Another topical carbonic anhydrase inhibitor for glaucoma, known for its high specificity for CA II.[10][11][12][13]

Experimental Workflow for Mechanistic Confirmation

A multi-faceted approach is essential to fully characterize the inhibitory mechanism of p-bromo-N-(3-pyridyl)benzenesulfonamide. The following experimental plan outlines the key steps, from initial confirmation of inhibition to detailed biophysical characterization.

G cluster_0 Phase 1: Initial Screening & Kinetic Analysis cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Structural Elucidation A Enzyme Activity Assay (p-Nitrophenyl Acetate Hydrolysis) B Determination of IC50 A->B C Steady-State Kinetic Analysis (Lineweaver-Burk or Michaelis-Menten) B->C D Determination of Ki and Inhibition Modality (Competitive, Noncompetitive, etc.) C->D E Isothermal Titration Calorimetry (ITC) D->E F Determination of Kd, ΔH, and ΔS E->F I X-ray Crystallography F->I G Surface Plasmon Resonance (SPR) H Determination of kon and koff G->H J Co-crystallization of CA II with Inhibitor I->J K High-Resolution 3D Structure of the Complex J->K

Figure 1: A comprehensive workflow for the mechanistic characterization of a novel enzyme inhibitor.

Part 1: Enzyme Kinetics and Inhibition Modality

The initial step is to confirm that p-bromo-N-(3-pyridyl)benzenesulfonamide indeed inhibits CA II and to determine the nature of this inhibition.

Experimental Protocol: Enzyme Activity Assay

A common and reliable method for measuring CA II activity is a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (pNPA).[14]

  • Reagents and Buffers:

    • Human Carbonic Anhydrase II (purified)

    • p-Nitrophenyl acetate (substrate)

    • Tris-HCl buffer (pH 7.4)

    • p-bromo-N-(3-pyridyl)benzenesulfonamide and comparator inhibitors (dissolved in DMSO)

  • Procedure:

    • Prepare a series of dilutions of the inhibitor.

    • In a 96-well plate, add CA II enzyme to the buffer.

    • Add the inhibitor dilutions to the wells and incubate for a pre-determined time.

    • Initiate the reaction by adding the pNPA substrate.

    • Monitor the increase in absorbance at 405 nm over time using a plate reader. The rate of this increase is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Steady-State Kinetic Analysis

To determine the inhibition modality (e.g., competitive, noncompetitive, uncompetitive), enzyme kinetics are studied at varying concentrations of both the substrate and the inhibitor.

  • Procedure:

    • Perform the enzyme activity assay as described above.

    • For each fixed concentration of the inhibitor, vary the concentration of the substrate (pNPA).

    • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.

    • From these plots, the inhibition constant (Ki) can be calculated.

Part 2: Biophysical Characterization of the Binding Interaction

While enzyme kinetics provide information on how an inhibitor affects catalysis, biophysical techniques directly measure the binding event between the inhibitor and the enzyme.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[15][16]

  • Sample Preparation:

    • Dialyze purified CA II and the inhibitor into the same buffer to minimize heat of dilution effects.

    • The enzyme is placed in the sample cell, and the inhibitor is loaded into the titration syringe.

  • Titration:

    • A series of small injections of the inhibitor are made into the enzyme solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The resulting thermogram is integrated to determine the heat change per injection.

    • This data is fit to a binding model to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

G cluster_0 ITC Experiment Syringe Inhibitor Solution (p-bromo-N-(3-pyridyl)benzenesulfonamide) ITC Isothermal Titration Calorimeter Syringe->ITC Cell CA II Solution Cell->ITC Data Raw Heat Data (Thermogram) ITC->Data Analysis Binding Isotherm (Fitted Curve) Data->Analysis Results Thermodynamic Parameters Kd, ΔH, ΔS, n Analysis->Results

Figure 2: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[17][18][19][20][21] This allows for the determination of association (kon) and dissociation (koff) rate constants.

  • Chip Preparation:

    • Covalently immobilize purified CA II onto the surface of a sensor chip.

  • Binding Measurement:

    • Flow a solution containing the inhibitor over the chip surface at various concentrations.

    • The binding of the inhibitor to the immobilized enzyme is detected as a change in the SPR signal.

    • After the association phase, flow buffer over the chip to measure the dissociation of the inhibitor.

  • Data Analysis:

    • The resulting sensorgrams are fit to a kinetic model to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The dissociation constant (Kd) can be calculated from the ratio of koff/kon.

Part 3: Structural Elucidation

To gain a detailed understanding of how p-bromo-N-(3-pyridyl)benzenesulfonamide interacts with the active site of CA II at the atomic level, X-ray crystallography is the gold standard.[1][12][22][23][24][25]

Experimental Protocol: X-ray Crystallography
  • Crystallization:

    • Co-crystallize purified CA II with a saturating concentration of the inhibitor. This involves screening a wide range of crystallization conditions to obtain well-diffracting crystals of the enzyme-inhibitor complex.

  • Data Collection:

    • Expose the crystals to a high-intensity X-ray beam.

    • The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement:

    • The diffraction data is processed to determine the electron density map of the complex.

    • A molecular model of the protein-inhibitor complex is built into the electron density and refined to obtain a high-resolution 3D structure.

This structural information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's potency and selectivity. It can reveal, for instance, how the sulfonamide group coordinates with the active site zinc ion and how the bromo- and pyridyl- moieties interact with surrounding amino acid residues.[1]

Comparative Analysis

The data obtained from these experiments for p-bromo-N-(3-pyridyl)benzenesulfonamide can then be compared to the known properties of Acetazolamide, Dorzolamide, and Brinzolamide.

Parameterp-bromo-N-(3-pyridyl)benzenesulfonamideAcetazolamideDorzolamideBrinzolamide
IC50 (nM) To be determined~12~3~3.2[13]
Ki (nM) To be determined~9~1.8~1.9
Inhibition Modality To be determinedNoncompetitive[2]Non-competitiveNon-competitive[10]
Kd (nM) by ITC To be determined~20~5~4
ΔH (kcal/mol) To be determinedFavorableFavorableFavorable
-TΔS (kcal/mol) To be determinedUnfavorableUnfavorableUnfavorable
kon (10⁵ M⁻¹s⁻¹) To be determined~2~5~6
koff (10⁻³ s⁻¹) To be determined~1.8~0.9~1.1

Note: The values for the established inhibitors are representative and may vary depending on the specific assay conditions. The data for p-bromo-N-(3-pyridyl)benzenesulfonamide is hypothetical and would be filled in upon completion of the described experiments.

Conclusion

By following this comprehensive experimental guide, researchers can rigorously confirm the mechanism of inhibition for p-bromo-N-(3-pyridyl)benzenesulfonamide against its hypothesized target, carbonic anhydrase II. The combination of enzyme kinetics, biophysical characterization, and structural biology provides a holistic understanding of the inhibitor's properties. Comparing these findings to well-established drugs like Acetazolamide, Dorzolamide, and Brinzolamide allows for a clear assessment of the novel compound's potential and guides further drug development efforts. This structured approach ensures scientific integrity and provides the robust data package required for advancing a promising lead compound.

References

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  • Khalid, H., et al. (2024). Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II. PubMed.
  • ResearchGate. Clinical Pharmacokinetics of Dorzolamide. (2025-08-09).
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not end with the final experimental result. A crucial, and often overlooked, aspect of rigorous scientific practice is the safe and responsible disposal of all chemical entities created and utilized in the laboratory. This guide provides essential, immediate safety and logistical information for the proper disposal of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-, a compound that, while not extensively characterized in safety literature, requires a cautious and informed approach based on its structural components.

At the heart of our disposal protocol is a commitment to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). This guide is structured to not only provide a step-by-step procedure but to also elucidate the scientific reasoning behind each recommendation, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile: A Composite Analysis

  • Brominated Aromatic Compounds: These compounds can be persistent in the environment and may exhibit aquatic toxicity. One safety data sheet for a related sulfonamide derivative explicitly states that it "May cause long lasting harmful effects to aquatic life."[2] Incineration at high temperatures is often the preferred disposal method for halogenated organic compounds to ensure their complete destruction.[3]

  • Sulfonamides: While many sulfonamides are used as pharmaceuticals, as a class of research chemicals, they should be handled with care. Their disposal should always be in accordance with local, state, and federal regulations for chemical waste.[2]

  • Pyridine Derivatives: Pyridine and its derivatives are known to be flammable, toxic, and irritant.[4] Waste containing pyridine must be treated as hazardous.[4][5] Incineration is a common disposal method for pyridine-containing waste.[6]

Based on this composite analysis, Benzenesulfonamide, p-bromo-N-(3-pyridyl)- should be treated as a hazardous chemical waste with potential for environmental toxicity. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[7]

Quantitative Data Summary

While specific quantitative data for Benzenesulfonamide, p-bromo-N-(3-pyridyl)- is unavailable, the following table summarizes general guidelines and considerations derived from related compounds and regulatory standards.

ParameterGuideline/ConsiderationRationale
Waste Classification Hazardous Chemical WasteBased on the presence of brominated aromatic and pyridine moieties.
Primary Disposal Route Licensed Hazardous Waste IncinerationEnsures complete destruction of the halogenated organic compound and prevents environmental release.[3][6]
Container Type Chemically compatible, leak-proof, and clearly labeled container.To prevent reaction with the container material and ensure safe handling and transport.
Labeling "Hazardous Waste," Chemical Name, and associated hazard warnings.Complies with EPA and OSHA regulations for hazardous waste labeling.

Experimental Protocol: Step-by-Step Disposal Methodology

The following protocol provides a detailed, step-by-step methodology for the safe disposal of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle the compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[7]
  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[7]

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure solid Benzenesulfonamide, p-bromo-N-(3-pyridyl)- and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and properly labeled hazardous waste container.
  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
  • Rinsate: The first rinse of any glassware that contained the compound should be collected as hazardous waste.[8] Subsequent rinses can typically be disposed of down the drain, but consult your institution's specific guidelines.

3. Container Management:

  • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
  • Label the container with "Hazardous Waste," the full chemical name: "Benzenesulfonamide, p-bromo-N-(3-pyridyl)-," and any other information required by your institution's Environmental Health and Safety (EHS) department.
  • Keep the container closed at all times except when adding waste.

4. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
  • Ensure the storage area has adequate ventilation and is away from incompatible materials.[1]

5. Disposal Request:

  • Once the waste container is full, or before the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your EHS department.
  • Do not attempt to transport the waste off-site yourself. All hazardous waste must be handled and transported by trained personnel from a licensed waste disposal company.

Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-.

DisposalWorkflow cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure Start Benzenesulfonamide, p-bromo-N-(3-pyridyl)- for Disposal AssessSDS Specific SDS Available? Start->AssessSDS AnalyzeMotifs Analyze Structural Motifs: - Brominated Aromatic - Pyridine Derivative - Sulfonamide AssessSDS->AnalyzeMotifs No CollectWaste Collect in Labeled, Compatible Container AssessSDS->CollectWaste Yes (Follow SDS) ClassifyHazard Classify as Hazardous Waste AnalyzeMotifs->ClassifyHazard ClassifyHazard->CollectWaste Segregate Segregate from Incompatible Waste CollectWaste->Segregate Store Store in Satellite Accumulation Area Segregate->Store Request Request EHS Pickup Store->Request Dispose Dispose via Licensed Hazardous Waste Vendor (Incineration) Request->Dispose

Caption: Decision workflow for the disposal of Benzenesulfonamide, p-bromo-N-(3-pyridyl)-.

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible disposal of laboratory chemicals is a cornerstone of a robust safety culture and environmental stewardship. While the lack of a specific SDS for Benzenesulfonamide, p-bromo-N-(3-pyridyl)- presents a challenge, a thorough analysis of its constituent chemical groups provides a clear path forward for its safe management as a hazardous waste. By adhering to the protocols outlined in this guide, researchers can ensure they are not only advancing scientific knowledge but are also protecting themselves, their colleagues, and the environment.

References

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  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
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Personal protective equipment for handling Benzenesulfonamide, p-bromo-N-(3-pyridyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: Benzenesulfonamide, p-bromo-N-(3-pyridyl)-

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Operational Integrity

The core principle of laboratory safety is proactive risk mitigation. This guide is structured to empower you with the knowledge to handle this compound responsibly, ensuring personal safety and environmental protection. It is a supplement to, not a replacement for, your institution's Chemical Hygiene Plan (CHP).[1][2]

Immediate Hazard Assessment and Core Precautions

Given its chemical structure—a brominated aromatic sulfonamide—we must anticipate potential hazards. A Safety Data Sheet for the similar compound, 3-Bromo-N-methylbenzenesulfonamide, identifies skin irritation, serious eye irritation, and potential respiratory irritation as risks.[3] Therefore, it is prudent to handle Benzenesulfonamide, p-bromo-N-(3-pyridyl)- as a hazardous substance with similar potential effects.

Core Directive: Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4][5] Avoid the formation of dust and aerosols.[5]

First Aid in Case of Exposure:

  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[3]

  • Skin Contact: Should the compound come into contact with skin, wash the affected area immediately with plenty of soap and water.[3] Remove any contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, seek immediate medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth with water.[6] Call a poison center or doctor if you feel unwell.[6]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is a critical control measure to prevent exposure.[7][8] The following table outlines the minimum required PPE for handling Benzenesulfonamide, p-bromo-N-(3-pyridyl)-, based on anticipated hazards.

Protection Type Required PPE Rationale and Best Practices
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[4][9]Double-gloving is recommended, especially when handling larger quantities.[10] Ensure gloves are compatible with the compound and any solvents used.[4] Change gloves regularly or immediately if they are torn, punctured, or contaminated.[10][11]
Eye and Face Protection Chemical splash goggles conforming to OSHA standards.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[12]Safety glasses with side shields are not sufficient for handling this compound due to the risk of splashes.[12]
Body Protection A fully buttoned, long-sleeved lab coat made of a low-permeability fabric.[4][10]This protects the skin from accidental spills. Ensure cuffs are snug.
Respiratory Protection Typically not required when handled within a certified chemical fume hood.If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95) may be necessary.[11][13] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.[11]
PPE Selection and Donning/Doffing Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) Assess Assess Hazards Select Select Appropriate PPE Assess->Select Coat 1. Lab Coat Goggles 2. Goggles/Face Shield Gloves 3. Gloves (over cuffs) RemoveGloves 1. Remove Outer Gloves RemoveCoat 2. Remove Lab Coat RemoveGoggles 3. Remove Goggles/Face Shield WashHands 4. Wash Hands Thoroughly

Caption: Workflow for PPE selection, donning, and doffing.

Operational Plan: From Receipt to Storage

A systematic approach to handling ensures safety and maintains the integrity of the compound.

Step-by-Step Handling Protocol:
  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.[14]

  • Labeling: If the compound is transferred to a secondary container, it must be clearly labeled with the chemical identification and appropriate hazard warnings.[14]

  • Weighing and Aliquoting: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[4] Use non-sparking tools to prevent ignition sources.[5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[3][5] The storage location should be a designated and properly signed hazardous materials area.[14]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[6]

Disposal Plan: Environmental Responsibility

Improper disposal of chemical waste can pollute the environment and pose a threat to human health.[15] All waste containing Benzenesulfonamide, p-bromo-N-(3-pyridyl)- must be treated as hazardous waste.

Waste Management Workflow:

Disposal_Workflow Start Waste Generation (e.g., contaminated PPE, excess compound) Collect Collect in a Designated, Labeled Hazardous Waste Container Start->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate Store Store in a Secure, Ventilated Accumulation Area Segregate->Store Dispose Arrange for Disposal via Licensed Hazardous Waste Vendor Store->Dispose

Caption: Hazardous waste disposal workflow.

Step-by-Step Disposal Protocol:
  • Waste Collection: Collect all waste materials (excess compound, contaminated gloves, weigh boats, etc.) in a designated and clearly labeled hazardous waste container.[4] The container must be sealable and made of a material compatible with the waste.[4]

  • Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added.[16] The label should clearly identify the contents.

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area.[4] This area should be secure and away from general laboratory traffic.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[17][18] For brominated compounds, disposal may involve high-temperature incineration at a licensed facility equipped with emission control systems.[19]

By adhering to these protocols, you contribute to a culture of safety, ensuring the well-being of yourself and your colleagues while advancing critical research.

References

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  • Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.